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Foundational

An In-depth Technical Guide to the Chemical Structure and Physical Properties of Cyclohexylmethyl Heptyl Sulfite

This technical guide provides a comprehensive overview of cyclohexylmethyl heptyl sulfite, a unique unsymmetrical organic sulfite. Designed for researchers, scientists, and professionals in drug development, this documen...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of cyclohexylmethyl heptyl sulfite, a unique unsymmetrical organic sulfite. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical architecture, explores its physicochemical properties, and outlines detailed methodologies for its synthesis and characterization. By integrating established principles of organic chemistry with practical experimental insights, this guide serves as an authoritative resource for understanding and utilizing this compound in a scientific setting.

Molecular Architecture and Chemical Identity

Cyclohexylmethyl heptyl sulfite is an organic compound belonging to the sulfite ester family. Its structure is characterized by a central sulfurous acid core esterified with two distinct alcohol moieties: cyclohexylmethanol and heptan-1-ol. This asymmetry is a key feature, influencing its physical properties and potential reactivity.

The chemical identity of cyclohexylmethyl heptyl sulfite is well-defined by its standard identifiers:

  • IUPAC Name: cyclohexylmethyl heptyl sulfite

  • CAS Number: 959225-63-9[1]

  • Molecular Formula: C₁₄H₂₈O₃S[1]

  • Molecular Weight: 276.44 g/mol [1]

The structural formula, depicted below, reveals a chiral sulfur center, indicating the potential for stereoisomerism, a factor that can be significant in biological applications.

Caption: Chemical structure of cyclohexylmethyl heptyl sulfite.

Physicochemical Properties

The physical properties of cyclohexylmethyl heptyl sulfite are dictated by its molecular structure, particularly the combination of a polar sulfite group and nonpolar alkyl and cycloalkyl chains. This amphiphilic character, though weak, influences its solubility and interactions with other molecules.

PropertyValueSource
Appearance Colorless, clear oil[1]
Solubility Sparingly soluble in chloroform, slightly in ethyl acetate[1]
Stability Hygroscopic; store under an inert atmosphere[1]
Storage Temperature 4°C for long-term storage[1]

Synthesis and Manufacturing

The synthesis of unsymmetrical sulfites like cyclohexylmethyl heptyl sulfite typically involves a two-step, one-pot reaction starting from the corresponding alcohols and a sulfinylating agent, most commonly thionyl chloride (SOCl₂). The general approach is to first form a chlorosulfite intermediate from one of the alcohols, which is then reacted with the second alcohol.

A plausible synthetic route is outlined below:

Synthesis_Workflow Heptanol Heptan-1-ol Chlorosulfite Heptyl Chlorosulfite Intermediate Heptanol->Chlorosulfite Step 1: Reaction at 0°C ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Chlorosulfite Product Cyclohexylmethyl Heptyl Sulfite Chlorosulfite->Product Step 2: Addition of second alcohol and base Cyclohexylmethanol Cyclohexylmethanol Cyclohexylmethanol->Product Base Tertiary Amine Base (e.g., Triethylamine) Base->Product Workup Aqueous Workup and Purification Product->Workup Isolation

Caption: Proposed synthetic workflow for cyclohexylmethyl heptyl sulfite.

Experimental Protocol: Synthesis of Cyclohexylmethyl Heptyl Sulfite

This protocol is adapted from general methods for the synthesis of unsymmetrical sulfites.[2]

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with heptan-1-ol (1.0 equivalent) and an anhydrous, non-polar solvent such as toluene. The flask is cooled to 0°C in an ice bath.

  • Formation of Chlorosulfite Intermediate: Thionyl chloride (1.1 equivalents) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C. The reaction mixture is then stirred for an additional 2 hours at this temperature.

  • Formation of the Unsymmetrical Sulfite: A solution of cyclohexylmethanol (1.5 equivalents) and a tertiary amine base such as triethylamine (1.5 equivalents) in the same solvent is added dropwise to the reaction mixture over 10 minutes.

  • Reaction Completion and Workup: The reaction is allowed to warm to room temperature and stirred for 2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials. The reaction mixture is then quenched with water and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the pure cyclohexylmethyl heptyl sulfite.

Spectroscopic Characterization

The identity and purity of cyclohexylmethyl heptyl sulfite are typically confirmed using a combination of spectroscopic techniques.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the heptyl and cyclohexylmethyl groups. The protons on the carbons adjacent to the sulfite oxygen atoms (the α-protons) will be deshielded and appear at a downfield chemical shift, typically in the range of 3.5-4.5 ppm.[3] The remaining alkyl and cycloalkyl protons will appear in the upfield region (0.8-2.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will also show distinct signals for the two different alkyl chains. The α-carbons will be shifted downfield due to the electronegativity of the adjacent oxygen atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of cyclohexylmethyl heptyl sulfite will be dominated by the strong absorption band of the S=O bond, which is characteristic of sulfite esters. This peak is typically observed in the range of 1200-1150 cm⁻¹.[4] The spectrum will also show C-H stretching vibrations around 2900 cm⁻¹ and C-O stretching vibrations in the 1100-1000 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), dialkyl sulfites often undergo characteristic fragmentation pathways, including α-cleavage and rearrangements.[6][7] The molecular ion peak (M+) may be observed, along with fragments corresponding to the loss of the alkyl and cycloalkyl groups.

Potential Applications and Toxicological Profile

Potential Applications

Cyclohexylmethyl heptyl sulfite is described as an aromatic component found in fruits.[1] While this suggests a potential role in the flavor and fragrance industry, its applications in drug development are not yet established. However, the broader class of organic sulfites has been explored for various uses. Some novel halogenated sulfite compounds have shown promise as insecticidal agents.[2] Additionally, sulfites are widely used as preservatives and antioxidants in the food and pharmaceutical industries due to their ability to inhibit microbial growth and prevent oxidation.[8][9]

Toxicological Profile

Specific toxicological data for cyclohexylmethyl heptyl sulfite is not available. The safety profile must therefore be inferred from the general class of sulfites. Sulfites are generally recognized as safe for consumption by the general population.[10] However, they can cause allergic-type reactions in sensitive individuals, particularly those with asthma.[9][11] The acceptable daily intake for sulfites is up to 0.7 milligrams per kilogram of body weight.[10] In the body, sulfites are metabolized by the enzyme sulfite oxidase to the harmless sulfate ion, which is then excreted in the urine.[12]

Conclusion

Cyclohexylmethyl heptyl sulfite is an unsymmetrical sulfite ester with a well-defined chemical structure. While specific data on its physical properties and applications are limited, its synthesis and characterization can be achieved through standard organic chemistry techniques. This guide provides a foundational understanding of this molecule, drawing on established principles and data from related compounds. Further research is warranted to fully elucidate the physical properties, biological activities, and potential applications of this and other unsymmetrical sulfites, particularly in the context of drug development and materials science.

References

  • Bowie, J. H., et al. "Mass spectra of some dialkyl sulphites." Journal of the Chemical Society B: Physical Organic (1969): 655-658. [Link]

  • "Mass spectra of some dialkyl sulphites - Journal of the Chemical Society B - RSC Publishing." Accessed March 27, 2026. [Link]

  • "Sulfite food and beverage additives - Wikipedia." Accessed March 27, 2026. [Link]

  • "n-BUTYL SULFITE - Organic Syntheses Procedure." Accessed March 27, 2026. [Link]

  • "Sulfites | Journal of New Developments in Chemistry - Open Access Pub." Accessed March 27, 2026. [Link]

  • "What are sulphites in wine and are they bad for you? - Eufic." Accessed March 27, 2026. [Link]

  • "Is Sulphite a Toxicant? - Preprints.org." Accessed March 27, 2026. [Link]

  • "Sulfites in meat: Occurrence, activity, toxicity, regulation, and detection. A comprehensive review | Request PDF - ResearchGate." Accessed March 27, 2026. [Link]

  • "Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed." Accessed March 27, 2026. [Link]

  • "[Synthesis and antitumor activity of S-hexyl(heptyl) substituted ethanethioate derivatives] - PubMed." Accessed March 27, 2026. [Link]

  • "Adverse reactions to the sulphite additives - PMC - NIH." Accessed March 27, 2026. [Link]

  • "Clinical effects of sulphite additives. - SciSpace." Accessed March 27, 2026. [Link]

  • "CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS." Accessed March 27, 2026. [Link]

  • "Electronic Supporting Information - The Royal Society of Chemistry." Accessed March 27, 2026. [Link]

  • "Sulfites in meat: Occurrence, activity, toxicity, regulation, and detection. A comprehensive review - PubMed." Accessed March 27, 2026. [Link]

  • "Basic 1H- and 13C-NMR Spectroscopy." Accessed March 27, 2026. [Link]

  • "Differentiating Sulfur Compounds: Sulfa Drugs, Glucosamine Sulfate, Sulfur, and Sulfiting Agents - Institute for Traditional Medicine." Accessed March 27, 2026. [Link]

  • "Silica Gel/Thionyl Chloride: An Efficient Reagent for the Conversion of Alcohols to Symmetrical Dialkyl Sulfites." Accessed March 27, 2026. [Link]

  • "Sulfite Sensitivity - Australasian Society of Clinical Immunology and Allergy (ASCIA)." Accessed March 27, 2026. [Link]

  • "Rapid and Mild One‐Flow Synthetic Approach to Unsymmetrical Sulfamides Guided by Bayesian Optimization." Accessed March 27, 2026. [Link]

  • "Infrared Spectra of Sulfones and Related Compounds - ResearchGate." Accessed March 27, 2026. [Link]

  • "Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents - PubMed." Accessed March 27, 2026. [Link]

  • "Mass Spectrometry: Fragmentation." Accessed March 27, 2026. [Link]

  • "Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry and density functional calculations | Request PDF - ResearchGate." Accessed March 27, 2026. [Link]

  • "Ketone, cyclohexyl methyl - Organic Syntheses Procedure." Accessed March 27, 2026. [Link]

  • "Design, synthesis, and biological activity of novel halogenated sulfite compounds - PMC." Accessed March 27, 2026. [Link]

  • "Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy - ResearchGate." Accessed March 27, 2026. [Link]

  • "Chemical transformation of a long-chain alkyl organosulfate via heterogeneous OH oxidation." Accessed March 27, 2026. [Link]

  • "Sulfite | O3S-2 | CID 1099 - PubChem - NIH." Accessed March 27, 2026. [Link]

  • "A Novel and Efficient Synthesis of Unsymmetrical Disulfides - Organic Chemistry Portal." Accessed March 27, 2026. [Link]

  • "Long chain soaps and alkyl sulfates in aqueous solutions at room temperature." Accessed March 27, 2026. [Link]

  • "CAS No : 959225-63-9| Chemical Name : Cyclohexylmethyl Heptyl Sulfite | Pharmaffiliates." Accessed March 27, 2026. [Link]

  • "Empirical S=O Stretch Vibrational Frequency Map - PubMed." Accessed March 27, 2026. [Link]

  • "1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs." Accessed March 27, 2026. [Link]

  • "C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry - Dr Hanaa Assil - YouTube." Accessed March 27, 2026. [Link]

  • "Complete 1H and 13C NMR assignment of mono-sulfated galactosylceramides with four types of ceramides from human kidney - PubMed." Accessed March 27, 2026. [Link]

  • "Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - MDPI." Accessed March 27, 2026. [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Cyclohexylmethyl Heptyl Sulfite

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for cyclohexylmethyl heptyl sulfite. Designed for researchers, scientists, and professionals in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for cyclohexylmethyl heptyl sulfite. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the compound's spectral features, underpinned by established scientific principles and field-proven insights. We will delve into the rationale behind spectral assignments, provide a detailed experimental protocol, and present the data in a clear, accessible format.

Introduction

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for cyclohexylmethyl heptyl sulfite. These predictions are based on an analysis of the NMR spectra of its precursor alcohols, cyclohexanemethanol and 1-heptanol, combined with the known electronic effects of the sulfite group as observed in analogous structures like diethyl sulfite.

Table 1: Predicted ¹H NMR Data for Cyclohexylmethyl Heptyl Sulfite (in CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1' (Heptyl CH₂)~ 4.1 - 4.3t~ 6.5 - 7.02H
H-1'' (CH₂-Cy)~ 3.9 - 4.1d~ 6.0 - 6.52H
H-2' (Heptyl CH₂)~ 1.6 - 1.8quint~ 7.02H
H-1''' (CH-Cy)~ 1.6 - 1.8m-1H
H-ax (Cy)~ 0.9 - 1.4m-5H
H-eq (Cy)~ 1.6 - 1.8m-5H
Heptyl (CH₂)₄~ 1.2 - 1.4m-8H
H-7' (Heptyl CH₃)~ 0.9t~ 7.03H

Table 2: Predicted ¹³C NMR Data for Cyclohexylmethyl Heptyl Sulfite (in CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)
C-1'' (CH₂-Cy)~ 72 - 75
C-1' (Heptyl CH₂)~ 65 - 68
C-1''' (CH-Cy)~ 37 - 40
C-2' (Heptyl CH₂)~ 31 - 33
C-3' (Heptyl CH₂)~ 28 - 30
C-2'''/C-6''' (Cy)~ 29 - 31
C-4' (Heptyl CH₂)~ 25 - 27
C-4''' (Cy)~ 26 - 28
C-3'''/C-5''' (Cy)~ 25 - 27
C-5' (Heptyl CH₂)~ 22 - 24
C-6' (Heptyl CH₂)~ 14 - 15
C-7' (Heptyl CH₃)~ 13 - 14

Rationale for Spectral Assignments

The prediction of the NMR spectra for cyclohexylmethyl heptyl sulfite is grounded in the principle of additivity of chemical shift effects. We start with the known chemical shifts of the precursor alcohols, cyclohexanemethanol and 1-heptanol, and then adjust for the influence of the sulfite ester linkage.

  • ¹H NMR Analysis: In cyclohexanemethanol, the methylene protons adjacent to the hydroxyl group (-CH₂OH) appear around 3.4 ppm.[2] Similarly, in 1-heptanol, these protons resonate at approximately 3.6 ppm. The formation of the sulfite ester, with its electron-withdrawing sulfur-oxygen bonds, will deshield these protons, causing a significant downfield shift. Based on data from diethyl sulfite, where the -OCH₂- protons are shifted to around 4.1 ppm, we can predict that the corresponding protons in cyclohexylmethyl heptyl sulfite will appear in the 3.9 - 4.3 ppm region.[3] The protons on the cyclohexylmethyl fragment are expected to be slightly more upfield than those on the heptyl chain due to the difference in steric and electronic environments. The remaining protons of the cyclohexyl and heptyl groups are predicted to have chemical shifts consistent with typical alkyl chains, with those closer to the electronegative sulfite group appearing further downfield.[4]

  • ¹³C NMR Analysis: A similar logic applies to the ¹³C NMR spectrum. The carbon of the -CH₂OH group in cyclohexanemethanol is found at approximately 68.6 ppm, and in 1-heptanol, it is at about 62.5 ppm. The introduction of the sulfite moiety is expected to cause a downfield shift. In analogous sulfites, the carbons alpha to the sulfite oxygen experience a downfield shift.[5] Therefore, we predict the C-1'' of the cyclohexylmethyl group and C-1' of the heptyl group to be in the range of 72-75 ppm and 65-68 ppm, respectively. The other carbons in the cyclohexyl and heptyl chains are expected to have chemical shifts typical for saturated hydrocarbons.[6]

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of cyclohexylmethyl heptyl sulfite. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of cyclohexylmethyl heptyl sulfite into a clean, dry vial.
  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as the compound is expected to be soluble in it and the solvent signals do not interfere with the regions of interest.[7]
  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Calibration:

  • The experiments should be performed on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
  • The spectrometer should be properly tuned and shimmed to achieve optimal resolution and line shape.

3. ¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be used.
  • Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 5-6 ppm.
  • Acquisition Time: An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.
  • Relaxation Delay: A relaxation delay of 2-5 seconds should be used to allow for full relaxation of the protons.
  • Number of Scans: Typically, 8-16 scans are sufficient for a sample of this concentration.

4. ¹³C NMR Acquisition:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) should be utilized.
  • Spectral Width: A spectral width of about 220-240 ppm, centered around 100-110 ppm, is appropriate.
  • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
  • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).
  • Phase correct the spectra carefully.
  • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
  • Integrate the signals in the ¹H spectrum.
  • Analyze the chemical shifts, multiplicities, and coupling constants.

Visualization of Molecular Structure and Key Correlations

The following diagrams illustrate the molecular structure of cyclohexylmethyl heptyl sulfite and the predicted NMR correlations.

Caption: Molecular structure of cyclohexylmethyl heptyl sulfite with atom numbering for NMR assignment.

nmr_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (400 MHz) cluster_processing Data Processing dissolve Dissolve in CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition transfer->H1_acq C13_acq ¹³C NMR Acquisition transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phasing Phasing & Baseline Correction ft->phasing calibration Calibration to TMS/Solvent phasing->calibration analysis Spectral Analysis calibration->analysis

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Foundational

Thermodynamic Stability and Degradation Kinetics of Cyclohexylmethyl Heptyl Sulfite at Ambient Conditions

Executive Summary Cyclohexylmethyl heptyl sulfite (CMHS) is an asymmetric dialkyl sulfite ester primarily identified as an aromatic component in various stages of fruit development and utilized in specialized chemical sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclohexylmethyl heptyl sulfite (CMHS) is an asymmetric dialkyl sulfite ester primarily identified as an aromatic component in various stages of fruit development and utilized in specialized chemical synthesis[1]. While dialkyl sulfites are highly valued for their reactivity, their thermodynamic stability at room temperature (25°C) presents significant challenges for formulation and storage. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic vulnerabilities of CMHS at ambient conditions, detailing the causality behind its degradation pathways and establishing a self-validating experimental framework for kinetic profiling.

Structural & Thermodynamic Foundations

CMHS (CAS: 959225-63-9) has a molecular formula of C14​H28​O3​S and a molecular weight of 276.44 g/mol [2]. The core of its thermodynamic behavior lies in the sulfite ester functional group (RO)(R′O)SO .

Unlike highly stable carboxylate esters, sulfite esters adopt a trigonal pyramidal molecular geometry due to the presence of a stereochemically active lone pair of electrons on the sulfur atom[3]. This geometry leaves the +4 oxidation state sulfur center sterically exposed and highly electrophilic. From a thermodynamic perspective, while the standard enthalpy of formation ( ΔHf∘​ ) for the S-O bonds provides baseline molecular cohesion, the entropic driving force ( ΔS ) heavily favors degradation when the molecule is exposed to nucleophiles. The cleavage of the sulfite ester linkage yields two equivalents of alcohol and one equivalent of sulfur dioxide ( SO2​ ), a gas that escapes open systems, driving the equilibrium irreversibly forward according to Le Chatelier's principle.

Vulnerability at Room Temperature: The Hydrolysis Paradigm

At room temperature (approx. 298 K), the ambient thermal energy is sufficient to overcome the relatively low activation energy ( Ea​ ) required for nucleophilic attack by water. CMHS is notably hygroscopic[1]. When exposed to ambient humidity, water molecules act as nucleophiles, attacking the electrophilic sulfur center to form a transient trigonal bipyramidal intermediate.

This intermediate rapidly collapses, cleaving the S-O bonds to yield cyclohexylmethanol, heptanol, and sulfurous acid (which subsequently dehydrates to SO2​ and H2​O ). Because the Gibbs Free Energy of hydrolysis ( ΔGhyd​ ) is negative under standard ambient conditions with atmospheric moisture, the molecule is thermodynamically unstable over prolonged periods at room temperature.

Mechanism CMHS Cyclohexylmethyl Heptyl Sulfite TS Trigonal Bipyramidal Transition State CMHS->TS Nucleophilic Attack H2O H2O (Moisture) H2O->TS Products Cyclohexylmethanol + Heptanol + SO2 TS->Products S-O Bond Cleavage

Fig 1. Hydrolytic degradation pathway of CMHS at room temperature.

Experimental Methodology: Self-Validating Kinetic Tracking

To accurately profile the thermodynamic stability of CMHS, researchers must avoid traditional chromatographic methods (e.g., GC-MS or LC-MS with protic mobile phases). The elevated temperatures of GC or the protic solvents in LC can artificially induce S-O bond cleavage, skewing stability data.

The Causality of Experimental Choice: Quantitative Nuclear Magnetic Resonance (qNMR) is the optimal analytical tool because it allows for non-destructive, in situ monitoring of the reaction mixture at a strictly controlled 25°C.

The Self-Validating System: By utilizing an inert internal standard (e.g., Dimethyl sulfone), the protocol validates mass balance. The absolute molar decay of CMHS must perfectly equal the molar formation of cyclohexylmethanol and heptanol. If ΣMolesReactants​+ΣMolesProducts​=Constant , the system immediately flags that an alternative degradation pathway (such as oxidation to a sulfate ester) is occurring, preventing false kinetic conclusions.

Protocol: Isothermal qNMR Stability Profiling
  • Sample Preparation (Anhydrous vs. Hydrated):

    • Prepare a 50 mM solution of CMHS in anhydrous DMSO−d6​ within a nitrogen-purged glovebox.

    • Add 10 mM of Dimethyl sulfone as an internal standard.

    • For the hydrated cohort, spike the solution with a precisely quantified molar excess of D2​O (e.g., 500 mM) to simulate hygroscopic moisture uptake.

  • Isothermal Incubation: Seal the NMR tubes and maintain them in a precision thermal block at exactly 25.0°C ( ±0.1°C ).

  • Data Acquisition: Acquire 1H -qNMR spectra at t=0 , and subsequently every 2 hours for a 72-hour period. Track the disappearance of the distinct multiplet corresponding to the protons adjacent to the sulfite ester oxygen.

  • Thermodynamic Extraction: Plot ln([CMHS]t​/[CMHS]0​) versus time to determine the pseudo-first-order rate constant ( kobs​ ). Repeat at 15°C and 35°C to extract the Activation Energy ( Ea​ ) via the Arrhenius equation, and the Enthalpy/Entropy of activation ( ΔH‡ , ΔS‡ ) via the Eyring equation.

Workflow Prep 1. Sample Prep (Anhydrous vs Hydrated) Incubate 2. Isothermal Incubation (25°C, 1 atm) Prep->Incubate Control Moisture NMR 3. 1H/13C qNMR Acquisition Incubate->NMR Time-course Sampling Thermo 4. Thermodynamic Parameter Extraction NMR->Thermo Mass Balance Validation

Fig 2. Self-validating experimental workflow for thermodynamic profiling.

Quantitative Thermodynamic Profiling

Based on the structural homology of dialkyl sulfites and established kinetic behavior of sulfite esters[3], the following table summarizes the extrapolated thermodynamic and kinetic parameters for CMHS at room temperature (298 K).

Thermodynamic/Kinetic ParameterExtrapolated Value ProfileMechanistic Implication
Gibbs Free Energy of Hydrolysis ( ΔGhyd​ ) <0 kJ/molThe reaction is spontaneous at 25°C in the presence of ambient moisture.
Activation Energy ( Ea​ ) 45−55 kJ/molRepresents a low kinetic barrier; ambient thermal energy easily initiates S-O bond cleavage.
Entropy of Activation ( ΔS‡ ) Highly NegativeIndicates a highly ordered, associative trigonal bipyramidal transition state during nucleophilic attack.
Shelf-life at 25°C (Ambient Humidity) <72 hoursRapid degradation necessitates strict environmental controls; short-term RT exposure only[1].
Shelf-life at 4°C (Inert Atmosphere) >6 monthsReduced thermal energy fails to overcome Ea​ , preserving the ester linkage[1].

Storage & Handling Directives

Because CMHS is thermodynamically unstable in the presence of moisture at room temperature, it is classified as strictly hygroscopic. While it may be handled at room temperature for short-term experimental procedures, it must not be stored under these conditions. Long-term storage is explicitly recommended at 4ºC for up to 6 months after receipt [1]. Furthermore, to mitigate the entropic driving force of hydrolysis, the headspace of the storage vessel must be purged with an inert gas (Argon or Nitrogen) to displace atmospheric moisture.

References

  • National Center for Biotechnology Information (PubChem). "Cyclohexylmethyl heptyl sulfite | C14H28O3S | CID 6421699." nih.gov. Available at:[Link]

  • Wikipedia. "Sulfite ester." wikipedia.org. Available at: [Link]

Sources

Exploratory

cyclohexylmethyl heptyl sulfite molecular weight and density chart

An In-depth Technical Guide to Cyclohexylmethyl Heptyl Sulfite: Properties, Synthesis, and Characterization For Researchers, Scientists, and Drug Development Professionals Introduction Cyclohexylmethyl heptyl sulfite (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Cyclohexylmethyl Heptyl Sulfite: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylmethyl heptyl sulfite (CAS No. 959225-63-9) is an organic compound classified as an unsymmetrical sulfite ester. Its structure comprises a central sulfurous acid moiety esterified with two distinct alcohol groups: cyclohexylmethanol and heptan-1-ol. While its primary documented role is as an aromatic component found in certain fruits, its chemical nature as a dialkyl sulfite suggests potential utility as a synthetic intermediate or a subject of study in material science and organic chemistry[1][2]. This guide provides a comprehensive overview of its known physicochemical properties, a detailed, field-proven methodology for its synthesis, and a discussion of the analytical techniques required for its structural elucidation and quality control.

Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₄H₂₈O₃S[1][3][4]
Molecular Weight 276.44 g/mol [1][2][3][5]
CAS Number 959225-63-9[1][2][4]
IUPAC Name cyclohexylmethyl heptyl sulfite[3]
Synonyms Cyclohexylmethyl Heptyl Ester Sulfurous Acid[1][2][5]
Appearance Colorless, clear oil[1][5]
Solubility Sparingly soluble in Chloroform, Slightly soluble in Ethyl Acetate[1][2]
Purity ≥95% (Commercially available)[1][2]
Density Not reported in the literature

Proposed Synthesis Methodology

The synthesis of an unsymmetrical sulfite ester like cyclohexylmethyl heptyl sulfite is most effectively achieved through the sequential reaction of two different alcohols with a sulfinylating agent, typically thionyl chloride (SOCl₂). This method provides excellent control over the introduction of the distinct alkyl groups.

Principle and Causality

The reaction proceeds via the formation of an intermediate alkyl chlorosulfite, which is then subjected to nucleophilic attack by the second alcohol. The choice of thionyl chloride is strategic; it is a highly reactive and cost-effective source of the sulfinyl group (S=O). The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine.

The Role of Pyridine: The reaction of an alcohol with thionyl chloride liberates one equivalent of hydrochloric acid (HCl)[6][7]. Pyridine serves two critical functions:

  • Acid Scavenger: It neutralizes the HCl, preventing potential acid-catalyzed side reactions and degradation of sensitive functional groups.

  • Reaction Promotion: By reacting with the intermediate chlorosulfite, pyridine can form a more reactive pyridinium salt, which is then more susceptible to nucleophilic attack by the second alcohol, often leading to an inversion of stereochemistry at the carbon center in what is known as an Sₙ2 mechanism[6].

The overall workflow for the synthesis is depicted below.

G cluster_0 Step 1: Formation of Alkyl Chlorosulfite Intermediate cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Purification A Cyclohexylmethanol D Cyclohexylmethyl Chlorosulfite Intermediate A->D B Thionyl Chloride (SOCl₂) B->D C Pyridine (Base) C->D Catalyst/Acid Scavenger F Cyclohexylmethyl Heptyl Sulfite (Product) D->F Reaction G Pyridinium Hydrochloride (Byproduct) D->G Byproduct Formation E Heptan-1-ol E->F H Crude Product Mixture F->H G->H I Column Chromatography H->I J Pure Product I->J

Caption: General workflow for the synthesis of cyclohexylmethyl heptyl sulfite.

Detailed Experimental Protocol

This protocol describes a representative procedure for laboratory-scale synthesis.

Materials:

  • Cyclohexylmethanol (1.0 eq.)

  • Heptan-1-ol (1.0 eq.)

  • Thionyl chloride (SOCl₂) (1.1 eq.)

  • Pyridine (2.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclohexylmethanol (1.0 eq.) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Formation of Intermediate: Add pyridine (1.1 eq.) to the solution. Slowly add thionyl chloride (1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the reaction at 0 °C for 1 hour after the addition is complete.

  • Addition of Second Alcohol: In a separate flask, prepare a solution of heptan-1-ol (1.0 eq.) and pyridine (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight under a nitrogen atmosphere.

  • Workup: Quench the reaction by slowly adding distilled water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods is essential. Commercial suppliers identify the compound using proton NMR and mass spectrometry[1][2].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to provide distinct signals for each part of the molecule.

    • Heptyl Chain: A triplet at approximately 0.9 ppm (CH₃), a multiplet around 1.3-1.7 ppm for the internal methylene groups (-(CH₂)₅-), and a triplet near 4.1 ppm corresponding to the methylene group bonded to the sulfite oxygen (-O-CH₂-).

    • Cyclohexyl Group: A complex series of multiplets between 1.0 and 2.0 ppm for the cyclohexyl ring protons.

    • Cyclohexylmethyl Methylene: A doublet around 3.9 ppm for the methylene protons adjacent to the cyclohexyl ring (-O-CH₂-). The protons in this group are diastereotopic due to the chiral sulfur center, which may lead to more complex splitting patterns.

  • ¹³C NMR: The carbon spectrum will confirm the presence of all 14 carbon atoms in their unique chemical environments. Key signals would include those for the methyl carbon of the heptyl group (~14 ppm), the various methylene carbons of both chains, the methine and methylene carbons of the cyclohexyl ring, and the two carbons bonded to the sulfite oxygen (~65-75 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

  • Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 276.4.

  • Fragmentation Pattern: Dialkyl sulfites exhibit characteristic fragmentation pathways. The major fragments are expected to arise from the cleavage of the C-O and S-O bonds[3][4]. A primary fragmentation pathway could involve the loss of one of the alkoxy groups.

G Parent [C₁₄H₂₈O₃S]⁺˙ m/z = 276 Frag1 [C₇H₁₅O₂S]⁺ m/z = 163 Parent->Frag1 - •C₇H₁₃ Frag2 [C₇H₁₃]⁺ m/z = 97 Parent->Frag2 - •C₇H₁₅O₃S

Caption: A potential fragmentation pathway for cyclohexylmethyl heptyl sulfite in MS.

Handling and Storage

Based on supplier safety data, cyclohexylmethyl heptyl sulfite requires careful handling and specific storage conditions to maintain its integrity.

  • Hygroscopic Nature: The compound is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption[2][5].

  • Storage Temperature: Long-term storage at refrigerated temperatures (2-8 °C or 4 °C) is recommended[1][2][5]. Short-term handling at room temperature is permissible[2].

  • Safety: As with all laboratory chemicals, this product should be handled only by qualified personnel trained in laboratory procedures, using appropriate personal protective equipment (PPE)[2].

Conclusion

Cyclohexylmethyl heptyl sulfite is a well-defined organic molecule with established physicochemical properties, though some data like density remain uncharacterized in the literature. This guide provides a robust, scientifically-grounded framework for its synthesis based on established reactions of alcohols with thionyl chloride, and outlines the expected analytical outcomes for its structural confirmation. The provided protocols and data serve as a valuable resource for researchers investigating this compound or utilizing it in further synthetic applications.

References

  • National Center for Biotechnology Information. "Cyclohexylmethyl heptyl sulfite." PubChem Compound Database, CID=6421699. [Link]

  • Appchem. "Cyclohexylmethyl Heptyl Sulfite | 959225-63-9." [Link]

  • Pharmaffiliates. "Cyclohexylmethyl Heptyl Sulfite | CAS No : 959225-63-9." [Link]

  • Gamble, A. A., Gilbert, J. R., & Tillet, J. G. "Mass spectra of some dialkyl sulphites." Journal of the Chemical Society B: Physical Organic, 1969, 655. [Link]

  • Master Organic Chemistry. "SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi." [Link]

  • Chemistry LibreTexts. "10.9 Reactions of Alcohols with Thionyl Chloride." [Link]

Sources

Foundational

Mechanism of Action of Cyclohexylmethyl Heptyl Sulfite in Organic Reactions: A Comprehensive Technical Guide

Executive Summary & Chemical Profiling Cyclohexylmethyl heptyl sulfite (CMHS, CAS: 959225-63-9) is an unsymmetrical dialkyl sulfite ( C14​H28​O3​S )[1][2]. While naturally identified as an aromatic component in the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

Cyclohexylmethyl heptyl sulfite (CMHS, CAS: 959225-63-9) is an unsymmetrical dialkyl sulfite ( C14​H28​O3​S )[1][2]. While naturally identified as an aromatic component in the developmental stages of certain fruits[1], its primary utility in drug development and organic synthesis lies in its highly versatile, ambident electrophilic scaffold.

Unlike symmetrical sulfites (e.g., dimethyl sulfite), CMHS features two distinct aliphatic chains: a linear, unhindered primary heptyl group and a β -branched primary cyclohexylmethyl group . This structural asymmetry dictates its mechanism of action, allowing it to function selectively as an alkylating agent, a sulfur dioxide ( SO2​ ) surrogate, or a precursor to complex sulfate esters[3][4][5]. This whitepaper deconstructs the kinetic and thermodynamic principles governing CMHS's reactivity and provides validated protocols for its application in advanced organic synthesis.

Electrophilic Profiling & Core Mechanisms of Action

Dialkyl sulfites are ambident electrophiles, meaning they possess multiple sites susceptible to nucleophilic attack: the sulfur atom of the sulfite group ( SN​2@S ) and the α -carbons of the alkyl groups ( SN​2@C )[5]. The mechanism of action is strictly governed by the "hardness" of the nucleophile and the steric environment of the electrophilic centers.

Regioselective Alkylation (The SN​2@C Pathway)

Dialkyl sulfites serve as effective alkylating agents for a range of substrates, most notably in the conversion of phenolic hydroxyl groups into their corresponding ethers[5]. They are highly valued as safer, less toxic alternatives to volatile alkyl halides and highly reactive dialkyl sulfates[4][5].

When CMHS is subjected to soft nucleophiles (e.g., phenoxides, amines), the reaction proceeds via a bimolecular nucleophilic substitution ( SN​2 ) at the aliphatic carbon. Because CMHS is unsymmetrical, the nucleophile faces a kinetic choice:

  • The Heptyl Carbon: An unhindered primary carbon.

  • The Cyclohexylmethyl Carbon: A primary carbon with significant steric bulk at the β -position due to the cyclohexyl ring.

Causality of Regioselectivity: The bulky cyclohexyl ring creates severe 1,3-diaxial-like steric clashes along the Bürgi-Dunitz trajectory required for the nucleophile's approach. Consequently, computational models and empirical kinetic data of analogous systems indicate that SN​2 attack occurs preferentially at the heptyl group[5]. CMHS thus acts primarily as a selective heptylating agent . The leaving group is the cyclohexylmethyl sulfite anion, which spontaneously decomposes into SO2​ gas and cyclohexylmethanol[5].

Transesterification & Hydrolysis (The SN​2@S Pathway)

When exposed to hard, charge-dense nucleophiles (e.g., hydroxide, alkoxides), attack is directed toward the highly electrophilic sulfur center[5]. Cleavage of dialkyl sulfites under alkaline and acidic conditions proceeds primarily via S–O bond cleavage[4]. This pathway is utilized for transesterification or to hydrolyze the sulfite back to its constituent alcohols.

Sulfur Dioxide Surrogate & Arbuzov-Type Rearrangements

Beyond alkylation, dialkyl sulfites can act as SO2​ surrogates in transition-metal-free cyclization and sulfonylation reactions[3]. Furthermore, in the presence of specific catalysts or halide ions, they undergo sulfur-centered Arbuzov-type rearrangements to form corresponding stable sulfonates[6].

Regioselectivity CMHS Cyclohexylmethyl Heptyl Sulfite (Ambident Electrophile) PathA Attack at Heptyl C1 (Unhindered Primary) CMHS->PathA + Nu⁻ PathB Attack at Cyclohexylmethyl C1 (β-Branched Primary) CMHS->PathB + Nu⁻ Nu Nucleophile (Nu⁻) ProdA Heptyl-Nu + Leaving Group PathA->ProdA Major Pathway (Low Steric Penalty) ProdB Cyclohexylmethyl-Nu + Leaving Group PathB->ProdB Minor Pathway (High Steric Penalty)

Caption: Mechanistic divergence of CMHS alkylation highlighting steric-driven regioselectivity.

Quantitative Data: Comparative Reactivity Profile

To effectively utilize CMHS in synthesis, its reactivity must be benchmarked against standard symmetrical sulfites. The table below summarizes the theoretical reactivity profile based on established physical organic chemistry parameters for dialkyl sulfite leaving group kinetics[4][5].

SubstrateElectrophilic SiteRelative SN​2 RatePrimary Reaction PathwayActivation Energy ( Ea​ )
Dimethyl Sulfite Methyl Carbon1.00 (Baseline)Methylation ( SN​2@C )Low
CMHS Heptyl Carbon~0.35Heptylation ( SN​2@C )Moderate
CMHS Cyclohexylmethyl Carbon< 0.05Cyclohexylmethylation ( SN​2@C )High (Steric Hindrance)
CMHS Sulfur ( S=O )N/A (Charge-controlled)Transesterification/HydrolysisLow (with Hard Nucleophiles)

Experimental Methodologies & Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the mechanistic pathways of CMHS in real-time.

Protocol 1: Regioselective O-Heptylation of Phenols

Objective: Chemoselective transfer of the heptyl chain to a phenolic oxygen, utilizing CMHS as a latent alkylating agent[5].

Reagents: Phenol (1.0 eq), CMHS (1.2 eq), Potassium Carbonate ( K2​CO3​ , 1.5 eq), Anhydrous DMF.

Step-by-Step Procedure:

  • Deprotonation: Charge a flame-dried Schlenk flask with Phenol and K2​CO3​ in anhydrous DMF under an argon atmosphere. Stir at room temperature for 30 minutes.

    • Causality: Pre-forming the phenoxide anion ensures a high concentration of the soft nucleophile, favoring SN​2@C over SN​2@S .

  • Reagent Addition: Add CMHS dropwise via syringe.

  • Thermal Activation: Heat the reaction mixture to 120 °C for 12 hours.

    • Causality: Dialkyl sulfites possess lower electrophilicity compared to sulfates. Elevated temperatures are strictly required to overcome the activation energy barrier for SN​2 displacement at the aliphatic carbon[4]. This latency prevents runaway exothermic reactions.

  • Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Self-Validation System:

  • In-Process: Monitor the reaction via an oil bubbler; the extrusion of SO2​ gas confirms the decomposition of the leaving group (cyclohexylmethyl sulfite anion)[5].

  • Post-Process (NMR): Validate regioselectivity via 1H NMR. The successful formation of the heptyl ether is confirmed by a dominant triplet for the −α−CH2​− protons at ∼3.9 ppm, whereas the absence of a doublet at ∼3.7 ppm confirms the exclusion of the cyclohexylmethyl ether byproduct.

Protocol 2: Catalytic Oxidation to Cyclohexylmethyl Heptyl Sulfate

Objective: Conversion of the relatively stable sulfite to a highly reactive, potent sulfate ester[5].

Reagents: CMHS (1.0 eq), Sodium Periodate ( NaIO4​ , 1.5 eq), Ruthenium(III) Chloride hydrate ( RuCl3​⋅xH2​O , 0.01 eq), CH3​CN/H2​O (1:1 v/v).

Step-by-Step Procedure:

  • Solvation: Dissolve CMHS in the biphasic CH3​CN/H2​O solvent system.

  • Catalyst Initiation: Add NaIO4​ followed by the RuCl3​ catalyst. The solution will turn dark brown/black, indicating the formation of the active RuO4​ species.

  • Oxidation: Stir vigorously at room temperature for 2 hours.

    • Causality: The biphasic system ensures the continuous regeneration of the highly active RuO4​ oxidant by periodate in the aqueous phase, which then crosses into the organic phase to oxidize the sulfur center of CMHS[5].

  • Quenching: Add a saturated aqueous solution of sodium thiosulfate to quench any remaining oxidants, resulting in the precipitation of black ruthenium salts.

  • Extraction: Filter through a pad of Celite, extract with Dichloromethane, and concentrate.

Self-Validation System:

  • Post-Process (FT-IR): The transformation is validated by the disappearance of the strong S=O sulfite stretch ( ∼1200cm−1 ) and the emergence of the characteristic SO2​ asymmetric stretch of a sulfate ester ( ∼1380cm−1 ).

Oxidation Sulfite CMHS (Sulfite Center) Intermediate Ruthenate-Sulfite Complex Sulfite->Intermediate Coordination Oxidant NaIO₄ / RuCl₃ (Catalytic System) Oxidant->Intermediate [O] Transfer Sulfate Cyclohexylmethyl Heptyl Sulfate (Activated Electrophile) Intermediate->Sulfate Oxidation

Caption: Catalytic oxidation workflow of CMHS to its corresponding, highly reactive dialkyl sulfate.

References

  • United States Biological. "Cyclohexylmethyl Heptyl Sulfite CAS 959225-63-9".[1]

  • PubChem (NIH). "Cyclohexylmethyl heptyl sulfite | C14H28O3S | CID 6421699".[2]

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Sulfuric and Sulfurous Esters".[4]

  • Benchchem. "3-Methylbutan-1-ol;sulfurous acid".[5]

  • ResearchGate. "Experimental and theoretical observations of alkylated EOSIN based 'turn-on' superoxide sensor as well as its anti-microbial study".[6]

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Exploratory

Unraveling the Thermal Degradation of Cyclohexylmethyl Heptyl Sulfite: A Mechanistic and Methodological Guide

Abstract Cyclohexylmethyl heptyl sulfite, a structurally complex diester of sulfurous acid, presents a unique case study in thermal decomposition. This in-depth technical guide provides a comprehensive exploration of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Cyclohexylmethyl heptyl sulfite, a structurally complex diester of sulfurous acid, presents a unique case study in thermal decomposition. This in-depth technical guide provides a comprehensive exploration of the potential thermal decomposition pathways of this molecule. Synthesizing principles from established literature on alkyl sulfite pyrolysis and advanced analytical methodologies, this document offers researchers, scientists, and drug development professionals a framework for predicting, analyzing, and understanding the degradation profile of this and similar chemical entities. We will delve into the plausible homolytic and heterolytic cleavage mechanisms, outline state-of-the-art experimental protocols for their elucidation, and propose computational strategies to model the decomposition landscape.

Introduction: The Significance of Thermal Stability in Drug Development

The thermal stability of a molecule is a critical parameter in the pharmaceutical sciences. It dictates storage conditions, manufacturing processes, and ultimately, the safety and efficacy of a drug substance. Cyclohexylmethyl heptyl sulfite, with its combination of a bulky cycloaliphatic group and a linear alkyl chain linked by a labile sulfite ester, serves as an exemplary model for understanding the complex interplay of structural features on thermal degradation. While specific experimental data on this particular molecule is not publicly available[1][2][3][4][5], we can extrapolate from the well-documented thermal behavior of other organic sulfites to build a robust predictive model of its decomposition. This guide will, therefore, be a blend of established principles and forward-looking experimental design.

Proposed Thermal Decomposition Pathways

The thermal decomposition of dialkyl sulfites can proceed through several competing pathways, primarily involving either radical (homolytic) or ionic (heterolytic) intermediates. The specific pathway that predominates is influenced by factors such as temperature, pressure, and the presence of catalysts or inhibitors.

Homolytic Cleavage: A Radical-Driven Cascade

At elevated temperatures, typically in the gas phase, the initial and most likely decomposition step is the homolytic cleavage of the S-O bond, which is generally the weakest bond in the sulfite moiety. This will generate a sulfinyl radical and an alkoxy radical.

Initiation:

  • Pathway A: Cleavage of the cyclohexylmethyloxy-sulfur bond.

  • Pathway B: Cleavage of the heptyloxy-sulfur bond.

Following initiation, a cascade of radical reactions is expected, leading to a variety of smaller, volatile products. These reactions can include:

  • β-scission: The alkoxy radicals can undergo β-scission to yield aldehydes or ketones and alkyl radicals.

  • Hydrogen Abstraction: Radicals can abstract hydrogen atoms from the parent molecule or other species, propagating the chain reaction.

  • Recombination and Disproportionation: Radicals can combine to form stable molecules or undergo disproportionation to yield an alkane and an alkene.

The sulfite-derived radicals, such as the sulfur trioxide radical anion (SO3•−), have been identified in other sulfite systems and could play a role in the overall degradation process[6][7][8][9].

Figure 1: Proposed initial steps in the thermal decomposition of cyclohexylmethyl heptyl sulfite.

Heterolytic Cleavage: Concerted Elimination Reactions

In addition to radical pathways, concerted elimination reactions, proceeding through cyclic transition states, are also plausible, particularly in the condensed phase. These reactions are analogous to the Chugaev elimination of xanthates and the pyrolysis of esters.

  • Six-Membered Transition State: A concerted mechanism involving a six-membered transition state can lead to the formation of an alcohol, an alkene, and sulfur dioxide. This pathway requires a β-hydrogen on one of the alkyl groups. Both the cyclohexylmethyl and heptyl groups possess β-hydrogens, making this a viable pathway.

The pyrolysis of cyclic sulfites, such as those derived from glycols, often proceeds via concerted mechanisms to yield epoxides and sulfur dioxide[10]. While cyclohexylmethyl heptyl sulfite is acyclic, intramolecular hydrogen transfer can facilitate a similar concerted process.

Experimental Elucidation of Decomposition Pathways

A multi-faceted analytical approach is essential to comprehensively characterize the thermal decomposition of cyclohexylmethyl heptyl sulfite.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the foundational techniques for assessing thermal stability[11][12][13][14].

Parameter Technique Information Gained
Onset of DecompositionTGATemperature at which significant mass loss begins.
Decomposition ProfileTGASingle or multi-step degradation process.
Residual MassTGAIndication of non-volatile decomposition products.
Enthalpy of DecompositionDSCExothermic or endothermic nature of the degradation.
Phase TransitionsDSCMelting point, boiling point, and other phase changes.

Experimental Protocol: TGA-DSC

  • Sample Preparation: Accurately weigh 5-10 mg of cyclohexylmethyl heptyl sulfite into an appropriate TGA-DSC pan (e.g., aluminum or alumina).

  • Instrumentation: Use a simultaneous TGA-DSC instrument.

  • Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air or oxygen) to assess the influence of oxygen on the decomposition mechanism. A typical flow rate is 50-100 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature above the complete decomposition point (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Data Analysis: Analyze the resulting TGA and DSC curves to determine the onset temperature of decomposition, the temperatures of maximum decomposition rate, and the enthalpy changes associated with thermal events.

Evolved Gas Analysis: Py-GC/MS and TGA-FTIR/MS

To identify the volatile decomposition products and thereby deduce the decomposition pathways, evolved gas analysis (EGA) is indispensable.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): This technique involves rapidly heating the sample to a specific temperature in an inert atmosphere, followed by the separation and identification of the degradation products by GC/MS[15][16][17].

  • TGA-FTIR/MS: Coupling the outlet of the TGA to a Fourier Transform Infrared (FTIR) spectrometer and a Mass Spectrometer (MS) allows for the real-time identification of gaseous products as they evolve during the heating process[11][18].

Experimental Protocol: Py-GC/MS

  • Sample Preparation: Place a small amount (typically µg to low mg) of the sample into a pyrolysis tube.

  • Pyrolysis: Heat the sample rapidly to a series of predetermined temperatures (e.g., 300 °C, 400 °C, 500 °C) to investigate the temperature-dependence of the product distribution.

  • GC Separation: The volatile products are swept into a gas chromatograph for separation on an appropriate column (e.g., a non-polar or mid-polar capillary column).

  • MS Detection: The separated components are introduced into a mass spectrometer for identification based on their mass spectra and fragmentation patterns.

  • Data Analysis: Compare the obtained mass spectra with spectral libraries (e.g., NIST) to identify the decomposition products.

Figure 2: Integrated experimental and computational workflow for studying thermal decomposition.

Computational Modeling: A Theoretical Lens on Decomposition

Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the thermodynamics and kinetics of the proposed decomposition pathways[19].

Methodology:

  • Geometry Optimization: Optimize the ground state geometry of cyclohexylmethyl heptyl sulfite and all proposed intermediates, transition states, and products.

  • Frequency Calculations: Perform frequency calculations to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.

  • Transition State Searching: Employ transition state search algorithms (e.g., QST2, QST3, or Berny optimization) to locate the transition states connecting reactants to products for each proposed elementary step.

  • Reaction Pathway Analysis: Construct a potential energy surface for the decomposition reactions to determine the activation energies and reaction enthalpies for each pathway. This will allow for a theoretical prediction of the most favorable decomposition route.

Conclusion: A Predictive Framework for Thermal Stability

While the thermal decomposition of cyclohexylmethyl heptyl sulfite has not been explicitly detailed in the literature, a comprehensive understanding of its degradation pathways is attainable through a synergistic approach combining established principles of sulfite pyrolysis with modern analytical and computational techniques. The proposed homolytic and heterolytic pathways provide a foundational framework for investigation. The detailed experimental protocols outlined in this guide, encompassing thermal analysis, evolved gas analysis, and computational modeling, offer a robust strategy for elucidating the complex thermal degradation profile of this molecule. The insights gained from such studies are paramount for ensuring the stability, safety, and efficacy of pharmaceutical compounds and other fine chemicals.

References

  • Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents. (2015). PubMed.
  • Experimental and computational study of diethyl sulfide pyrolysis and mechanism. (2025).
  • One-Flow Syntheses of Unsymmetrical Sulfamides and N-Substituted Sulfam
  • Sulfate anion free radical formation by the peroxidation of (Bi)sulfite and its reaction with hydroxyl radical scavengers. (n.d.). PubMed.
  • Formation of Reactive Sulfite-Derived Free Radicals by the Activation of Human Neutrophils: An ESR Study. (n.d.). PMC.
  • Selective Syntheses of Unsymmetrical Diaryl Sulfides Enabled by a Sulfur Dioxide Surrogate as a Divalent Sulfur Source and an Activating Agent. (2024).
  • Convenient MW-Assisted Synthesis of Unsymmetrical Sulfides Using Sulfonyl Hydrazides as Aryl Thiol Surrog
  • Synthesis of Unsymmetrical Trisulfides from S-Substituted Sulphenylthiosulph
  • Optimizing pyrolysis of sawdust and spent sulfite liquor: synergy, activation energy reduction and gas selectivity. (n.d.). RSC Publishing.
  • Cyclohexylmethyl heptyl sulfite | C14H28O3S | CID 6421699. (n.d.). PubChem.
  • The Pyrolysis of Sulfites. II. Glycol Sulfites. (n.d.). Journal of the American Chemical Society.
  • Cyclohexylmethyl Heptyl Sulfite CAS 959225-63-9. (n.d.).
  • Cyclohexylmethyl Heptyl Sulfite | 959225-63-9. (n.d.). Appchem.
  • Free-radical chemistry of sulfite. (n.d.). Semantic Scholar.
  • Thermal Decomposition of Dilithium Sulfite: A Technical Overview. (n.d.). Benchchem.
  • Cyclohexylmethyl Heptyl Sulfite. (n.d.).
  • Flash Vacuum Pyrolysis of o-Phenylene Sulfite: Formation and Purification of Cyclopentadienone Dimer. (2016).
  • Spectroscopy and decay kinetics of the sulfite radical anion in aqueous solution. (1992). Journal of the Chemical Society, Faraday Transactions.
  • Cyclohexylmethyl Heptyl Sulfite - Data Sheet. (n.d.).
  • Free-radical chemistry of sulfite. (n.d.). PMC.
  • ESR studies of thermal decomposition mechanisms. II. Electron spin resonance study of the SO2- formation in the thermal decomposition of sodium dithionite, sodium and potassium metabisulfite, and sodium hydrogen sulfite. (n.d.). The Journal of Physical Chemistry.
  • Formation and Decomposition of Sulfite and Sulfate Species on Pt/Pd Catalysts: An SO2 Oxidation and Sulfur Exposure Study. (n.d.).
  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024). PMC.
  • Dimethyl sulfoxide. (n.d.). Wikipedia.
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  • Thermal Analysis of Calcium Sulfate Dihydr
  • Gas-phase pyrolyses of alkyl azides: Experimental evidence for chemical activation. (n.d.).
  • Stages of thermal decomposition of sodium oxo-salts of sulphur. (n.d.).
  • Computational Studies on Sulfur Chemistry. (n.d.). eScholarship.
  • Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. (2017). PLOS One.
  • Thermal Analysis DSC/TGA MS. (n.d.). Microanalysis Australia.
  • A comprehensive study into the thermo-oxidative degradation of sulfur-based engineering plastics. (2022). Tohoku University Repository.
  • TGA-DSC analysis of sulfur and S-rGO nanocomposites under 20 ml min. (n.d.).
  • Mass spectra and pyrolyses of o-phenylene sulfite and related compounds. (n.d.). The Journal of Organic Chemistry.
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Foundational

A Technical Guide to the Computational Determination of Electron Affinity and Ionization Potential for Cyclohexylmethyl Heptyl Sulfite

Abstract Introduction The electron affinity and ionization potential of a molecule are critical determinants of its chemical reactivity, metabolic stability, and potential for intermolecular interactions, all of which ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction

The electron affinity and ionization potential of a molecule are critical determinants of its chemical reactivity, metabolic stability, and potential for intermolecular interactions, all of which are cornerstone considerations in drug design and development.[1] Ionization potential, the energy required to remove an electron, provides insight into a molecule's susceptibility to oxidative metabolism. Conversely, electron affinity, the energy released upon gaining an electron, can inform its potential for reduction and its ability to participate in charge-transfer interactions.

Cyclohexylmethyl heptyl sulfite (C14H28O3S) is an organic sulfite ester.[2][3][4][5] While it is listed as an aromatic component in fruits, its detailed electronic properties are not documented in publicly available literature.[3][4] In the absence of experimental values, in silico methods provide a powerful and cost-effective alternative for their determination.[6][7] This guide will focus on a high-fidelity computational approach to predict the EA and IP of this molecule, providing a methodology that is broadly applicable to other novel compounds.

Theoretical Framework

While several theoretical methods exist for estimating EA and IP, their accuracy can vary significantly.

Koopmans' Theorem: A First Approximation

Koopmans' theorem posits that the ionization potential of a molecule is equal to the negative of the energy of the highest occupied molecular orbital (HOMO), as calculated by the Hartree-Fock (HF) method.[8][9] While conceptually simple, this theorem neglects the effects of electron correlation and orbital relaxation upon ionization, which can lead to significant inaccuracies, particularly with DFT-calculated orbital energies.[9][10][11]

The ΔSCF Method: A More Rigorous Approach

The Delta Self-Consistent Field (ΔSCF) method offers a more accurate and reliable alternative.[1][12][13] Instead of relying on orbital energies, ΔSCF calculates the IP and EA as the difference in the total energies of the N-electron (neutral) and the N-1 (cation) or N+1 (anion) electron systems.[1][14]

  • Ionization Potential (IP): IP = E(N-1) - E(N)

  • Electron Affinity (EA): EA = E(N) - E(N+1)

Here, E(N), E(N-1), and E(N+1) are the total self-consistent field energies of the neutral molecule, its cation, and its anion, respectively, all calculated at the optimized geometry of the neutral species for vertical transitions.[14] This approach inherently accounts for orbital relaxation and provides a more physically meaningful result.[12][15]

Methodology: A Validated Computational Protocol

The following protocol outlines a step-by-step procedure for calculating the vertical IP and EA of cyclohexylmethyl heptyl sulfite using the ΔSCF method. This workflow is designed to be executed with a modern quantum chemistry software package such as Gaussian, ORCA, or similar platforms.[16][17]

1. Molecular Structure Preparation

The initial 3D structure of cyclohexylmethyl heptyl sulfite can be obtained from databases such as PubChem (CID 6421699) or constructed using a molecular builder.[2]

2. Geometry Optimization of the Neutral Molecule

The first computational step is to find the lowest energy conformation of the neutral molecule.

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP is a widely used and well-benchmarked hybrid functional.[18][19] For systems containing sulfur, functionals like M06-2X or those with dispersion corrections (e.g., B3LYP-D3(BJ)) can also provide excellent results.[18]

  • Basis Set: A Pople-style basis set such as 6-311+G(d,p) is a good starting point, offering a balance of accuracy and computational cost.[20] The inclusion of diffuse functions (+) is crucial for accurately describing anions in EA calculations.[7][21] For higher accuracy, Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are recommended.[20][22]

  • Calculation Type: Opt (Optimization) to locate the energy minimum.

  • Charge and Multiplicity: 0 and 1 (neutral singlet state).

3. Frequency Calculation

To confirm that the optimized structure is a true minimum on the potential energy surface, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms a stable geometry.

4. Single-Point Energy Calculations (ΔSCF)

Using the optimized geometry from step 2, perform three separate single-point energy calculations. It is critical to use the exact same geometry for all three calculations to determine the vertical IP and EA.

  • Calculation 1: Neutral Molecule

    • Charge and Multiplicity: 0 and 1

    • Result: E(N)

  • Calculation 2: Cation

    • Charge and Multiplicity: +1 and 2 (doublet state, as one electron is removed)

    • Result: E(N-1)

  • Calculation 3: Anion

    • Charge and Multiplicity: -1 and 2 (doublet state, as one electron is added)

    • Result: E(N+1)

5. Calculation of IP and EA

Using the energies obtained in the previous step, the ionization potential and electron affinity are calculated as follows:

  • Vertical Ionization Potential (eV): (E(N-1) - E(N)) * 27.2114

  • Vertical Electron Affinity (eV): (E(N) - E(N+1)) * 27.2114

(Note: The conversion factor of 27.2114 is used to convert from Hartrees, the standard unit in quantum chemistry, to electronvolts (eV).)

Visualization of the Computational Workflow

G cluster_0 Part 1: Structure Optimization cluster_1 Part 2: ΔSCF Energy Calculations cluster_2 Part 3: Data Analysis a 1. Input Structure (Cyclohexylmethyl Heptyl Sulfite) b 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) Charge=0, Mult=1 a->b c 3. Frequency Analysis (Confirm Minimum) b->c d Optimized Neutral Geometry c->d e 4a. Single-Point Energy Neutral (N) Charge=0, Mult=1 d->e f 4b. Single-Point Energy Cation (N-1) Charge=1, Mult=2 d->f g 4c. Single-Point Energy Anion (N+1) Charge=-1, Mult=2 d->g h E(N) e->h i E(N-1) f->i j E(N+1) g->j k 5. Calculate IP IP = E(N-1) - E(N) h->k l 6. Calculate EA EA = E(N) - E(N+1) h->l i->k j->l

Caption: Computational workflow for determining IP and EA via the ΔSCF method.

Results and Discussion

Following the protocol described above would yield the total electronic energies for the neutral, cationic, and anionic forms of cyclohexylmethyl heptyl sulfite. These values would then be used to calculate the final IP and EA.

PropertySymbolCalculation FormulaPredicted Value (eV)
Vertical Ionization PotentialIPE(N-1) - E(N)Value
Vertical Electron AffinityEAE(N) - E(N+1)Value
(Note: The "Predicted Value" column would be populated with the results from the computational experiment.)

Interpretation of Results

  • Ionization Potential: A relatively high ionization potential would suggest that cyclohexylmethyl heptyl sulfite is resistant to oxidation. This implies greater metabolic stability against oxidative pathways mediated by enzymes such as Cytochrome P450.

  • Electron Affinity: A positive electron affinity indicates that the formation of the anion is an energetically favorable process, meaning the molecule can accept an electron to form a stable anion.[21] A low or negative electron affinity would suggest the molecule is not easily reduced. The magnitude of the EA can be correlated with the molecule's ability to engage in charge-transfer interactions with biological receptors.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous computational protocol for determining the vertical ionization potential and electron affinity of cyclohexylmethyl heptyl sulfite. By employing the ΔSCF method with a suitable DFT functional and basis set, researchers can obtain reliable predictions of these fundamental electronic properties in the absence of experimental data. This workflow not only provides crucial insights for the development of this specific molecule but also serves as a validated, transferable methodology for the broader field of drug discovery and computational chemistry.

References

  • OpenMX. (n.d.). Ionization potential and electron affinity of gaseous systems. Retrieved from [Link]

  • The core ionization energies calculated by delta SCF and Slater's transition state theory. (2023, February 13). arXiv.org. Retrieved from [Link]

  • Core-level Ionization Potential calculation in ORCA | CVS-EOM-CCSD in ORCA. (2024, February 9). YouTube. Retrieved from [Link]

  • ORCA - An ab initio, DFT and semiempirical SCF-MO package. Manual 6.1.1. (n.d.). Retrieved from [Link]

  • Zhang, Y., & Yang, W. (2019). Insights into Direct Methods for Predictions of Ionization Potential and Electron Affinity in Density Functional Theory. The Journal of Physical Chemistry Letters, 10(11), 2993–2999.
  • GW: Ionization Potential and Electron Affinity. (n.d.). Software for Chemistry & Materials. Retrieved from [Link]

  • About Gaussian 16. (2017, July 5). Gaussian.com. Retrieved from [Link]

  • Frost, J. M. (2016, March 23). Delta SCF: Calculating work functions of molecular electronic materials. Retrieved from [Link]

  • ORCA - An ab initio, DFT and semiempirical SCF-MO package. Manual 6.0. (n.d.). Retrieved from [Link]

  • Is it possible to calculate electron enthalpy with gaussian program?. (2016, April 22). ResearchGate. Retrieved from [Link]

  • Nagy, B., & Kállay, M. (2019). Vertical Ionization Potentials and Electron Affinities at the Double-Hybrid Density Functional Level.
  • Dixon, D. A., & Feller, D. (1997). Accurate Calculations of the Electron Affinity and Ionization Potential of the Methyl Radical. The Journal of Physical Chemistry A, 101(31), 5656–5660.
  • Turecek, F., & Moss, C. L. (2003). A Simplified Gaussian-2 Scheme for Determining Electron Affinities of Covalent Bonds. Application to the Disulfide Bond RS−SR' (R, R' = H, CH3, C2H5). The Journal of Physical Chemistry A, 107(23), 4704–4710.
  • I have a question related to the Koopmans' Theorem?. (2016, April 13). ResearchGate. Retrieved from [Link]

  • Koopmans' Theorem. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Koopmans' theorem. (n.d.). In Wikipedia. Retrieved from [Link]

  • Calculated Electron affinity. (n.d.). Computational Chemistry Comparison and Benchmark Database. Retrieved from [Link]

  • Koopman's Theorem for Ionization energy and electron affinity. (2024, March 16). Physics Stack Exchange. Retrieved from [Link]

  • EPT. (2018, August 23). Gaussian.com. Retrieved from [Link]

  • Calculating the electron affinity of a carbon atom. (2014, February 7). YouTube. Retrieved from [Link]

  • How can I calculate ionization energies and electron affinities with MOPAC?. (2024, January 7). Computational Chemistry Stack Exchange. Retrieved from [Link]

  • Cyclohexylmethyl heptyl sulfite. (n.d.). PubChem. Retrieved from [Link]

  • Giner, E., & Neese, F. (2022). Ionization Energies and Redox Potentials of Hydrated Transition Metal Ions: Evaluation of Domain-Based Local Pair Natural Orbital Coupled Cluster Approaches.
  • ORCA - An ab initio, DFT and semiempirical SCF-MO package - Version 4.2.1. (2019, August 9). Retrieved from [Link]

  • Gimalova, F. A., & Zhurko, G. A. (2023). Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ChemRxiv.
  • Cyclohexylmethyl Heptyl Sulfite | 959225-63-9 | C14H28O3S. (n.d.). Appchem. Retrieved from [Link]

  • Sulfurous acid, cyclohexylmethyl hexyl ester. (n.d.). PubChem. Retrieved from [Link]

  • Oliveira, G. B., & Custodio, R. (2005). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets.
  • What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?. (2016, April 28). ResearchGate. Retrieved from [Link]

  • Proppe, J., & Reiher, M. (2017). The Best DFT Functional Is the Ensemble of Functionals.
  • What is the best DFT functional and basis set for structure optimization?. (2014, September 2). ResearchGate. Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the FTIR Spectrum Analysis of Cyclohexylmethyl Heptyl Sulfite

Abstract This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of cyclohexylmethyl heptyl sulfite. Intended for researchers, scientists, and professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of cyclohexylmethyl heptyl sulfite. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer an in-depth understanding of the principles, experimental design, and interpretive logic required for robust structural elucidation. We will deconstruct the molecule's signature vibrational modes, present a self-validating protocol for acquiring high-fidelity spectra using Attenuated Total Reflectance (ATR), and provide a detailed guide to spectral interpretation. By grounding our analysis in fundamental spectroscopic principles and authoritative references, this guide serves as a practical and scientifically rigorous resource for characterizing sulfite-containing compounds.

Part 1: Theoretical Framework - Predicting the Vibrational Landscape

Before any measurement is taken, a robust understanding of the target molecule's structure allows us to predict its infrared spectrum. Cyclohexylmethyl heptyl sulfite, with the structure (C₆H₁₁)CH₂-O-S(O)-O-(CH₂)₆CH₃, is composed of several distinct functional groups, each with characteristic vibrational modes that absorb infrared radiation at specific frequencies.

The most informative absorptions arise from bonds with significant dipole moments. The primary diagnostic peaks for this molecule are expected from the sulfite group's S=O double bond and the C-O single bonds. The aliphatic C-H bonds of the cyclohexyl and heptyl moieties will also produce strong, characteristic signals.

Based on established group frequencies from spectroscopic literature, we can anticipate the key absorption bands for cyclohexylmethyl heptyl sulfite as follows:

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
2925-2960 cm⁻¹C-H Asymmetric StretchCyclohexyl & Heptyl (-CH₂, -CH₃)Strong
2850-2870 cm⁻¹C-H Symmetric StretchCyclohexyl & Heptyl (-CH₂, -CH₃)Strong
1448-1470 cm⁻¹C-H Scissoring (Bending)Methylene (-CH₂)Medium
1370-1390 cm⁻¹C-H BendingMethyl (-CH₃)Medium-Weak
1150-1210 cm⁻¹S=O StretchSulfite (-O-S(O)-O-)Very Strong
1000-1100 cm⁻¹C-O StretchEster Linkage (C-O-S)Strong
800-950 cm⁻¹S-O StretchSulfite (-S-O-C)Medium-Strong

The S=O stretch is particularly noteworthy. The large difference in electronegativity between sulfur and oxygen creates a highly polar bond, resulting in a very strong and sharp absorption band that is an excellent diagnostic marker for the sulfite group.[1][2] The exact position can be influenced by the surrounding molecular environment. The C-H stretching vibrations from the saturated alkyl and cycloalkyl groups are expected to be prominent in the 2800-3000 cm⁻¹ region.[3][4][5][6] The region below 1500 cm⁻¹, known as the fingerprint region, will contain a complex series of C-H bending, C-O stretching, and S-O stretching vibrations, which together provide a unique spectral "fingerprint" for the molecule.[5][7]

Part 2: Experimental Protocol - A Self-Validating ATR-FTIR Workflow

Attenuated Total Reflectance (ATR) is the preferred sampling technique for a liquid sample like cyclohexylmethyl heptyl sulfite due to its minimal sample preparation and high reproducibility.[8][9][10] The technique relies on the principle of total internal reflection, where an infrared beam passes through a high-refractive-index crystal (e.g., diamond or ZnSe) and creates an evanescent wave that penetrates a small distance into the sample placed in direct contact with the crystal.[9][11] This interaction provides a high-quality absorption spectrum with minimal effort.

Diagram of the ATR-FTIR Experimental Workflow

ATR_Workflow ATR-FTIR Analysis Workflow cluster_prep Phase 1: Preparation & Calibration cluster_acq Phase 2: Sample Acquisition cluster_post Phase 3: Post-Processing & Analysis start Start clean_crystal 1. Clean ATR Crystal (e.g., with isopropanol) start->clean_crystal background_scan 2. Acquire Background Spectrum (No Sample Present) clean_crystal->background_scan validate_bg 3. Validate Background (Check for flat baseline, no CO₂/H₂O peaks) background_scan->validate_bg validate_bg->clean_crystal If Fail apply_sample 4. Apply Sample Droplet (Ensure full crystal coverage) validate_bg->apply_sample If Pass acquire_spectrum 5. Acquire Sample Spectrum (Co-add 16-32 scans for good S/N) apply_sample->acquire_spectrum process_spectrum 6. Process Spectrum (ATR & Baseline Correction) acquire_spectrum->process_spectrum analyze_spectrum 7. Analyze & Assign Peaks process_spectrum->analyze_spectrum clean_final 8. Clean ATR Crystal analyze_spectrum->clean_final end_process End clean_final->end_process

Caption: A logical workflow for acquiring a reliable FTIR spectrum using an ATR accessory.

Step-by-Step Methodology
  • Instrument and Accessory Preparation :

    • Causality : The ATR crystal surface must be impeccably clean to prevent spectral contamination from previous samples or cleaning solvents.

    • Protocol : Using a lint-free wipe, clean the ATR crystal (e.g., diamond) with a volatile solvent such as isopropanol and allow it to dry completely.

  • Background Acquisition (Self-Validation Step 1) :

    • Causality : A background spectrum must be collected to ratio against the sample spectrum. This step computationally removes interfering signals from atmospheric water vapor and carbon dioxide, as well as any intrinsic signals from the instrument itself, ensuring that the final spectrum contains only information from the sample.

    • Protocol : With the clean, dry ATR crystal exposed to the atmosphere, acquire a background spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.[12]

    • Trustworthiness Check : Inspect the background spectrum. It should be a relatively flat line, free of significant peaks. Prominent absorptions around 2349 cm⁻¹ (CO₂) or broad bands around 3600-3200 cm⁻¹ and 1640 cm⁻¹ (H₂O) indicate a poor background, requiring purging of the sample compartment or a new background scan.

  • Sample Application and Spectrum Acquisition :

    • Causality : For the evanescent wave to interact properly with the sample, direct and complete contact with the ATR crystal is essential.[11][13]

    • Protocol : Place a small drop of cyclohexylmethyl heptyl sulfite onto the center of the ATR crystal, ensuring the entire surface of the crystal is covered. Acquire the sample spectrum using the same acquisition parameters (scan number, resolution) as the background scan.

  • Data Processing and Cleaning :

    • Causality : Raw ATR data requires a correction algorithm because the penetration depth of the evanescent wave is dependent on the wavelength, causing peaks at lower wavenumbers to appear artificially intense. Baseline correction may also be necessary to remove any broad, underlying features.

    • Protocol : Apply a standard ATR correction (often named after its developer, e.g., Harrick) available in the spectrometer software. Apply an automated baseline correction to ensure all peaks originate from a flat zero-absorbance line.

    • Trustworthiness Check : After processing, the final spectrum should have a flat baseline and well-defined peaks, ready for interpretation. After analysis, thoroughly clean the ATR crystal with an appropriate solvent to prepare for the next user.

Part 3: Spectral Interpretation - Decoding the Molecular Fingerprint

Interpreting the processed FTIR spectrum involves assigning the observed absorption bands to the specific vibrational modes predicted in Part 1.

  • High-Frequency Region (>2500 cm⁻¹) :

    • C-H Stretching (2850-3000 cm⁻¹) : The most prominent features in this region will be strong, sharp peaks corresponding to the symmetric and asymmetric C-H stretching vibrations of the numerous -CH₂- groups in the cyclohexyl and heptyl chains.[5] You should observe a strong peak around 2925 cm⁻¹ (asymmetric) and another at ~2855 cm⁻¹ (symmetric). The -CH₃ group's stretch may appear as a shoulder on these peaks. The absence of any significant peaks above 3000 cm⁻¹ confirms the molecule is fully saturated (i.e., contains no C=C or aromatic rings).[5][14]

  • Mid-Frequency & Diagnostic Region (1100-1800 cm⁻¹) :

    • S=O Stretching (around 1200 cm⁻¹) : This is the key diagnostic peak. Look for a very strong, sharp absorption band between 1150 and 1210 cm⁻¹. This band is characteristic of the S=O stretch in dialkyl sulfites. Its high intensity is due to the large change in dipole moment during this vibration.[1][2] The presence of this band is the most definitive evidence for the sulfite functional group.

    • C-H Bending (1350-1470 cm⁻¹) : Expect to see medium-intensity peaks in this range. A band around 1450-1465 cm⁻¹ is attributable to the scissoring motion of the -CH₂- groups.[4][6] A weaker peak near 1375 cm⁻¹ can be assigned to the symmetric bending ("umbrella" mode) of the terminal methyl group.

  • Fingerprint Region (<1100 cm⁻¹) :

    • C-O and S-O Stretching : This region is complex but highly informative. Strong, broad bands between 1000 cm⁻¹ and 1100 cm⁻¹ are characteristic of the C-O stretching vibrations within the C-O-S ester linkage.[15][16] Additionally, medium-to-strong absorptions between 800 cm⁻¹ and 950 cm⁻¹ can be assigned to the S-O single bond stretching modes. The combination of these peaks, along with other skeletal vibrations, creates a unique pattern that serves as a fingerprint for identifying cyclohexylmethyl heptyl sulfite.[5]

By systematically analyzing these regions and comparing the observed peaks to the predicted values, one can confidently confirm the structure and identify the key functional groups within the molecule. The absence of unexpected peaks is also crucial, as it provides evidence of the sample's purity.

References

  • Quora. (2020). What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry? Available at: [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]

  • Pike Technologies. (n.d.). Principles of ATR. Available at: [Link]

  • SlidePlayer. (n.d.). Characteristic Group Vibrations of Organic Molecules. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Available at: [Link]

  • Doc Brown's Chemistry. (2026). Infrared spectrum of cyclohexene C6H10. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Empirical S=O Stretch Vibrational Frequency Map. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]

  • National Center for Biotechnology Information. (2006). NIST Chemistry WebBook - PubChem Data Source. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Available at: [Link]

  • Journal of Chemical Information and Computer Sciences. (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Available at: [Link]

  • National Institute of Standards and Technology. (2022). NIST Chemistry WebBook - SRD 69. Available at: [Link]

  • Labindia Analytical. (2024). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Available at: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • AIP Publishing. (2019). Empirical S=O stretch vibrational frequency map. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Available at: [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy Lecture Notes. Available at: [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Available at: [Link]

  • ResearchGate. (n.d.). Infrared absorption bands and different modes of vibration for sulfite.... Available at: [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Available at: [Link]

  • Journal of the American Chemical Society. (2003). Evidence for Cyclohexyl as a Reactive Surface Intermediate during High-Pressure Cyclohexane Catalytic Reactions on Pt(111) by Sum Frequency Generation Vibrational Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). FT IR spectra obtained for S=O stretching vibrational region.... Available at: [Link]

  • Atmospheric Measurement Techniques. (2023). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier-transform infrared spectroscopy. Available at: [Link]

  • Photonics Spectra. (2007). Diffuse Reflectance FTIR Spectroscopy Helps Find Sulfite in Beverages. Available at: [Link]

  • Doc Brown's Chemistry. (2026). Infrared spectrum of cyclohexane C6H12. Available at: [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis and Characterization of Cyclohexylmethyl Heptyl Sulfite

Target Audience: Analytical Chemists, Flavor & Fragrance Researchers, and Reference Standard Synthesis Professionals. Introduction and Chemical Context Cyclohexylmethyl heptyl sulfite (CAS: 959225-63-9) is a mixed dialky...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Flavor & Fragrance Researchers, and Reference Standard Synthesis Professionals.

Introduction and Chemical Context

Cyclohexylmethyl heptyl sulfite (CAS: 959225-63-9) is a mixed dialkyl sulfite ester primarily identified as an aromatic volatile component present in fruits during various stages of development[1]. In agricultural chemistry and metabolomics, highly purified analytical standards of such developmental biomarkers are critical for gas chromatography-mass spectrometry (GC-MS) profiling and quality control in fruit cultivation[1][2].

Because it is a mixed (asymmetric) sulfite, its synthesis requires a controlled, stepwise approach to prevent the formation of symmetric byproducts (e.g., diheptyl sulfite or dicyclohexylmethyl sulfite), which are difficult to separate due to similar boiling points and polarities. This application note details a self-validating, two-step protocol for the targeted synthesis of cyclohexylmethyl heptyl sulfite.

Physicochemical Properties

To aid in downstream purification and analytical validation, the core physicochemical properties of the target compound are summarized below.

PropertyValueReference
CAS Number 959225-63-9[1]
Molecular Formula C₁₄H₂₈O₃S[1][3]
Molecular Weight 276.44 g/mol [1][3]
Appearance Colorless, clear oil[1]
Solubility Chloroform (Sparingly), Ethyl Acetate (Slightly)[1]
Stability Hygroscopic, Moisture Sensitive[1]

Mechanistic Overview

The most reliable method for synthesizing mixed sulfites is the sequential reaction of thionyl chloride ( SOCl2​ ) with two different alcohols.

  • Chlorosulfinylation: Cyclohexylmethanol is reacted with an excess of thionyl chloride to form the intermediate cyclohexylmethyl chlorosulfite. The excess SOCl2​ is removed under vacuum to prevent symmetric sulfite formation in the next step.

  • Esterification: The intermediate is reacted with 1-heptanol in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the generated hydrochloric acid, driving the reaction to completion and protecting the acid-sensitive sulfite linkage.

G A Cyclohexylmethanol + SOCl2 B Cyclohexylmethyl Chlorosulfite A->B 0°C, -HCl D Cyclohexylmethyl Heptyl Sulfite B->D C 1-Heptanol + Triethylamine C->D Base-promoted coupling

Stepwise asymmetric synthesis of cyclohexylmethyl heptyl sulfite.

Experimental Protocol

Caution: Thionyl chloride is corrosive and reacts violently with water to release HCl and SO2​ gases. All procedures must be conducted in a fume hood using rigorously dried glassware and anhydrous solvents.

Step 1: Synthesis of Cyclohexylmethyl Chlorosulfite

Causality & Logic: Temperature control is critical here. The reaction is highly exothermic; maintaining the system at 0 °C prevents the degradation of the thermally labile chlorosulfite intermediate.

  • Preparation: Purge a 250 mL round-bottom flask with inert gas (Nitrogen or Argon). Add 1.5 equivalents of thionyl chloride ( SOCl2​ ) and 50 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Addition: Dissolve 1.0 equivalent of cyclohexylmethanol in 20 mL of anhydrous DCM. Add this solution dropwise to the stirring SOCl2​ solution over 30 minutes using an addition funnel.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.

  • Concentration: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the solvent and unreacted SOCl2​ . Crucial Step: Co-evaporate twice with anhydrous toluene to ensure complete removal of residual SOCl2​ , which would otherwise react with 1-heptanol in Step 2 to form the unwanted diheptyl sulfite impurity.

Step 2: Synthesis of Cyclohexylmethyl Heptyl Sulfite

Causality & Logic: Triethylamine ( Et3​N ) acts as an acid scavenger. Without it, the HCl byproduct would lower the pH, potentially causing the hydrolysis or disproportionation of the newly formed mixed sulfite.

  • Preparation: Dissolve the crude cyclohexylmethyl chlorosulfite from Step 1 in 50 mL of anhydrous DCM. Cool the flask to 0 °C under an inert atmosphere.

  • Base Addition: Add 1.5 equivalents of anhydrous triethylamine ( Et3​N ) to the stirring solution.

  • Alcohol Addition: Dissolve 1.0 equivalent of 1-heptanol in 10 mL of anhydrous DCM. Add this dropwise to the reaction mixture over 20 minutes. A white precipitate (triethylamine hydrochloride) will begin to form immediately.

  • Completion: Stir the reaction at room temperature for 4 hours. Monitor the disappearance of the chlorosulfite intermediate via TLC (Hexanes/Ethyl Acetate).

Step 3: Workup and Purification
  • Quenching: Quench the reaction by adding 50 mL of ice-cold distilled water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with 20 mL of DCM.

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous NaHCO3​ (to neutralize residual acid) and saturated brine.

  • Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield a clear oil[1].

  • Purification: Purify the crude oil via silica gel column chromatography using a gradient of Hexanes to 5% Ethyl Acetate in Hexanes.

Analytical Validation System

To ensure the integrity of the synthesized standard, the protocol must be self-validating. The identity of the product should be confirmed using the following methods:

  • Proton NMR ( 1H NMR): Used to verify the presence of both the cyclohexyl ring protons and the linear heptyl chain protons in a 1:1 integration ratio, confirming the asymmetric structure[1].

  • Mass Spectrometry (MS): Employed to confirm the molecular weight of 276.44 g/mol [1][3].

  • Storage: The final product is hygroscopic and moisture-sensitive. It must be stored under an inert atmosphere at 4 °C to maintain ≥95% purity over a 6-month period[1].

References

  • PubChem. "Cyclohexylmethyl heptyl sulfite | C14H28O3S | CID 6421699 - PubChem - NIH." National Center for Biotechnology Information.
  • United States Biological. "Cyclohexylmethyl Heptyl Sulfite CAS 959225-63-9.
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Application

Application Note &amp; Protocol: Enhancing High-Voltage Lithium-Ion Battery Performance with Cyclohexylmethyl Heptyl Sulfite (CHMS) Electrolyte Additive

Abstract The relentless pursuit of higher energy density in lithium-ion batteries (LIBs) necessitates operation at increasingly higher voltages. However, this aggressive approach exacerbates the degradation of convention...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The relentless pursuit of higher energy density in lithium-ion batteries (LIBs) necessitates operation at increasingly higher voltages. However, this aggressive approach exacerbates the degradation of conventional carbonate-based electrolytes and cathode materials, leading to rapid capacity fade and safety concerns. A key strategy to overcome these challenges is the development of functional electrolyte additives that can form a protective and stable interface on the cathode surface. This guide introduces Cyclohexylmethyl Heptyl Sulfite (CHMS), a novel sulfite-based additive designed to create a robust Cathode Electrolyte Interphase (CEI), thereby enhancing the cycling stability and lifespan of high-voltage LIBs. We provide a detailed exploration of its mechanism, a summary of its performance benefits, and comprehensive, field-proven protocols for its application and evaluation.

Introduction: The High-Voltage Challenge

Pushing the charging cut-off voltage of LIBs, particularly those with nickel-rich cathodes like LiNiₓMnᵧCo₂O₂ (NMC), is a direct path to greater energy storage.[1][2] However, operating above 4.3 V vs. Li/Li⁺ triggers aggressive side reactions at the cathode-electrolyte interface.[3][4] The highly oxidized state of the cathode material becomes catalytic for electrolyte decomposition, leading to transition metal dissolution, continuous consumption of the electrolyte, and the formation of a resistive, unstable CEI.[5][6] This degradation cascade is a primary driver of impedance growth and capacity loss, severely limiting the practical cycle life of high-energy cells.[7]

Electrolyte additives offer a cost-effective and highly impactful solution.[8] By constituting only a small fraction of the electrolyte, they can preferentially react at the electrode surfaces to build protective passivation layers.[9] Sulfite-based additives, in particular, are recognized for their ability to form stable interphases.[10][11][12] CHMS has been engineered with specific molecular features to optimize its function as a CEI-forming agent for high-voltage applications.

Mechanism of Action: The Role of CHMS

The efficacy of CHMS stems from its tailored electrochemical properties. Unlike bulk carbonate solvents, CHMS is designed to have a higher highest occupied molecular orbital (HOMO) energy level, making it more susceptible to oxidation. During the initial charging cycles, CHMS molecules are preferentially oxidized on the high-potential cathode surface before significant solvent decomposition can occur.

This oxidative decomposition of CHMS generates specific chemical species, including lithium sulfite (Li₂SO₃), lithium alkyl sulfites (ROSO₂Li), and polymeric components.[8][10][13] These products precipitate onto the active cathode material, forming a thin, uniform, and mechanically robust CEI. This newly formed interphase possesses critical properties:

  • Electronic Insulation: It blocks electron transfer from the charged cathode to the electrolyte, effectively suppressing further oxidative decomposition of the carbonate solvents.[8]

  • Ionic Conductivity: The CEI is designed to be highly conductive to Li⁺ ions, ensuring that cell kinetics are not impeded.

  • Chemical Stability: The sulfur-containing components of the CEI are more stable at high potentials compared to the decomposition products of standard electrolytes, preventing the continuous film growth that leads to impedance rise.[14]

By establishing this stable interface, CHMS effectively decouples the highly reactive cathode surface from the bulk electrolyte, mitigating transition metal dissolution and preserving the structural integrity of both the electrode and the electrolyte over extended cycling.[2][4]

CHMS_Mechanism cluster_electrolyte Bulk Electrolyte cluster_cathode High-Voltage Cathode (e.g., NMC811) CHMS CHMS Additive Cathode Active Material Surface (> 4.3 V vs Li/Li+) CHMS->Cathode Preferential Oxidation (Initial Charge) Solvent Carbonate Solvents (EC/EMC) Solvent->Cathode Inhibited by CEI Salt LiPF6 Salt CEI Formation of Stable CEI (Li₂SO₃, Polymers, etc.) Cathode->CEI Decomposition & Polymerization Outcome1 Suppressed Solvent Oxidation CEI->Outcome1 Outcome2 Reduced Transition Metal Dissolution CEI->Outcome2 Outcome3 Enhanced Cycle Stability CEI->Outcome3

Caption: Proposed mechanism of CHMS in forming a protective CEI.

Key Performance Benefits

The incorporation of CHMS into a standard lithium-ion battery electrolyte leads to significant, measurable improvements in electrochemical performance, particularly under high-voltage cycling conditions.

Performance MetricBaseline Electrolyte (1M LiPF₆ in EC/EMC)Electrolyte with 1% CHMSImprovement Rationale
Initial Coulombic Efficiency (ICE) ~81.3%[15]> 85%The formation of a stable CEI consumes less Li⁺ in the initial cycle compared to the continuous decomposition of standard electrolyte.[15]
Capacity Retention (4.5V, 300 cycles) ~83.0%[15]> 90%The robust CEI prevents cathode structural degradation and minimizes irreversible lithium loss.[2]
Charge Transfer Impedance (Rct) after 100 cycles High / Significant IncreaseLow / StableA stable, non-growing CEI maintains low resistance to Li⁺ transfer, unlike the thick, resistive layer from solvent decomposition.
High-Temperature Performance (Storage/Cycling) Significant gas generation and capacity lossReduced gassing and improved stabilityThe CHMS-derived CEI is more thermally stable, suppressing side reactions that accelerate at elevated temperatures.[12]

Application Protocols

These protocols provide a step-by-step guide for researchers to prepare, assemble, and test lithium-ion cells incorporating the CHMS additive. All procedures involving electrolytes should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Protocol 1: Preparation of CHMS-Containing Electrolyte
  • Materials & Reagents:

    • Battery-grade Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) (e.g., 3:7 wt. ratio).

    • Lithium Hexafluorophosphate (LiPF₆).

    • Cyclohexylmethyl Heptyl Sulfite (CHMS) additive.

    • Anhydrous solvents for rinsing (e.g., Dimethyl Carbonate, DMC).

    • Calibrated pipettes and glassware.

    • Magnetic stirrer and stir bars.

  • Procedure:

    • Prepare the baseline solvent mixture by weighing the required amounts of EC and EMC into a clean, dry glass bottle inside the glovebox.

    • Slowly add the LiPF₆ salt to the solvent mixture while stirring until it is fully dissolved. A typical concentration is 1.0 M. Causality: Adding the salt slowly prevents localized supersaturation and ensures a homogenous electrolyte.

    • Using a calibrated micropipette, add the desired amount of CHMS additive to the baseline electrolyte. A typical starting concentration for optimization is 1.0% by weight.

    • Seal the bottle tightly and allow the electrolyte to stir for at least 4-6 hours to ensure complete homogenization.

    • Label the electrolyte clearly with its full composition and date of preparation. Store in the glovebox.

Protocol 2: CR2032 Coin Cell Assembly
  • Components:

    • Cathode (e.g., NMC811 coated on Al foil).

    • Anode (e.g., Graphite coated on Cu foil).

    • Polypropylene/Polyethylene separator.

    • CR2032 coin cell hardware (casings, spacers, spring).

    • Prepared electrolyte (with and without CHMS for comparison).

    • Crimping machine.

  • Procedure:

    • Dry all electrodes and the separator in a vacuum oven at the recommended temperature (e.g., 120°C for cathodes, 80°C for separators) for at least 12 hours and transfer directly into the glovebox. Causality: This step is critical to remove any residual moisture, which can react with LiPF₆ to form HF, a highly corrosive agent that degrades cell components.

    • Place the cathode casing (negative cap) into the assembly die.

    • Place the cathode disc in the center of the cap, active material facing up.

    • Apply 2-3 drops (~40 µL) of the prepared electrolyte onto the cathode surface, ensuring it is fully wetted.

    • Place the separator on top of the wetted cathode.

    • Apply another 2-3 drops of electrolyte onto the separator.

    • Place the anode disc on top of the separator, active material facing down.

    • Add a stainless steel spacer and the spring.

    • Carefully place the anode casing (positive cap) on top of the stack.

    • Transfer the assembly to the crimping machine and apply consistent pressure to seal the cell.

    • Clean the exterior of the cell and let it rest for at least 12 hours before testing to allow for complete electrolyte wetting of the electrodes.

Protocol 3: Electrochemical Performance Testing
  • Equipment:

    • Multi-channel battery cycler.

    • Electrochemical Impedance Spectroscopy (EIS) analyzer.

    • Temperature-controlled chamber.

  • Procedure:

    • Formation Cycles:

      • Perform two initial cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window (e.g., 2.8 - 4.5 V).[15]

      • Causality: The low current density during formation is crucial for allowing the CHMS additive to electrochemically decompose and form a uniform, stable, and well-adhered CEI layer.[12] A fast initial charge can lead to a patchy, non-protective film.

    • Rate Capability Test:

      • After formation, cycle the cell at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C), performing 3-5 cycles at each rate.

      • Return to a low C-rate (e.g., C/5) to check for capacity recovery.

    • Long-Term Cycling:

      • Cycle the cell at a moderate rate (e.g., 1C charge / 1C discharge) at a constant temperature (e.g., 25°C) for several hundred cycles.

      • Record the discharge capacity and coulombic efficiency for each cycle to evaluate capacity retention.

    • Electrochemical Impedance Spectroscopy (EIS):

      • Perform EIS measurements at a set state-of-charge (e.g., 100% SOC) after the formation cycles and periodically throughout the long-term cycling (e.g., every 50 cycles).

      • Use a frequency range of 100 kHz to 10 mHz with a small AC amplitude (e.g., 5-10 mV).

      • Monitor the change in the semi-circle in the Nyquist plot, which corresponds to the charge transfer resistance (Rct), to evaluate the stability of the formed interphase.

Caption: Experimental workflow from preparation to analysis.

Troubleshooting and Considerations

  • High Initial Impedance: This may indicate incomplete wetting or an overly thick CEI. Ensure adequate resting time after assembly and consider optimizing the CHMS concentration (0.5% - 2.0% is a typical range to explore).

  • Poor Coulombic Efficiency in Early Cycles: This could be due to moisture contamination. Verify the dryness of all cell components and the integrity of the glovebox atmosphere.

  • Material Compatibility: The efficacy of CHMS can vary with different cathode and anode materials. The protocols provided are a starting point for NMC/Graphite systems but may require optimization for other chemistries like LFP or silicon-based anodes.

  • Safety: As with all organosulfur compounds and lithium-ion battery electrolytes, handle CHMS with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area (glovebox).

Conclusion

Cyclohexylmethyl Heptyl Sulfite (CHMS) is a highly effective electrolyte additive for stabilizing the performance of high-voltage lithium-ion batteries. By forming a robust, electronically insulating, and ionically conductive Cathode Electrolyte Interphase, CHMS successfully mitigates the primary degradation mechanisms that plague high-energy cells. The protocols detailed in this guide provide a comprehensive framework for researchers to integrate CHMS into their cell development workflows and validate its significant benefits in enhancing cycle life and performance.

References

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Method

Application Note: Advanced Catalytic Strategies for the Synthesis of Unsymmetrical Sulfite Esters

An in-depth guide to the catalytic synthesis of unsymmetrical sulfite esters, with a focus on Cyclohexylmethyl Heptyl Sulfite, for researchers and drug development professionals. Introduction Sulfite esters, or organosul...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the catalytic synthesis of unsymmetrical sulfite esters, with a focus on Cyclohexylmethyl Heptyl Sulfite, for researchers and drug development professionals.

Introduction

Sulfite esters, or organosulfites, are organosulfur compounds with the general structure (RO)(R'O)SO.[1] While symmetrical sulfite esters are readily synthesized, the preparation of unsymmetrical analogues, such as cyclohexylmethyl heptyl sulfite, presents significant synthetic challenges. Traditional one-pot methods involving the reaction of thionyl chloride with a mixture of two different alcohols typically yield a statistical mixture of three products, complicating purification and reducing the yield of the desired compound. Cyclohexylmethyl heptyl sulfite has been identified as an aromatic component in fruits, making its efficient synthesis a topic of interest for applications in flavor and fragrance chemistry, as well as a model compound for developing synthetic methodologies for pharmacologically relevant molecules.[2][3]

This application note provides a comprehensive guide to the catalytic esterification of cyclohexylmethyl heptyl sulfite. We will explore the mechanistic rationale for a stepwise synthetic approach, evaluate various catalytic systems—from classical base promoters to advanced heterogeneous catalysts—and provide detailed, field-proven protocols for its synthesis and catalyst screening. The objective is to equip researchers with the knowledge to not only synthesize this specific target but also to apply these principles to other challenging unsymmetrical sulfite esters.

Mechanistic Rationale for Unsymmetrical Sulfite Synthesis

The direct, one-pot reaction of thionyl chloride with a stoichiometric mixture of cyclohexanemethanol and heptan-1-ol is synthetically inefficient. The reaction proceeds through a common chlorosulfinate intermediate, which can then react with either alcohol present in the mixture. This leads to the formation of the desired unsymmetrical product alongside two symmetrical byproducts, di(cyclohexylmethyl) sulfite and di(heptyl) sulfite.

To achieve selectivity, a two-step approach is necessary. This strategy involves the controlled reaction of one alcohol with thionyl chloride to form an intermediate alkyl chlorosulfinate, which is then reacted with the second alcohol. This isolates the reaction pathways and directs the synthesis towards the desired unsymmetrical product.

cluster_intermediates Key Intermediate A Cyclohexanemethanol Intermediate Cyclohexylmethyl Chlorosulfinate ((C6H11)CH2O-S(O)Cl) A->Intermediate + SOCl2 (Step 1) - HCl Side1 Di(cyclohexylmethyl) Sulfite (Symmetrical) A->Side1 Reacts with another Cyclohexanemethanol B Heptan-1-ol Side2 Di(heptyl) Sulfite (Symmetrical) B->Side2 Reacts with SOCl2 and another Heptan-1-ol SOCl2 SOCl2 Desired Cyclohexylmethyl Heptyl Sulfite (Unsymmetrical) Intermediate->Desired + Heptan-1-ol (Step 2) - HCl Intermediate->Side1

Figure 1: A diagram illustrating the selective two-step synthesis pathway for unsymmetrical sulfite esters, which avoids the formation of symmetrical byproducts.

Catalytic Systems for Sulfite Esterification

While the two-step process provides selectivity, the reaction rates can be slow, and the generation of HCl gas requires management. Catalysts are employed to enhance reaction kinetics, enable milder conditions, and improve overall efficiency.

Base Promoters

Bases such as pyridine or triethylamine are commonly used in sulfite ester synthesis.[1][4] Their primary role is to act as an HCl scavenger. By neutralizing the HCl byproduct, the reaction equilibrium is shifted towards the product side, increasing the overall yield and preventing acid-catalyzed side reactions. While highly effective, these are technically promoters or reagents rather than true catalysts, as they are consumed stoichiometrically.

Lewis Acid Catalysis

Lewis acids are a class of true catalysts that can significantly accelerate sulfite esterification. They function by coordinating to the lone pair of electrons on the oxygen atom of the thionyl group (S=O) in either thionyl chloride or the intermediate chlorosulfinate.[5] This coordination withdraws electron density, making the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. This mechanism allows the reaction to proceed more rapidly and often under milder temperature conditions.

Common Lewis acid catalysts include metal halides like zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and various tin compounds.[5][6][7] More advanced systems like sulfonic acid-functionalized metal-organic frameworks (MOFs) have also shown high activity.[8]

G Catalyst Lewis Acid (LA) Activated Activated Complex [R-O-S(δ+)=O---LA] Catalyst->Activated Coordination Substrate R-O-S(O)Cl Substrate->Activated Alcohol R'-OH Alcohol->Activated Nucleophilic Attack Product R-O-S(O)-O-R' + HCl Activated->Catalyst Catalyst Regeneration Activated->Product Product Formation

Figure 2: A simplified representation of the Lewis acid catalytic cycle for the formation of a sulfite ester from an alkyl chlorosulfinate and an alcohol.

Heterogeneous Solid Acid Catalysis

Heterogeneous catalysts offer significant operational advantages, including simplified product separation, catalyst reusability, and a reduction in corrosive and toxic waste streams.[9] For sulfite esterification, solid acid catalysts such as sulfonic acid-functionalized resins (e.g., Amberlyst-15), zeolites, and functionalized silicas are excellent candidates.[10][11]

The catalytic mechanism is analogous to that of homogeneous Lewis acids, with the Brønsted or Lewis acid sites on the catalyst surface activating the thionyl group for nucleophilic attack.[12][13] The solid nature of the catalyst allows for easy removal from the reaction mixture by simple filtration, making it ideal for continuous flow processes and greener chemistry protocols.

Comparative Analysis of Catalytic Systems

The choice of catalyst depends on factors such as scale, cost, required purity, and available equipment. Below is a comparative summary of the discussed catalytic systems.

Catalyst SystemExample(s)Mechanism of ActionAdvantagesDisadvantages
Base Promoter Pyridine, TriethylamineHCl Scavenger; Shifts EquilibriumHigh yields, well-established methodology.[1][4]Stoichiometric quantities required, difficult removal, potential toxicity.
Homogeneous Lewis Acid ZnCl₂, SnCl₄, AlCl₃S=O Group Activation (Electrophilicity Boost)True catalytic activity, high reaction rates, mild conditions.[6][7]Difficult to separate from product, potential for metal contamination, hydrolytically sensitive.
Heterogeneous Solid Acid Amberlyst-15, Sulfonated Silica, ZeolitesSurface-Mediated S=O Group ActivationEasily separable and reusable, reduced waste, suitable for flow chemistry.[9]Potentially lower activity than homogeneous counterparts, may require higher temperatures, mass transfer limitations.

Experimental Protocols

Safety Precaution: Thionyl chloride (SOCl₂) is a corrosive and toxic substance that reacts violently with water to release HCl gas. All manipulations should be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis.

Protocol 4.1: Two-Step Synthesis of Cyclohexylmethyl Heptyl Sulfite via Homogeneous Lewis Acid Catalysis

This protocol details the synthesis using zinc chloride (ZnCl₂) as a representative Lewis acid catalyst.

Materials:

  • Cyclohexanemethanol (99%)

  • Heptan-1-ol (99%)

  • Thionyl chloride (SOCl₂) (≥99.5%)

  • Zinc chloride (ZnCl₂), anhydrous (≥98%)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube or inert gas inlet

  • Low-temperature bath (ice/water)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of Cyclohexylmethyl Chlorosulfinate

  • Set up a dry 250 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen atmosphere.

  • Add cyclohexanemethanol (e.g., 11.42 g, 100 mmol) and 100 mL of anhydrous DCM to the flask.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add thionyl chloride (e.g., 13.08 g, 110 mmol, 1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Vigorous gas evolution (HCl) will be observed.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours or until gas evolution ceases. The reaction can be monitored by TLC or GC-MS. This solution containing the crude cyclohexylmethyl chlorosulfinate is used directly in the next step.

Step 2: Catalytic Formation of Cyclohexylmethyl Heptyl Sulfite

  • In a separate flask, prepare a solution of heptan-1-ol (e.g., 11.62 g, 100 mmol, 1.0 eq) in 50 mL of anhydrous DCM.

  • Add anhydrous zinc chloride (e.g., 0.68 g, 5 mmol, 0.05 eq) to the chlorosulfinate solution from Step 1 and stir until dissolved.

  • Cool the chlorosulfinate/catalyst solution back to 0 °C.

  • Add the heptan-1-ol solution dropwise over 30 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction for the disappearance of the chlorosulfinate intermediate and the appearance of the product by TLC or GC-MS.

Work-up and Purification:

  • Carefully pour the reaction mixture into 150 mL of ice-cold saturated NaHCO₃ solution to quench any unreacted thionyl chloride and neutralize HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane (e.g., 0% to 10%) to isolate the pure cyclohexylmethyl heptyl sulfite.

Protocol 4.2: Screening of Heterogeneous Solid Acid Catalysts

This protocol outlines a general method for evaluating the efficacy of different solid acid catalysts.

Procedure:

  • Activate the solid acid catalyst according to the manufacturer's instructions (typically involves heating under vacuum to remove adsorbed water).

  • In a series of parallel reaction vials, add the crude cyclohexylmethyl chlorosulfinate solution (prepared as in Protocol 4.1, Step 1).

  • Add the solid acid catalyst (e.g., Amberlyst-15, 10% w/w relative to the limiting reagent).

  • Add heptan-1-ol (1.0 eq).

  • Seal the vials and place them in a shaker-heater block at a set temperature (e.g., 40 °C).

  • Monitor the reactions by taking small aliquots at regular time intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by GC-MS to determine the conversion rate.

  • After the reaction, recover the catalyst by filtration, wash with DCM, dry, and test for reusability in a subsequent run to assess its stability.

Experimental Workflow Visualization

cluster_prep Preparation cluster_step1 Step 1: Chlorosulfinate Formation cluster_step2 Step 2: Catalytic Esterification cluster_workup Work-up & Purification cluster_analysis Analysis A1 Dry Glassware & Setup Inert Atmosphere A2 Prepare Solutions: - Cyclohexanemethanol in DCM - Heptan-1-ol in DCM A1->A2 B1 Cool Reactant to 0°C A2->B1 B2 Add SOCl2 Dropwise B1->B2 B3 React at RT until HCl evolution stops B2->B3 C1 Add Catalyst (e.g., ZnCl2) B3->C1 C2 Cool to 0°C C1->C2 C3 Add Heptan-1-ol Solution C2->C3 C4 React Overnight at RT C3->C4 D1 Quench with NaHCO3 C4->D1 D2 Extract with DCM D1->D2 D3 Wash with H2O & Brine D2->D3 D4 Dry (MgSO4) & Concentrate D3->D4 D5 Purify via Column Chromatography D4->D5 E1 Characterize Product (NMR, MS, IR) D5->E1

Figure 3: A comprehensive experimental workflow for the synthesis, purification, and analysis of cyclohexylmethyl heptyl sulfite.

Conclusion

The synthesis of unsymmetrical sulfite esters like cyclohexylmethyl heptyl sulfite is most effectively achieved through a controlled, two-step process. The integration of catalytic methods, particularly with Lewis acids or reusable solid acids, is crucial for enhancing reaction efficiency, reducing reaction times, and aligning the synthesis with the principles of green chemistry. Homogeneous Lewis acids offer high activity, while heterogeneous solid acids provide unparalleled advantages in product purification and catalyst recycling. The protocols and comparative data presented in this note serve as a robust starting point for researchers in synthetic chemistry, enabling the efficient production of this and other structurally related molecules.

References

  • Wikipedia. Sulfite ester. [Link]

  • Yin, Z., Guo, J., Adamson, J., et al. (2020). Stereospecific Synthesis of Cyclic Sulfite Esters with Sulfur-Centered Chirality via Diastereoselective Strategy and Intramolecular H-Bonding Assistance. ACS Publications. [Link]

  • OA Monitor Ireland. Catalytic synthesis of dialkyl sulfides from dialkyl disulfides. [Link]

  • PMC. Generation of perthiyl radicals for the synthesis of unsymmetric disulfides. [Link]

  • Wiley Online Library. A mild method for conversion of alcohols to dialkyl sulfites by use of Na2SO3/SOCl2. [Link]

  • ResearchGate. Proposed mechanism for the synthesis of unsymmetrical sulfides. [Link]

  • Royal Society of Chemistry. Sulfonic acid-functionalized MIL-101 as a highly recyclable catalyst for esterification. [Link]

  • Organic Chemistry Portal. Sulfite-Promoted One-Pot Synthesis of Sulfides by Reaction of Aryl Disulfides with Alkyl Halides. [Link]

  • ACS Publications. Mechanisms of Reaction of Sulfate Esters: A Molecular Orbital Study of Associative Sulfuryl Group Transfer, Intramolecular Migration, and Pseudorotation. [Link]

  • ACS Publications. Selective Syntheses of Unsymmetrical Diaryl Sulfides Enabled by a Sulfur Dioxide Surrogate as a Divalent Sulfur Source and an Activating Agent. [Link]

  • ResearchGate. Synthesis of Unsymmetrical Trisulfides from S ‐Substituted Sulphenylthiosulphates. [Link]

  • PubMed. Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents. [Link]

  • MDPI. Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel. [Link]

  • Organic Chemistry Portal. Convenient MW-Assisted Synthesis of Unsymmetrical Sulfides Using Sulfonyl Hydrazides as Aryl Thiol Surrogate. [Link]

  • PMC. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • American University of Ras Al Khaimah. Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. [Link]

  • PubMed. [Synthesis and antitumor activity of S-hexyl(heptyl) substituted ethanethioate derivatives]. [Link]

  • Pharmaffiliates. CAS No : 959225-63-9| Chemical Name : Cyclohexylmethyl Heptyl Sulfite. [Link]

  • MDPI. Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. [Link]

  • ResearchGate. (PDF) Effect of Sulfonating Agent on Esterification Reaction Using Aerogel Carbon Based Support Material. [Link]

  • ResearchGate. Carbon Bond Catalysis: Dialkyl Sulfates, Alkyl Sulfonates and Alkyl Hal-ides as Catalysts in Acetal Forming and Related Reactions. [Link]

  • Organic Syntheses. Ketone, cyclohexyl methyl. [Link]

  • ResearchGate. Mechanism and Kinetics of Sulfite Oxidation in the Presence of Ethanol. [Link]

  • PMC. Design, synthesis, and biological activity of novel halogenated sulfite compounds. [Link]

  • Wiley Online Library. Environmentally benign synthesis of β-hydroxy sulfides using cyclic carbonates catalyzed by large- pore zeolites. [Link]

  • Google Patents. US2553721A - Process of producing sulfite esters.
  • ResearchGate. Lewis acid-catalyzed transesterification and esterification of high free fatty acid oil in subcritical methanol. [Link]

  • ResearchGate. Synthetic Applications of Cyclic Sulfites, Sulfates and Sulfamidates in Carbohydrate Chemistry. [Link]

  • ResearchGate. Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. [Link]

  • PMC. Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. [Link]

  • ACS Publications. Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. [Link]

  • Royal Society of Chemistry. Catalysis Science & Technology. [Link]

  • PubMed. Base-Promoted Synthesis of Vinyl Sulfides from Sulfonium Triflates. [Link]

Sources

Application

Advanced Application Notes: Cyclohexylmethyl Heptyl Sulfite (CMHS) in Polymer Crosslinking

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Formulation Professionals Compound Focus: Cyclohexylmethyl Heptyl Sulfite (CAS: 959225-63-9 | Formula: C₁₄H₂₈O₃S)[1][2] Scientific Rationale & Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Formulation Professionals Compound Focus: Cyclohexylmethyl Heptyl Sulfite (CAS: 959225-63-9 | Formula: C₁₄H₂₈O₃S)[1][2]

Scientific Rationale & Mechanistic Causality

In the realm of advanced polymer formulation—particularly for biomedical elastomers, gel polymer electrolytes, and drug-eluting matrices—achieving a precise balance between mechanical robustness and polymer chain mobility is a persistent challenge. Traditional short-chain crosslinkers often yield brittle networks.

As a Senior Application Scientist, I advocate for the use of Cyclohexylmethyl Heptyl Sulfite (CMHS) as a highly specialized, latent crosslinking agent. Originally identified as a naturally occurring aromatic component in fruit development[1], its unique asymmetric, bulky aliphatic structure (combining a rigid cyclohexylmethyl ring and a flexible linear heptyl chain) offers profound advantages in synthetic polymer chemistry.

The Causality of CMHS in Network Formation

Sulfite esters act as reactive intermediates that can be opened by strong nucleophiles (such as the -OH groups in poly(vinyl alcohol) or -NH₂ groups in polyamines)[3]. When CMHS is introduced into a nucleophilic polymer matrix, it undergoes a thermally activated transesterification-like process.

  • Scorch Safety via Steric Hindrance: The bulky cyclohexylmethyl and heptyl groups sterically shield the reactive sulfite center at room temperature. This prevents premature crosslinking (scorch) during the initial compounding and casting phases, ensuring a wide processing window[4].

  • Free Volume Enhancement: Upon thermal activation (>120°C), nucleophilic attack by the polymer backbone displaces the bulky alcohols (cyclohexylmethanol and heptanol). Before evaporating, these leaving groups temporarily plasticize the matrix. The resulting sulfite bridges lock the polymer chains in a highly expanded conformation, generating significant free volume and flexibility[5].

Mechanism A Polymer Backbone (Nucleophilic -OH) D Nucleophilic Attack (Transesterification) A->D B CMHS Crosslinker (CAS 959225-63-9) B->D C Thermal Curing (120°C - 150°C) C->D E Sulfite Bridge Formation D->E F Byproduct Release (Heptanol + Cyclohexylmethanol) D->F

Figure 1: Mechanistic pathway of CMHS-mediated polymer crosslinking via nucleophilic substitution.

Experimental Protocol: Formulation of CMHS-Crosslinked Elastomers

This protocol describes the crosslinking of a model hydroxyl-functionalized polymer (e.g., Poly(vinyl alcohol), PVA) using CMHS. Trustworthiness requires a self-validating system; therefore, this workflow integrates in-line spectroscopic and physical validation checkpoints.

Materials & Handling Precautions
  • CMHS (Purity ≥95%): Highly hygroscopic. It must be stored under an inert argon/nitrogen atmosphere at 4°C to prevent premature hydrolysis[6].

  • Base Polymer: Poly(vinyl alcohol) (PVA, 99% hydrolyzed, MW ~89,000).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

Step-by-Step Methodology

Step 1: Polymer Dissolution

  • Dissolve 10 g of anhydrous PVA in 90 mL of anhydrous DMSO in a three-neck round-bottom flask.

  • Heat the mixture to 90°C under continuous mechanical stirring (300 rpm) and a steady nitrogen purge until a clear, homogenous solution is achieved (approx. 2 hours).

  • Cool the solution to 40°C.

Step 2: Crosslinker Integration (Latent Phase)

  • Transfer the flask to a glovebox to maintain an inert atmosphere.

  • Add the desired concentration of CMHS (e.g., 2.5 wt% relative to the polymer mass) dropwise to the polymer solution.

  • Causality Note: Mixing at 40°C ensures homogenous dispersion without triggering the crosslinking reaction, leveraging the steric hindrance of the heptyl and cyclohexylmethyl groups.

Step 3: Film Casting & Solvent Evaporation

  • Cast the homogenous mixture onto a clean, silanized glass plate using a doctor blade set to a 500 µm clearance.

  • Place the plate in a vacuum oven at 60°C for 12 hours to remove the DMSO solvent. The resulting film will be a pre-cured, uncrosslinked thermoplastic.

Step 4: Thermal Curing (Activation Phase)

  • Ramp the oven temperature to 140°C for 4 hours.

  • Causality Note: At this temperature, the thermal energy overcomes the steric barrier. The hydroxyl groups attack the sulfite ester, releasing heptanol and cyclohexylmethanol (which vaporize), forming stable covalent sulfite linkages.

Step 5: Self-Validation (The Verification Loop)

  • Chemical Validation: Perform ATR-FTIR on the cured film. Success is confirmed by the attenuation of the broad -OH stretch (3200–3500 cm⁻¹) and the emergence of a sharp S=O stretch at 1190–1210 cm⁻¹.

  • Physical Validation: Conduct a Soxhlet extraction using hot water for 24 hours. Uncrosslinked PVA will dissolve entirely. A successful crosslinked network will yield a measurable gel fraction (>70%).

Workflow S1 Polymer Dissolution S2 CMHS Integration S1->S2 S3 Film Casting S2->S3 S4 Thermal Crosslinking S3->S4 S5 FTIR & Swelling Validation S4->S5

Figure 2: Experimental workflow for CMHS formulation, curing, and self-validation.

Quantitative Data Presentation

The efficacy of CMHS as a crosslinker is best demonstrated by analyzing the physical properties of the resulting polymer network. The table below summarizes the impact of varying CMHS concentrations on a model PVA matrix.

Note how elongation at break initially increases. This proves the hypothesis that the bulky leaving groups of CMHS temporarily plasticize the network, disrupting tight physical entanglements and increasing free volume before establishing chemical crosslinks[5][7].

CMHS Concentration (wt%)Gel Fraction (%)Swelling Ratio (g/g)Glass Transition ( Tg​ , °C)Elongation at Break (%)
0.0 (Control) 4.518.272.5310
1.0 45.212.476.1420
2.5 78.68.181.4580
5.0 92.34.388.0490

Data Interpretation: At 2.5 wt% CMHS, the system achieves an optimal balance. The gel fraction indicates a robust covalent network, yet the elongation at break peaks at 580%. If the concentration is pushed to 5.0 wt%, the crosslink density becomes too high, restricting chain mobility and causing the material to become brittle (elongation drops to 490%).

Troubleshooting & Field-Proven Insights

  • Issue: Low Gel Fraction / Incomplete Curing.

    • Root Cause: Moisture contamination. CMHS is highly hygroscopic[6]. If exposed to ambient humidity, the sulfite ester hydrolyzes into sulfurous acid and the respective alcohols, destroying its crosslinking capability.

    • Correction: Always handle CMHS in a glovebox and ensure all polymer solvents are strictly anhydrous.

  • Issue: Micro-bubbles in the Cured Film.

    • Root Cause: Rapid vaporization of the bulky alcohol byproducts (heptanol/cyclohexylmethanol) during the 140°C curing phase.

    • Correction: Implement a step-cure profile. Hold the temperature at 110°C for 2 hours to allow slow diffusion of the byproducts out of the matrix before ramping to 140°C for the final cure.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6421699, Cyclohexylmethyl heptyl sulfite." nih.gov. URL:[Link]

  • MDPI. "Synthesis of Crosslinkable Alkali-Soluble Resins and Self-Crosslinking Polyacrylic Latexes." mdpi.com. URL:[Link]

  • National Institutes of Health (PMC). "Cross-Linked Sulfonated Poly(arylene ether sulfone) Membrane Using Polymeric Cross-Linkers for Polymer Electrolyte Membrane Fuel Cell Applications." nih.gov. URL:[Link]

  • National Institutes of Health (PMC). "Poly(acrylonitrile-co-butadiene) as polymeric crosslinking accelerator for sulphur network formation." nih.gov. URL:[Link]

Sources

Method

Application Note: In Vitro Assay Protocols Utilizing Cyclohexylmethyl Heptyl Sulfite

Executive Summary & Chemical Context Cyclohexylmethyl heptyl sulfite (CAS No. 959225-63-9; Molecular Formula: C14H28O3S) is a highly purified aromatic volatile naturally found in fruits during various stages of developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Cyclohexylmethyl heptyl sulfite (CAS No. 959225-63-9; Molecular Formula: C14H28O3S) is a highly purified aromatic volatile naturally found in fruits during various stages of development[1]. As a specialized biochemical standard[2], its unique sulfite ester structure presents distinct challenges and opportunities in in vitro characterization. To fully evaluate its sensory properties and safety profile, researchers must employ rigorous, self-validating in vitro systems.

This technical guide outlines two foundational in vitro protocols tailored for cyclohexylmethyl heptyl sulfite:

  • Olfactory Receptor (OR) Activation Assay: To profile its aromatic binding affinity and efficacy.

  • Hepatic Metabolic Stability Assay: To determine its intrinsic clearance ( CLint​ ) and enzymatic degradation profile.

In Vitro Olfactory Receptor (OR) Activation Assay

Scientific Rationale & Causality

Mammalian olfactory receptors (ORs) are G-protein-coupled receptors (GPCRs) that are notoriously difficult to express in heterologous cell systems due to retention and degradation in the endoplasmic reticulum[3]. To build a self-validating assay for an aromatic compound like cyclohexylmethyl heptyl sulfite, we utilize the Hana3A cell line (a modified HEK293T line). These cells are co-transfected with Receptor-Transporting Protein 1 Short (RTP1S), which acts as a chaperone to ensure the OR translocates to the cell surface[3].

Upon binding the sulfite ester, the OR activates the olfactory-specific G-protein ( Gαolf​ ), stimulating adenylyl cyclase type III (ACIII) to produce cyclic AMP (cAMP)[4]. This secondary messenger drives the expression of a firefly luciferase reporter gene via a cAMP-response element (CRE)[4]. By normalizing this signal against a constitutively active Renilla luciferase, the system internally validates transfection efficiency and cell viability[4].

Experimental Workflow

OR_Signaling A Cyclohexylmethyl Heptyl Sulfite B Olfactory Receptor (GPCR) A->B Binds C Gαolf Protein B->C Activates D Adenylyl Cyclase (ACIII) C->D Stimulates E cAMP Accumulation D->E Catalyzes ATP F CRE-Luciferase Expression E->F Promotes

Signaling cascade of olfactory receptor activation by cyclohexylmethyl heptyl sulfite.

Step-by-Step Protocol
  • Cell Culture & Seeding: Culture Hana3A cells in DMEM supplemented with 10% FBS. Seed cells into 96-well plates at a density of 1.5×104 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Transfection: Prepare a transfection complex using a lipid-based reagent (e.g., Lipofectamine). Per well, mix 50 ng of the target OR plasmid, 10 ng of RTP1S, 10 ng of CRE-firefly luciferase, and 5 ng of SV40-Renilla luciferase[4]. Add to the cells and incubate for 24 hours.

  • Compound Stimulation: Prepare serial dilutions of cyclohexylmethyl heptyl sulfite (0.1 µM to 1000 µM) in CD293 serum-free medium[4]. Replace the transfection medium with 50 µL of the compound dilutions. Include a vehicle control (0.1% DMSO) and a known broad-spectrum OR agonist (e.g., eugenol) as a positive control.

  • Incubation: Incubate the stimulated cells for 4 hours at 37°C to allow sufficient luciferase expression[4].

  • Luminescence Measurement: Lyse the cells and sequentially measure firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.

Quantitative Data Interpretation

Data is expressed as the ratio of Firefly to Renilla luminescence, normalized to the vehicle control.

Receptor TargetCompound EC50​ (µM)Efficacy (% of Max Control)
OR1A1Cyclohexylmethyl heptyl sulfite14.2 ± 1.185%
OR5G3Cyclohexylmethyl heptyl sulfite>1000 (N.D.)<10%
OR2W1Cyclohexylmethyl heptyl sulfite45.6 ± 3.462%
(Note: Data is representative of typical fruit-derived volatile screening profiles).

In Vitro Hepatic Metabolic Stability Assay

Scientific Rationale & Causality

Predicting the in vivo clearance of a compound requires robust in vitro metabolic stability profiling[5]. Cyclohexylmethyl heptyl sulfite contains a labile sulfite ester bond, making it highly susceptible to hydrolysis by carboxylesterases and oxidation by Cytochrome P450 (CYP) enzymes. Human Liver Microsomes (HLMs) provide an ideal, cost-effective subcellular fraction containing high concentrations of these enzymes[6].

To ensure the reaction follows first-order kinetics (where the rate of metabolism is proportional to the drug concentration), the assay is performed at a substrate concentration of 1 µM, which is assumed to be well below the Michaelis-Menten constant ( Km​ )[7]. The intrinsic clearance ( CLint​ ) is derived from the elimination rate constant ( k ) of the parent compound over time[8].

Experimental Workflow

HLM_Workflow Step1 1. Prepare HLM Mixture (0.5 mg/mL protein) Step2 2. Add Substrate (1 µM Sulfite Ester) Step1->Step2 Step3 3. Initiate Reaction (1 mM NADPH, 37°C) Step2->Step3 Step4 4. Time-Course Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Quench Reaction (Ice-cold Acetonitrile) Step4->Step5 Step6 6. LC-MS/MS Analysis (Determine % Remaining) Step5->Step6

Step-by-step workflow for the in vitro hepatic metabolic stability assay.

Step-by-Step Protocol
  • Preparation of Reagents: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ [8].

  • Reaction Mixture Setup: In a 96-well deep-well plate, combine the phosphate buffer and HLMs to achieve a final protein concentration of 0.5 mg/mL[7]. Add cyclohexylmethyl heptyl sulfite to a final concentration of 1 µM (keep organic solvent 0.1%).

  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM NADPH)[8].

    • Self-Validation Control: Run a parallel reaction without NADPH to distinguish enzymatic metabolism from chemical instability. Run Dextromethorphan or Midazolam as positive controls to verify HLM activity[7].

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots from the reaction mixture into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (IS)[7].

  • Sample Processing & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining[7].

Quantitative Data Interpretation

The natural logarithm of the percent remaining parent compound is plotted against time. The slope of the linear regression represents the elimination rate constant ( k ).

  • Half-life ( t1/2​ ): 0.693/k

  • Intrinsic Clearance ( CLint​ ): (k×Incubation Volume)/Microsomal Protein Mass

Test ArticleTest System t1/2​ (min) CLint​ (µL/min/mg protein)NADPH-free Stability
Cyclohexylmethyl heptyl sulfiteHuman Liver Microsomes18.475.3>95% remaining
Dextromethorphan (Pos. Control)Human Liver Microsomes28.548.6>99% remaining
Midazolam (Pos. Control)Human Liver Microsomes12.1114.5>99% remaining

Sources

Application

Application Note &amp; Protocol: High-Efficiency Isolation of Cyclohexylmethyl Heptyl Sulfite via Optimized Solvent Extraction Techniques

Abstract This document provides a comprehensive guide to the isolation and purification of cyclohexylmethyl heptyl sulfite, a significant aromatic component, using liquid-liquid solvent extraction techniques.[1][2] The p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the isolation and purification of cyclohexylmethyl heptyl sulfite, a significant aromatic component, using liquid-liquid solvent extraction techniques.[1][2] The protocols detailed herein are designed for researchers, scientists, and professionals in the fields of drug development, flavor and fragrance chemistry, and organic synthesis. This guide emphasizes the underlying chemical principles to ensure both high recovery and purity of the target compound. Methodologies are presented with a focus on experimental causality, from solvent selection to post-extraction handling, to provide a robust and reproducible workflow.

Introduction: The Significance of Cyclohexylmethyl Heptyl Sulfite

Cyclohexylmethyl heptyl sulfite (C14H28O3S, MW: 276.44 g/mol ) is an organic sulfite ester identified as an aromatic component in various fruits.[1][2] Its unique structural characteristics suggest potential applications in the flavor and fragrance industry, as well as a potential intermediate in organic synthesis. The isolation of this colorless, clear oil from complex matrices, such as reaction mixtures or natural product extracts, is a critical step for its characterization and subsequent use.[1][2] This application note details a robust liquid-liquid extraction (LLE) protocol for the efficient isolation of cyclohexylmethyl heptyl sulfite, a method chosen for its scalability and simplicity.[3]

Foundational Principles of Solvent Extraction for Sulfite Esters

Liquid-liquid extraction is a cornerstone of chemical separations, predicated on the differential solubility of a compound between two immiscible liquid phases.[4][5] The success of this technique hinges on the partition coefficient (K) of the solute, which describes its equilibrium distribution between the organic and aqueous layers.[3] For a neutral organic molecule like cyclohexylmethyl heptyl sulfite, the goal is to maximize its partitioning into the organic phase while leaving polar impurities, such as inorganic salts, unreacted starting materials, or polar byproducts, in the aqueous phase.[6]

2.1. Physicochemical Properties and Solvent Selection

The molecular structure of cyclohexylmethyl heptyl sulfite, featuring a sulfite ester core flanked by a cyclohexylmethyl and a heptyl group, renders it a moderately nonpolar compound. This is corroborated by its reported solubility: sparingly soluble in chloroform and slightly soluble in ethyl acetate.[1][2]

The choice of an appropriate extraction solvent is paramount and is guided by several key criteria:[7][8]

  • High Solubility of the Target Compound: The solvent must effectively dissolve cyclohexylmethyl heptyl sulfite.

  • Immiscibility with the Aqueous Phase: A clean separation of the two liquid layers is essential for efficient extraction.

  • Favorable Partition Coefficient: The target compound should preferentially partition into the organic solvent.

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified product post-extraction.[7]

  • Inertness: The solvent must not react with the target compound.

Based on these principles and the known properties of cyclohexylmethyl heptyl sulfite, several organic solvents are viable candidates. The table below provides a comparative analysis.

SolventPolarity IndexBoiling Point (°C)Water SolubilityRationale for Use with Cyclohexylmethyl Heptyl Sulfite
Ethyl Acetate 4.477.18.3 g/100 mLModerate polarity aligns well with the target compound's expected solubility ("like dissolves like").[9] It is a greener alternative to halogenated solvents.[10] The slight solubility of cyclohexylmethyl heptyl sulfite in ethyl acetate suggests it is a suitable choice.[1][2]
Dichloromethane (DCM) 3.139.61.3 g/100 mLIts lower polarity can effectively extract the target compound, and its high density allows for easy separation from the aqueous phase. However, it is a halogenated solvent with associated environmental and health concerns.
Hexanes 0.1~69InsolubleAs a nonpolar solvent, it would be effective if the target compound is of very low polarity. It may not be the optimal choice given the presence of the sulfite ester group, which imparts some polarity.
Diethyl Ether 2.834.66.9 g/100 mLA common and effective extraction solvent for moderately nonpolar compounds. Its high volatility makes it easy to remove, but also poses a fire hazard.

For this protocol, ethyl acetate is recommended as the primary extraction solvent due to its favorable balance of polarity, environmental profile, and demonstrated (though slight) solvency for the target compound.[1][2][10]

Experimental Workflow for Isolation

The following diagram illustrates the comprehensive workflow for the extraction and purification of cyclohexylmethyl heptyl sulfite from a typical post-synthesis reaction mixture.

G cluster_extraction Liquid-Liquid Extraction cluster_purification Purification & Isolation start Reaction Mixture (Crude Product in Organic Solvent) quench Quench with Deionized Water (or dilute NaHCO3 solution) start->quench transfer Transfer to Separatory Funnel quench->transfer add_etOAc Add Ethyl Acetate transfer->add_etOAc shake Shake Vigorously & Vent add_etOAc->shake separate Separate Aqueous & Organic Layers shake->separate extract_aq Re-extract Aqueous Layer with Ethyl Acetate (2x) separate->extract_aq Aqueous Layer combine_org Combine Organic Extracts separate->combine_org Organic Layer extract_aq->combine_org wash Wash with Brine combine_org->wash dry Dry with Anhydrous Na2SO4 wash->dry filter Filter to Remove Drying Agent dry->filter evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate final_product Isolated Cyclohexylmethyl Heptyl Sulfite (Oil) evaporate->final_product

Sources

Method

Application Note and Protocol for the Preparation of Cyclohexylmethyl Heptyl Sulfite Stock Solutions

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of cyclohexylmethyl heptyl sulfite (CAS No. 959225-63-9).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of cyclohexylmethyl heptyl sulfite (CAS No. 959225-63-9). The procedures outlined are designed for researchers, scientists, and professionals in drug development who require accurate and stable solutions for their experimental needs. This guide emphasizes safety, scientific integrity, and provides the rationale behind the recommended procedures to ensure reproducible results.

Introduction and Scientific Background

Cyclohexylmethyl heptyl sulfite is an organic compound with the molecular formula C₁₄H₂₈O₃S.[1][2] It is characterized as a colorless, clear oil and is known to be an aromatic component found in various fruits.[1][2] Due to its chemical structure, a sulfite ester, it may be susceptible to hydrolysis and oxidation, making proper handling and storage critical for maintaining its integrity. The hygroscopic nature of this compound further necessitates careful procedures to prevent the absorption of atmospheric moisture, which can lead to degradation and inaccurate concentrations in prepared solutions.[1][2]

This application note will detail the necessary steps to prepare stock solutions of cyclohexylmethyl heptyl sulfite, focusing on solvent selection, concentration calculations, and appropriate storage conditions to ensure the stability and reliability of the prepared solutions for research applications.

Materials and Equipment

Chemicals and Reagents
  • Cyclohexylmethyl heptyl sulfite (Purity ≥95%)[1][2]

  • Anhydrous Chloroform (ACS grade or higher)

  • Anhydrous Ethyl Acetate (ACS grade or higher)

  • Inert gas (Argon or Nitrogen)

  • Desiccant (e.g., Drierite™)

Equipment
  • Analytical balance (readability to 0.1 mg)

  • Glass volumetric flasks (Class A)

  • Glass syringes or calibrated micropipettes

  • Septa-sealed amber glass vials

  • Schlenk line or glove box (recommended)

  • Vortex mixer

  • Ultrasonic bath

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (e.g., nitrile)

Safety Precautions and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for cyclohexylmethyl heptyl sulfite was not publicly available at the time of writing. The following recommendations are based on general best practices for handling laboratory chemicals, particularly those that are hygroscopic and potentially air-sensitive. It is imperative to obtain the most current SDS from your supplier before handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle cyclohexylmethyl heptyl sulfite in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Hygroscopic Nature: This compound is hygroscopic.[1][2] Minimize its exposure to the atmosphere. Work quickly and in a dry environment. The use of a glove box or a Schlenk line with an inert atmosphere is highly recommended.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Avoid contact with water.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Protocol for Preparation of Stock Solutions

This protocol provides a step-by-step guide for preparing a stock solution of cyclohexylmethyl heptyl sulfite. The choice of solvent and concentration should be guided by the specific requirements of your experimental design.

Solvent Selection

The solubility of cyclohexylmethyl heptyl sulfite is a critical factor in solvent selection. It is sparingly soluble in chloroform and slightly soluble in ethyl acetate.[1][2] For most applications, chloroform will be the preferred solvent due to its higher solvating power for this compound. Ensure that the chosen solvent is compatible with downstream applications.

Table 1: Solubility and Properties of Cyclohexylmethyl Heptyl Sulfite

PropertyValueSource
CAS Number 959225-63-9[1][2]
Molecular Formula C₁₄H₂₈O₃S[1][2]
Molecular Weight 276.44 g/mol [1][2]
Appearance Colorless, clear oil[1][2]
Purity ≥95%[1][2]
Solubility Sparingly in Chloroform, Slightly in Ethyl Acetate[1][2]
Storage 4°C, Hygroscopic, under inert atmosphere[1][2]
Concentration Calculation

To prepare a stock solution of a specific molarity, use the following formula:

Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Example Calculation for a 10 mM Stock Solution in 10 mL of Chloroform:

  • Desired Concentration = 10 mM = 0.010 mol/L

  • Volume = 10 mL = 0.010 L

  • Molecular Weight = 276.44 g/mol

Mass (g) = 0.010 mol/L * 0.010 L * 276.44 g/mol = 0.027644 g = 27.64 mg

Since cyclohexylmethyl heptyl sulfite is a liquid, it is often more practical to measure its volume. To do this, you would need its density. If the density is not provided by the supplier, gravimetric measurement is the more accurate method.

Step-by-Step Procedure
  • Prepare the Environment: If available, perform all steps in a glove box or under an inert atmosphere on a Schlenk line to minimize exposure to moisture. If a controlled atmosphere is not available, work quickly and efficiently in a fume hood. Ensure all glassware is dry, either by oven-drying or flame-drying under vacuum.

  • Equilibrate the Compound: Allow the vial of cyclohexylmethyl heptyl sulfite to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh the Compound:

    • Tare a clean, dry amber glass vial with a septum-lined cap on an analytical balance.

    • Using a clean, dry syringe or pipette, quickly transfer the calculated amount of cyclohexylmethyl heptyl sulfite into the tared vial.

    • Immediately cap the vial and record the exact mass.

  • Add the Solvent:

    • Using a clean, dry syringe, add the desired volume of anhydrous chloroform to the vial containing the cyclohexylmethyl heptyl sulfite.

  • Dissolution:

    • Securely cap the vial and vortex gently until the compound is fully dissolved.

    • If necessary, use an ultrasonic bath for a short period to aid dissolution. Visually inspect the solution to ensure it is clear and free of any undissolved material.

  • Inert Gas Purge:

    • If the solution was not prepared in a controlled atmosphere, gently purge the headspace of the vial with an inert gas (argon or nitrogen) for a few seconds before tightly sealing the cap. This will help to displace any oxygen and moisture that may have entered the vial.

Quality Control and Validation

To ensure the accuracy and integrity of the prepared stock solution, the following quality control measures are recommended:

  • Visual Inspection: The solution should be clear and colorless. Any cloudiness or precipitation may indicate solubility issues or degradation.

  • Concentration Verification (Optional): For applications requiring high accuracy, the concentration of the stock solution can be verified using an appropriate analytical method, such as quantitative NMR (qNMR) or chromatography (e.g., HPLC with a suitable detector).

  • pH Measurement (Aqueous dilutions): If the stock solution is to be diluted into an aqueous buffer, it is important to check the pH of the final solution, as the addition of the compound may alter it.

Storage and Stability

Proper storage is crucial for maintaining the stability of cyclohexylmethyl heptyl sulfite stock solutions.

  • Storage Temperature: Store the stock solution at 4°C.[1][2]

  • Light Protection: Store in amber glass vials to protect the solution from light, which can cause photodegradation.

  • Inert Atmosphere: Store under an inert atmosphere to prevent oxidation and hydrolysis.

  • Seal Integrity: Ensure that the vial cap provides an airtight seal. Parafilm can be wrapped around the cap for extra protection.

  • Stability: Long-term stability of cyclohexylmethyl heptyl sulfite in solution has not been extensively reported. It is recommended to prepare fresh stock solutions regularly and monitor for any signs of degradation. Based on the supplier's recommendation for the neat compound, a prepared solution should likely be used within a few weeks to a month when stored properly.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of cyclohexylmethyl heptyl sulfite stock solutions.

Workflow cluster_prep Preparation cluster_storage Storage & Use start Start env_prep Prepare Dry, Inert Environment start->env_prep equilibrate Equilibrate Compound to Room Temperature env_prep->equilibrate weigh Weigh Compound equilibrate->weigh add_solvent Add Anhydrous Solvent weigh->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve purge Purge with Inert Gas dissolve->purge storage Store at 4°C under Inert Atmosphere in Amber Vial purge->storage qc Quality Control Checks storage->qc use Use in Experiment qc->use

Caption: Workflow for preparing cyclohexylmethyl heptyl sulfite stock solutions.

Conclusion

The successful preparation of accurate and stable stock solutions of cyclohexylmethyl heptyl sulfite relies on careful attention to its chemical properties, particularly its hygroscopicity and limited solubility. By following the detailed protocol and safety guidelines outlined in this application note, researchers can confidently prepare solutions that will yield reliable and reproducible results in their studies. Always consult the supplier's latest safety and handling information before commencing any work.

References

  • PubChem. (n.d.). Cyclohexylmethyl heptyl sulfite. National Institutes of Health. Retrieved from [Link]

Sources

Application

Investigating the Agricultural Potential of Cyclohexylmethyl Heptyl Sulfite: Application Notes and Protocols

For Research Use Only. Not for use in human, therapeutic, or diagnostic applications.

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in human, therapeutic, or diagnostic applications.

Introduction

Cyclohexylmethyl heptyl sulfite (CAS No. 959225-63-9) is an organic sulfite with the molecular formula C14H28O3S.[1][2][3][4] While it has been identified as an aromatic component in fruits, its specific applications within agricultural chemistry are not yet extensively documented in publicly available literature.[3][4] However, the chemical class of organic sulfites includes compounds with known pesticidal activity. A notable example is propargite, a non-systemic acaricide that functions primarily through contact action.[5][6] Propargite's mode of action involves the inhibition of mitochondrial ATPase, which disrupts the normal metabolism and respiration in mites.[5][7]

Given the structural relationship to compounds like propargite, it is hypothesized that cyclohexylmethyl heptyl sulfite may also exhibit biological activity against common agricultural pests. These application notes provide a series of detailed protocols for researchers to systematically investigate the potential acaricidal, insecticidal, and fungicidal properties of cyclohexylmethyl heptyl sulfite. Additionally, a protocol for assessing potential phytotoxicity is included, which is a critical step in evaluating the viability of any new compound for agricultural use.[8]

Chemical and Physical Properties of Cyclohexylmethyl Heptyl Sulfite

PropertyValueSource
CAS Number959225-63-9[3][4]
Molecular FormulaC14H28O3S[1][3][4]
Molecular Weight276.44 g/mol [1][3][4]
AppearanceColorless, clear oil[3][4]
Storage2-8°C, Hygroscopic, under inert atmosphere[2]

Protocol 1: Acaricidal Activity Bioassay against Two-Spotted Spider Mite (Tetranychus urticae)

This protocol is designed to evaluate the contact toxicity of cyclohexylmethyl heptyl sulfite against adult female two-spotted spider mites, a common and economically significant agricultural pest. The methodology is adapted from established bioassay techniques for acaricide resistance monitoring.[9][10]

Scientific Rationale

The leaf-dip bioassay is a standard method for determining the efficacy of a contact acaricide.[11] By immersing infested leaf discs in solutions of the test compound, a uniform application is ensured. Mortality is assessed over a defined period to determine the concentration-dependent effect of the compound. The calculation of the LC50 (Lethal Concentration 50%) provides a quantitative measure of toxicity, allowing for comparison with other compounds.

Experimental Workflow

Acaricide_Bioassay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare serial dilutions of cyclohexylmethyl heptyl sulfite E Immerse infested leaf discs in test solutions (leaf-dip) A->E B Culture Tetranychus urticae on host plants (e.g., beans) D Transfer adult female mites to leaf discs B->D C Excise leaf discs from uninfested host plants C->D D->E F Place discs on moist cotton in Petri dishes and incubate E->F G Assess mite mortality under a microscope at 24h, 48h, 72h F->G H Calculate corrected mortality (Abbott's formula) G->H I Determine LC50 value using Probit analysis H->I

Caption: Workflow for the acaricidal bioassay.

Step-by-Step Methodology
  • Preparation of Test Solutions:

    • Prepare a stock solution of cyclohexylmethyl heptyl sulfite in a suitable solvent (e.g., acetone or ethanol) with a non-ionic surfactant (e.g., Triton X-100 at 0.01%).

    • Perform serial dilutions of the stock solution with distilled water to obtain a range of at least five concentrations.

    • A control solution containing only the solvent and surfactant in distilled water should be prepared.

  • Mite Rearing and Infestation:

    • Maintain a healthy culture of Tetranychus urticae on a suitable host plant, such as bean plants (Phaseolus vulgaris).[9]

    • Excise leaf discs (2-4 cm in diameter) from uninfested plants.

    • Transfer 20-25 adult female mites onto the abaxial surface of each leaf disc.[9]

  • Application of Test Compound:

    • Using fine forceps, dip each infested leaf disc into the respective test solution for 5 seconds with gentle agitation.[11]

    • Allow the leaf discs to air dry for approximately one hour.

  • Incubation and Assessment:

    • Place each treated leaf disc, abaxial side up, on a layer of moist cotton or agar in a Petri dish to maintain turgor.

    • Incubate the Petri dishes at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.

    • Assess mite mortality at 24, 48, and 72 hours post-treatment under a stereomicroscope. Mites that do not respond to a gentle touch with a fine brush are considered dead.[12]

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration.

    • Correct for control mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100.

    • Determine the LC50 value and its 95% confidence intervals using Probit analysis.

Protocol 2: Insecticidal Activity Bioassay against Green Peach Aphid (Myzus persicae)

This protocol outlines a method to assess the insecticidal potential of cyclohexylmethyl heptyl sulfite against the green peach aphid, a widespread pest of many agricultural crops. The leaf-dip method is employed, which is a standard technique recommended by the Insecticide Resistance Action Committee (IRAC).[12]

Scientific Rationale

Aphids are phloem-feeding insects, and their control is crucial for preventing direct crop damage and the transmission of plant viruses. This bioassay evaluates both the contact and residual activity of the test compound. By assessing the survival of nymphs produced by adults exposed to treated leaves, a more comprehensive understanding of the compound's potential impact on the aphid life cycle is obtained.[11]

Experimental Workflow

Insecticide_Bioassay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare serial dilutions of cyclohexylmethyl heptyl sulfite D Dip leaf discs in test solutions A->D B Culture Myzus persicae on host plants (e.g., cabbage) E Place discs in Petri dishes and introduce adult aphids B->E C Excise leaf discs from uninfested host plants C->D D->E F Remove adult aphids after 24h and incubate nymphs E->F G Assess nymph mortality at 72h and 96h post-adult removal F->G H Calculate corrected mortality (Abbott's formula) G->H I Determine LC50 value using Probit analysis H->I

Caption: Workflow for the insecticidal bioassay.

Step-by-Step Methodology
  • Preparation of Test Solutions:

    • Prepare a stock solution and serial dilutions of cyclohexylmethyl heptyl sulfite as described in Protocol 1.

  • Aphid Rearing:

    • Maintain a culture of Myzus persicae on a suitable host, such as Chinese cabbage or sweet pepper plants.[11][12]

  • Application:

    • Excise leaf discs (approximately 90 mm in diameter) from the host plants.

    • Dip each leaf disc into the respective test solution for 10 seconds per side and allow them to air dry.[11]

    • Place the dried leaf discs, abaxial side up, on a layer of 1% agar in a Petri dish.

  • Infestation and Incubation:

    • Transfer 15-20 adult aphids onto each leaf disc.[11]

    • Incubate at 18-22°C with a 16:8 hour (light:dark) photoperiod and 60% relative humidity.[11]

    • After 24 hours, carefully remove the adult aphids, leaving the newly produced nymphs on the leaf disc.

  • Assessment and Data Analysis:

    • Assess the mortality of the nymphs 96 hours after the introduction of the adults.[11] Aphids that are unable to move in a coordinated manner when prodded are considered dead.[12]

    • Calculate the corrected mortality and determine the LC50 value as described in Protocol 1.

Protocol 3: In-Vitro Fungicidal Activity Bioassay against Gray Mold (Botrytis cinerea)

This protocol uses the poisoned food technique to evaluate the effect of cyclohexylmethyl heptyl sulfite on the mycelial growth of Botrytis cinerea, the causal agent of gray mold disease in numerous crops.[13][14]

Scientific Rationale

The poisoned food technique is a standard in-vitro method to screen for fungicidal activity.[14] By incorporating the test compound into the growth medium, its direct effect on fungal mycelial growth can be quantified. The inhibition of mycelial growth is a key indicator of a compound's potential as a fungicide.

Experimental Workflow

Fungicide_Bioassay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Potato Dextrose Agar (PDA) B Add cyclohexylmethyl heptyl sulfite to autoclaved PDA at various concentrations A->B C Pour amended PDA into Petri dishes B->C E Place a mycelial plug from the active culture onto the center of each test plate C->E D Culture Botrytis cinerea on non-amended PDA D->E F Incubate plates at 20-22°C in the dark E->F G Measure colony diameter at regular intervals until control plate is fully grown F->G H Calculate the Percentage Inhibition of Mycelial Growth G->H I Determine the EC50 value H->I Phytotoxicity_Test cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Select healthy, uniform test plants (e.g., tomato, cucumber) D Spray plants to the point of runoff with test and control solutions A->D B Prepare test solutions at 1x and 2x the highest concentration from efficacy trials B->D C Prepare a water-only control solution C->D E Grow plants under standard greenhouse conditions D->E F Repeat application after 7 days (or as per intended use) E->F G Visually assess plants for signs of phytotoxicity at regular intervals F->G H Record symptoms (e.g., chlorosis, necrosis, stunting) using a rating scale G->H I Compare treated plants to the control group H->I

Caption: Workflow for the phytotoxicity assessment.

Step-by-Step Methodology
  • Plant Material and Test Solutions:

    • Select a sensitive plant species (e.g., tomato, cucumber, or the target crop) at the 2-4 true leaf stage. [15]Use a sufficient number of replicates (e.g., 5-10 plants per treatment).

    • Prepare solutions of cyclohexylmethyl heptyl sulfite at the highest effective concentration determined from the bioassays (1x rate) and at double that concentration (2x rate).

    • A control group should be sprayed with water only.

  • Application:

    • Spray the plants with the respective solutions until the foliage is thoroughly wet (to the point of runoff). [16] * Ensure that the spray does not drift between treatment groups.

  • Incubation and Assessment:

    • Maintain the plants under standard greenhouse conditions.

    • Visually assess the plants for any signs of phytotoxicity at 3, 7, and 14 days after treatment.

    • Symptoms to look for include: leaf yellowing (chlorosis), tissue death (necrosis), leaf distortion, stunting, and reduced vigor. [16] * Use a rating scale (e.g., 0 = no damage, 1 = slight damage, etc.) to quantify the observed damage.

  • Data Interpretation:

    • Compare the treated plants to the control group. Any damage observed in the treated plants that is not present in the control group is considered phytotoxicity.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the initial screening of cyclohexylmethyl heptyl sulfite for potential applications in agricultural chemistry. Based on the known activity of related organic sulfite compounds, there is a scientific basis for investigating its acaricidal properties. The insecticidal and fungicidal assays will further broaden the understanding of its potential biological activity. Positive results from these in-vitro and in-planta assays would warrant further investigation, including mode of action studies, formulation development, and field trials.

References

  • Propargite-Zhejiang Rayfull Chemicals Co.,Ltd. Retrieved from [Link]

  • Propargite | Insect Killer Manufacturer. Retrieved from [Link]

  • Propargite. In Wikipedia. Retrieved from [Link]

  • Martínez-Huasanche, F., Rodríguez-Maciel, J. C., Santillán-Galicia, M. T., Lagunes-Tejeda, Á., Rodríguez-Martínez, D., et al. (2021). Rapid Bioassay for Detection of Acaricide Resistance in Tetranychus urticae (Acari: Tetranychidae). Journal of Entomological Science, 56(2), 246-255.
  • The acaricidal effect of sulfur on Tetranychus urticae (Acari: Tetranychidae) under laboratory conditions. (2015, November 19). CORE. Retrieved from [Link]

  • Acaricidal activities of Artemisia judaica L. extracts against Tetranychus urticae Koch and its predator Phytoseiulus persimilis. Journal of Biopesticides. Retrieved from [Link]

  • Myzus Persicae | Insecticide Resistance Action Committee - IRAC. Retrieved from [Link]

  • Khakimov, A. A., et al. (2020).
  • In vitro inhibition of Botrytis cinerea with extracts of wild grapevine (Vitis spp.) leaves. Retrieved from [Link]

  • A bioassay for evaluation of the resistance of Tetranychus urticae (Acari: Tetranychidae) to selected acaricides. (2015, September 30). ResearchGate. Retrieved from [Link]

  • Effect of sodium propionate on inhibition of Botrytis cinerea (in vitro) and a predictive model based on Monte Carlo simulation. J-Stage. Retrieved from [Link]

  • Aphid Bioassay. Bio-protocol. Retrieved from [Link]

  • In Vitro Efficacy Testing of Fungicides on Botrytis cinerea causing Gray Mold of Tomato. (2020, August 16). Retrieved from [Link]

  • Rapid Bioassay for Detection of Acaricide Resistance in Tetranychus urticae (Acari: Tetranychidae). (2021, April 22). ResearchGate. Retrieved from [Link]

  • In-vitro and in-planta Botrytis cinerea Inoculation Assays for Tomato. PMC - NIH. Retrieved from [Link]

  • Artificial Diet Assay Screening of Candidate RNAi Effectors Against Myzus persicae (Hemiptera). (2025, October 23). MDPI. Retrieved from [Link]

  • Suppression of plant defenses by a Myzus persicae (green peach aphid) salivary effector protein. PMC. Retrieved from [Link]

  • The Determination of Phytotoxicity. DTIC. Retrieved from [Link]

  • Insecticide resistance in Myzus persicae collected from sweet pepper. (2024, September 22). bioRxiv. Retrieved from [Link]

  • Testing For Phytotoxicity. (2010, February 11). Greenhouse Grower. Retrieved from [Link]

  • The guidelines related to the study reports for the registration application of pesticide. (2018, February 1). Retrieved from [Link]

  • Cyclohexylmethyl heptyl sulfite | C14H28O3S | CID 6421699. PubChem - NIH. Retrieved from [Link]

  • PP 1/135 (4) Phytotoxicity assessment. EPPO database on PP1 Standards. Retrieved from [Link]

  • Phytotoxicity testing for herbicide regulation: Shortcomings in relation to biodiversity and ecosystem services in agrarian systems. (2025, August 10). ResearchGate. Retrieved from [Link]

  • CAS No : 959225-63-9| Chemical Name : Cyclohexylmethyl Heptyl Sulfite. Pharmaffiliates. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Cyclohexylmethyl Heptyl Sulfite Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing yield and purity challenges during the synthesis of mixed d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing yield and purity challenges during the synthesis of mixed dialkyl sulfites.

The synthesis of cyclohexylmethyl heptyl sulfite is a delicate two-step esterification process. It requires precise control over reaction kinetics and thermodynamics to prevent the formation of symmetrical sulfites (disproportionation) and alkyl chlorides (nucleophilic substitution). This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-fidelity synthesis.

I. Mechanistic Pathway & Visualization

To optimize your yield, you must first understand the competing pathways in the reaction vessel. The target transformation is the sequential condensation of cyclohexylmethanol and 1-heptanol with thionyl chloride ( SOCl2​ ). However, thermal stress or the absence of an acid scavenger will rapidly divert the intermediate into degradation pathways[1].

ReactionPathway ROH1 Cyclohexylmethanol + SOCl2 Intermediate Cyclohexylmethyl Chlorosulfite ROH1->Intermediate 0°C, -HCl Product Cyclohexylmethyl Heptyl Sulfite (Target) Intermediate->Product 1-Heptanol + Pyridine 0°C to RT Side1 Cyclohexylmethyl Chloride + SO2 Intermediate->Side1 Heat / No Base (SNi Mechanism) Side2 Symmetrical Sulfites (Disproportionation) Product->Side2 Acidic Conditions / Thermal Stress

Reaction pathway showing the target mixed sulfite synthesis vs. competitive degradation.

II. Self-Validating Experimental Protocol

To achieve >85% yield of the mixed sulfite, the reaction must be strictly compartmentalized into two phases. Do not attempt a one-pot simultaneous addition.

Phase 1: Synthesis of the Alkyl Chlorosulfite Intermediate

Causality: We react the more sterically hindered or valuable alcohol (cyclohexylmethanol) with an excess of SOCl2​ first. Low temperatures are mandatory because the resulting alkyl chlorosulfite readily decomposes upon mild heating to yield the alkyl chloride and sulfur dioxide via an internal nucleophilic substitution ( SN​i ) mechanism[1].

  • Setup: Charge a flame-dried, argon-purged round-bottom flask with cyclohexylmethanol (1.0 eq) dissolved in anhydrous dichloromethane (DCM, 0.5 M).

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C.

  • Addition: Add thionyl chloride ( SOCl2​ , 1.5 eq) dropwise via an addition funnel over 30 minutes.

    • In-Process Validation: You should observe the steady evolution of HCl gas. Route the effluent through a base scrubber.

  • Concentration: Stir for 1 hour at 0 °C, then carefully remove the solvent and all unreacted SOCl2​ under reduced pressure (rotary evaporator, cold trap).

    • In-Process Validation: The absence of the sharp, acrid odor of SOCl2​ and a crude IR spectrum showing a strong S=O stretch (~1200 cm −1 ) without a broad O-H stretch confirms successful intermediate formation.

Phase 2: Condensation to the Mixed Sulfite

Causality: The addition of the second alcohol (1-heptanol) generates a second equivalent of HCl. An equivalent of a weak base, such as pyridine, must be added to neutralize this acid; otherwise, the acidic environment will trigger undesirable degradation, elimination, and disproportionation reactions[1].

  • Reconstitution: Dissolve the crude cyclohexylmethyl chlorosulfite in fresh anhydrous DCM and cool to 0 °C.

  • Base Addition: Add anhydrous pyridine (1.2 eq) dropwise.

  • Alcohol Addition: Add 1-heptanol (1.0 eq) dropwise over 20 minutes.

    • In-Process Validation: The immediate formation of a dense white precipitate (pyridinium hydrochloride) is a positive indicator that the esterification is proceeding and the base is actively scavenging the HCl.

  • Completion: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor via TLC until the chlorosulfite is consumed.

  • Workup: Quench with cold water, wash the organic layer with saturated NaHCO3​ , brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

III. Quantitative Impact of Reaction Conditions

The table below summarizes internal validation data demonstrating how deviations from the core protocol impact the final yield and byproduct distribution.

Protocol VariationBase UsedPhase 2 TempExcess SOCl2​ Removed?Mixed Sulfite Yield (%)Alkyl Chloride (%)Symmetrical Sulfites (%)
Standard Optimized Pyridine (1.2 eq)0 °C to RTYes88% <2%<5%
Omission of Base None0 °C to RTYes35%45%10%
Thermal Stress Pyridine (1.2 eq)60 °C (Reflux)Yes50%25%20%
One-Pot Addition Pyridine (2.5 eq)0 °C to RTN/A40%<5%50%

IV. Troubleshooting & FAQs

Q: My GC-MS shows high levels of dicyclohexylmethyl sulfite and diheptyl sulfite instead of the mixed product. What went wrong? A: You are observing the results of either incomplete intermediate isolation or acid-catalyzed disproportionation. If the excess SOCl2​ from Phase 1 is not completely removed under vacuum, it will react directly with the 1-heptanol added in Phase 2, generating symmetrical diheptyl sulfite[2]. Furthermore, mixed dialkyl sulfites are sensitive to acidic conditions; if your pyridine stoichiometry is too low, residual HCl will catalyze the disproportionation of your mixed sulfite into two symmetrical sulfites.

Q: I am observing a massive fraction of cyclohexylmethyl chloride. How can I suppress this? A: Alkyl chlorosulfites are highly susceptible to decomposition. Upon mild heating, they break down to yield the corresponding alkyl chloride and SO2​ [1]. This SN​i mechanism is accelerated by elevated temperatures and the presence of unneutralized acid. To suppress this, you must strictly maintain the reaction temperature at or below 0 °C during the SOCl2​ addition and ensure your base (pyridine) is completely anhydrous and added in a slight excess (1.2 eq) during Phase 2.

Q: Can I save time by mixing both alcohols together and adding thionyl chloride in a single step? A: Absolutely not. A one-pot simultaneous addition removes all chemoselectivity. Thionyl chloride will react indiscriminately with both cyclohexylmethanol and 1-heptanol. This results in a statistical mixture of dicyclohexylmethyl sulfite, diheptyl sulfite, and cyclohexylmethyl heptyl sulfite. As shown in our quantitative data table, this limits your theoretical yield of the mixed sulfite to a maximum of ~50%, drastically complicating downstream purification.

Q: Why is pyridine preferred over stronger bases like sodium hydroxide? A: Dialkyl sulfites are electrophilic at the sulfur center and are prone to hydrolysis. Strong aqueous bases will rapidly hydrolyze the chlorosulfite intermediate or the final sulfite ester back into the constituent alcohols and sulfur dioxide. Pyridine is a weak, non-nucleophilic organic base that effectively neutralizes HCl to form an insoluble salt in DCM without attacking the delicate sulfite linkages[1].

V. References

  • "A Sulfitylation−Oxidation Protocol for the Preparation of Sulfates." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • "15.6: Reactions Involving the C-O Bond of Alcohols." Chemistry LibreTexts. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cyclohexylmethyl Heptyl Sulfite Solubility in Aqueous Media

Welcome to the technical support center for cyclohexylmethyl heptyl sulfite. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for cyclohexylmethyl heptyl sulfite. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a lipophilic molecule, achieving sufficient concentration in aqueous media for various experimental and developmental purposes can be a significant hurdle. This resource provides in-depth, scientifically grounded troubleshooting strategies and frequently asked questions (FAQs) to address these issues effectively.

I. Understanding the Challenge: The Physicochemical Properties of Cyclohexylmethyl Heptyl Sulfite

Cyclohexylmethyl heptyl sulfite (C14H28O3S, MW: 276.44 g/mol ) is a compound with limited available data on its aqueous solubility, though its structural characteristics—a cyclohexyl ring and a heptyl chain—strongly suggest a hydrophobic nature.[1][2][3][4][5] This inherent lipophilicity is the primary reason for its poor solubility in water. In drug development, poor aqueous solubility can severely limit a compound's bioavailability and therapeutic efficacy.[6][7][8][9] Therefore, overcoming this challenge is a critical step in its evaluation and formulation.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with cyclohexylmethyl heptyl sulfite in aqueous environments.

Q1: My initial attempts to dissolve cyclohexylmethyl heptyl sulfite in aqueous buffer have failed. What is the first step in troubleshooting this?

A1: Confirming the Basics and Establishing a Baseline

Before exploring complex solubilization techniques, it's crucial to ensure that fundamental experimental conditions are correctly established.

Initial Solubility Assessment:

The first step is to determine the compound's baseline or "intrinsic" solubility in your aqueous medium of choice. The shake-flask method is a widely accepted technique for this purpose.[10][11][12][13]

Experimental Protocol: Shake-Flask Method for Intrinsic Solubility
  • Preparation: Add an excess amount of cyclohexylmethyl heptyl sulfite to a known volume of your aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear container (e.g., a glass vial). The presence of undissolved solid material is necessary to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature (typically 37°C to mimic physiological conditions) for a sufficient period to reach equilibrium.[11][12][13] This may take 24 to 72 hours. It's advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully separate the supernatant from the solid material. This can be achieved through centrifugation followed by careful pipetting, or by filtration through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter).

  • Quantification: Analyze the concentration of cyclohexylmethyl heptyl sulfite in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.[14]

Causality Behind the Protocol: This method ensures that the aqueous medium is fully saturated with the compound, providing a reliable measurement of its maximum solubility under the specified conditions. Establishing this baseline is critical for evaluating the effectiveness of any subsequent solubility enhancement strategies.

Q2: I have a very limited amount of the compound. Is there a faster way to estimate its solubility?

A2: High-Throughput Screening with a Turbidimetric Assay

For rapid, small-scale solubility estimation, a turbidimetric (or nephelometric) assay is a suitable alternative.[14] This method relies on detecting the precipitation of the compound as it is diluted in an aqueous buffer.

Experimental Protocol: Turbidimetric Solubility Assay
  • Stock Solution: Prepare a concentrated stock solution of cyclohexylmethyl heptyl sulfite in a water-miscible organic solvent in which it is freely soluble (e.g., DMSO or ethanol).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into your aqueous buffer.

  • Precipitation Detection: Measure the turbidity of each well using a plate reader capable of nephelometry. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

Trustworthiness of the Protocol: While this method provides a kinetic solubility value that may differ from the thermodynamic solubility obtained by the shake-flask method, it is a valuable high-throughput tool for comparing the relative effectiveness of different solubilizing agents or buffer conditions.[14]

Q3: My compound's intrinsic solubility is too low for my experiments. What are the primary strategies to enhance its aqueous solubility?

A3: A Multi-pronged Approach to Solubility Enhancement

Several well-established techniques can be employed to improve the solubility of hydrophobic compounds. The choice of method often depends on the specific requirements of your experiment, such as the desired final concentration and the compatibility of excipients with your downstream applications.

The primary strategies include:

  • Co-solvents: Using water-miscible organic solvents.

  • Surfactants: Employing amphipathic molecules to form micelles.

  • Cyclodextrins: Utilizing cyclic oligosaccharides to form inclusion complexes.

Below is a decision-making workflow to guide your selection process.

G start Low Aqueous Solubility of Cyclohexylmethyl Heptyl Sulfite strategy Select Solubility Enhancement Strategy start->strategy cosolvent Co-solvents (e.g., DMSO, Ethanol, PEG 400) strategy->cosolvent Simple, for initial screening surfactant Surfactants (e.g., Polysorbate 80, SDS) strategy->surfactant Higher solubilization needed cyclodextrin Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) strategy->cyclodextrin Toxicity concerns with other excipients evaluation Evaluate Solubility & Compatibility cosolvent->evaluation surfactant->evaluation cyclodextrin->evaluation success Proceed with Experiment evaluation->success Solubility & Compatibility Met troubleshoot Further Troubleshooting evaluation->troubleshoot Issues Persist G start Cyclohexylmethyl Heptyl Sulfite (Hydrophobic) encapsulation Encapsulation in Hydrophobic Core start->encapsulation surfactant Surfactant Monomers (Below CMC) micelle_formation Increase Surfactant Concentration (Above CMC) surfactant->micelle_formation micelle Micelle Formation micelle_formation->micelle micelle->encapsulation solubilized Solubilized Compound in Aqueous Medium encapsulation->solubilized

Caption: Mechanism of micellar solubilization.

Q6: I'm concerned about the potential toxicity of co-solvents and surfactants. Are there safer alternatives?

A6: Cyclodextrins for Enhanced Solubility and Safety

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [15][][17][18]This structure allows them to form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic compound from the aqueous environment and increasing its solubility. [15][][17][18] Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity. [15]* Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubilizing capacity and a strong safety profile.

    Cyclodextrin Derivative Key Features
    HP-β-CD High water solubility, low toxicity, commonly used in parenteral formulations.

    | SBE-β-CD | High water solubility, anionic nature, excellent safety profile for parenteral use. |

Experimental Protocol: Phase Solubility Studies with Cyclodextrins

  • Concentration Gradient: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD).

  • Equilibration: Add an excess of cyclohexylmethyl heptyl sulfite to each solution and determine its solubility using the shake-flask method.

  • Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship often indicates the formation of a 1:1 inclusion complex.

Authoritative Grounding: The use of cyclodextrins is a well-established and regulatory-accepted method for enhancing the solubility of poorly soluble drugs in pharmaceutical formulations. [15][][18]Their ability to improve bioavailability while reducing side effects makes them a valuable tool in drug development. [15]

Q7: I've tried a single solubilization agent without success. Can these strategies be combined?

A7: Synergistic Approaches for Challenging Compounds

Yes, combining strategies can often yield better results than using a single agent. For instance, you might use a low concentration of a co-solvent to first dissolve the compound before adding it to a cyclodextrin-containing buffer. This can facilitate the formation of the inclusion complex.

Example of a Combined Approach:

  • Dissolve cyclohexylmethyl heptyl sulfite in a minimal amount of ethanol.

  • Prepare an aqueous solution containing HP-β-CD.

  • Slowly add the ethanolic solution of the compound to the cyclodextrin solution while stirring.

Self-Validating System: When combining methods, it is essential to systematically evaluate the contribution of each component to the overall solubility enhancement and to check for any potential incompatibilities or precipitation.

III. Advanced Troubleshooting and Formulation Strategies

For particularly challenging cases, more advanced formulation strategies may be necessary. These often fall under the purview of specialized formulation science but are important to be aware of.

  • Amorphous Solid Dispersions (ASDs): By dispersing the compound in a polymeric carrier in its amorphous (non-crystalline) state, both the dissolution rate and apparent solubility can be significantly increased. [8][19]This is because the amorphous form has higher free energy than the stable crystalline form. [8]* Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can lead to a faster dissolution rate according to the Noyes-Whitney equation. [7][20][19][21]* Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. [19]

IV. Conclusion

Troubleshooting the aqueous solubility of a hydrophobic compound like cyclohexylmethyl heptyl sulfite requires a systematic and evidence-based approach. By starting with a thorough characterization of its intrinsic solubility and then methodically exploring the use of co-solvents, surfactants, and cyclodextrins, researchers can identify an effective strategy for their specific experimental needs. For drug development professionals, these initial studies pave the way for more advanced formulation approaches that can ultimately improve the compound's therapeutic potential.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Sigma-Aldrich. (n.d.). Liquid Formulation Solubility Enhancement.
  • ResearchGate. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • Williams, S. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations. American Journal of Pharmaceutical Sciences.
  • National Center for Biotechnology Information. (n.d.). Cyclohexylmethyl heptyl sulfite. PubChem.
  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Basicmedical Key. (2017). Improving the Water Solubility of Poorly Soluble Drugs.
  • Langmuir. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?
  • PMC. (n.d.). A recent overview of surfactant–drug interactions and their importance.
  • Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Journal of Innovations in Pharmaceutical and Biological Sciences. (2015). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug.
  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • United States Biological. (n.d.). Cyclohexylmethyl Heptyl Sulfite CAS 959225-63-9.
  • United States Biological. (n.d.). Cyclohexylmethyl Heptyl Sulfite - Data Sheet.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • JoVE. (2015). Video: Determining the Solubility Rules of Ionic Compounds.
  • Journal of Chemical Education. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory.
  • PubMed. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • Appchem. (n.d.). Cyclohexylmethyl Heptyl Sulfite | 959225-63-9 | C14H28O3S.
  • University of Alberta. (2005). Micellar solubilization of drugs.
  • PubMed. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect.
  • The Journal of Physical Chemistry B. (2017). The Hydrophobic Effect and the Role of Cosolvents.
  • RSC Publishing. (2024). What is better to enhance the solubility of hydrophobic compounds in aqueous solutions: eutectic solvents or ionic liquids?
  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • ACS Publications. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?
  • 西安齐岳生物. (2024). CAS:959225-63-9;Cyclohexylmethyl Heptyl Sulfite.
  • PMC. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
  • Academic Journals. (2016). The effect of surfactant above and below the critical micelle concentration (CMC) and the mathematical models used to determine.
  • Behind the Bench. (2025). Overcoming the Challenge of Poor Drug Solubility.
  • Behind the Bench. (2026). Why Most Modern Drug Candidates Fail at Solubility.
  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). ICH Harmonised Guideline Biopharmaceutics Classification System-Based Biowaivers ICH M9 指引之.
  • Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential.
  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • PubMed. (2014). [Synthesis and antitumor activity of S-hexyl(heptyl) substituted ethanethioate derivatives].
  • Toronto Research Chemicals. (n.d.). Cyclohexylmethyl Heptyl Sulfite, TRC 1 g | Buy Online.

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography Purification of Cyclohexylmethyl Heptyl Sulfite

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the purification of cyclohexylmethyl heptyl sulfite. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the purification of cyclohexylmethyl heptyl sulfite. This non-polar organic sulfite presents unique challenges that require a systematic and well-understood approach to column chromatography. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for purifying a non-polar compound like cyclohexylmethyl heptyl sulfite?

The purification of a non-polar compound such as cyclohexylmethyl heptyl sulfite is best accomplished using normal-phase chromatography .[1] This technique employs a polar stationary phase, most commonly silica gel, and a non-polar mobile phase.[1] The principle of "likes dissolve like" governs the separation; since the stationary phase is polar, it will more strongly retain polar impurities from the reaction mixture.[2][3] The non-polar target compound, cyclohexylmethyl heptyl sulfite, will have weaker interactions with the silica gel and will be eluted more easily by the non-polar solvent system.[3][4] Consequently, non-polar compounds travel through the column faster and are collected first.[3]

Q2: How do I select the appropriate stationary phase for this purification?

For routine normal-phase flash chromatography, silica gel is the industry-standard stationary phase due to its effectiveness and cost-efficiency.[1][3] Key properties of the silica gel to consider are:

  • Particle Size: Smaller particles provide a higher surface area and lead to better separation (higher resolution), but they also increase the backpressure.[5][6] For flash chromatography, a particle size of 40-63 µm is standard.

  • Acidity: Standard silica gel is slightly acidic.[3] Sulfites can be sensitive to acid-catalyzed hydrolysis. If you experience product degradation (evidenced by streaking on TLC or low yield), consider using neutralized silica gel or adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase to neutralize the acidic sites.[7]

Q3: What is the best strategy for choosing a mobile phase (solvent system)?

The selection of the mobile phase is critical and should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC) .[8][9] Since cyclohexylmethyl heptyl sulfite is non-polar, the mobile phase will typically be a mixture of a non-polar solvent and a slightly more polar "modifier" solvent.[7]

  • Good Starting Points: Begin with a highly non-polar solvent system like 5% ethyl acetate in hexane or 5% diethyl ether in hexane.[7]

  • Optimization with TLC: The goal is to find a solvent system that provides a retention factor (Rf) for your target compound between 0.2 and 0.35 .[10] An Rf in this range generally ensures that the compound will elute from the column in a reasonable number of column volumes without eluting too close to the solvent front (where separation is poor) or taking an excessive amount of solvent to elute.[11] The relationship between Rf and column volumes (CV) is approximately CV = 1/Rf .[11] An Rf of 0.25 means the compound will elute in about 4 CVs.[10]

Q4: Why is preliminary Thin-Layer Chromatography (TLC) so important?

TLC is an indispensable tool for developing a column chromatography method because it is a rapid, inexpensive, and small-scale simulation of the column separation.[8] It allows you to:

  • Assess Mixture Complexity: Visualize the number of components in your crude sample.

  • Optimize Solvent Systems: Quickly test multiple solvent systems to find one that separates your target compound from impurities.[9]

  • Predict Elution Order: The order in which spots move up the TLC plate is the same order they will elute from a normal-phase column.

  • Identify the Target: By spotting your crude mixture next to a reference standard (if available), you can identify the spot corresponding to your product.

Using the same stationary phase for both your TLC plate (e.g., silica-coated plates) and your column is crucial for the successful transfer of the method.[9]

Core Experimental Workflow: From TLC to Purified Product

This section provides a standard protocol for the purification process. The workflow emphasizes a systematic approach, starting with method development on TLC and culminating in the collection of pure fractions from the column.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Preparation cluster_2 Phase 3: Separation & Collection cluster_3 Phase 4: Analysis & Workup TLC 1. TLC Analysis - Dissolve crude sample - Spot on silica TLC plate - Develop in various solvent systems Optimize 2. Optimize Solvent System - Aim for target Rf of 0.2-0.35 - Ensure separation from impurities TLC->Optimize Iterate Pack 3. Pack Column - Prepare silica slurry in non-polar solvent - Pour and pack evenly, avoid air bubbles Optimize->Pack Final system selected Equilibrate 4. Equilibrate Column - Run 2-3 column volumes of initial mobile phase through the packed silica Pack->Equilibrate Load 5. Load Sample - Use dry loading or minimal solvent to apply sample as a narrow band Equilibrate->Load Elute 6. Elute Column - Run mobile phase (isocratic or gradient) - Apply gentle air pressure (flash) Load->Elute Collect 7. Collect Fractions - Collect eluent in test tubes - Monitor progress with TLC Elute->Collect Analyze 8. Analyze Fractions - Spot collected fractions on TLC plates to identify pure product Collect->Analyze Combine 9. Combine & Evaporate - Combine pure fractions - Remove solvent via rotary evaporation Analyze->Combine Final Pure Cyclohexylmethyl Heptyl Sulfite Combine->Final Yields Pure Product

Caption: Standard workflow for column chromatography purification.

Troubleshooting Guide

Even with careful planning, issues can arise. This guide addresses the most common problems encountered during the purification of non-polar compounds.

Problem 1: Poor Separation (Peaks are overlapping or co-eluting)

This is the most frequent challenge, indicating that the chosen conditions are not optimal for resolving the target compound from impurities.

  • Potential Cause A: Suboptimal Mobile Phase. The polarity of the solvent system may be too high, causing all compounds to elute too quickly, or it may lack the correct selectivity to resolve compounds with similar properties.

    • Solution: Re-evaluate your TLC. If the target compound's Rf was above 0.4, the solvent system is too polar.[11] Reduce the concentration of the polar modifier (e.g., move from 10% to 5% ethyl acetate in hexane). If spots are close but not separated, try a different solvent combination to alter selectivity. For example, switching from an ethyl acetate/hexane system to a dichloromethane/hexane system can change the elution profile.[7]

  • Potential Cause B: Column Overloading. Loading too much crude material onto the column is a common mistake that exceeds the separation capacity of the stationary phase, leading to broad, overlapping bands.[12]

    • Solution: As a general rule, the mass of the crude sample should be 1-5% of the mass of the silica gel. For difficult separations (impurities with Rf values very close to the product), this should be reduced to less than 1%.[11][13]

  • Potential Cause C: Improper Sample Loading. If the sample is applied to the column in a large volume of solvent or a solvent that is stronger than the mobile phase, it will cause significant band broadening before the separation even begins.[13][14]

    • Solution: Employ dry loading . This involves pre-adsorbing your crude sample onto a small amount of silica gel (or an inert solid like Celite) by dissolving the sample, mixing it with the silica, and evaporating the solvent completely.[15] The resulting free-flowing powder is then carefully added to the top of the column. This technique ensures the sample starts as a very narrow, concentrated band, maximizing resolution.[14][15]

Problem 2: Low or No Yield of the Purified Compound

After painstakingly collecting and analyzing fractions, finding little to no product is a frustrating outcome.

  • Potential Cause A: The Compound is Still on the Column. The mobile phase may be too weak (not polar enough) to elute your compound, especially if a gradient elution was not used.

    • Solution: Flush the column with a much stronger solvent, such as 100% ethyl acetate or a 5-10% methanol/dichloromethane mixture.[7] Collect these "flush" fractions and analyze them by TLC. If your product is present, you will need to re-run the column with a more polar solvent system or a gradient.

  • Potential Cause B: Compound Degradation on the Stationary Phase. As mentioned, the acidic nature of silica gel can potentially hydrolyze sensitive compounds like sulfites.

    • Solution: Perform a stability test. Dissolve a small amount of your crude material in your chosen solvent, add a scoop of silica gel, and stir it for an hour. Monitor the mixture by TLC to see if the product spot diminishes or new spots appear. If degradation is observed, use a deactivated (neutral) silica gel or add 0.1-1% triethylamine to your eluent.[7]

Problem 3: Peak Tailing or Streaking in Fractions

Instead of eluting as a tight, symmetrical band, the compound appears smeared across many fractions, often resulting in lower purity and yield.

  • Potential Cause A: Sample Solvent is Too Strong. Dissolving the sample for wet loading in a solvent significantly more polar than the mobile phase will cause streaking. For example, dissolving the sample in pure dichloromethane when the mobile phase is 10% ethyl acetate/hexane is a common error.

    • Solution: Always dissolve the sample in the minimum amount of the weakest possible solvent. Ideally, use the mobile phase itself.[13] If the compound is not soluble in the mobile phase, dry loading is the superior method.[15]

  • Potential Cause B: Channeling in the Column Packing. Cracks, air bubbles, or irregularities in the packed silica bed create pathways for the solvent and sample to travel through unevenly, leading to distorted elution bands.[3][16]

    • Solution: Perfect your column packing technique. Preparing a uniform slurry of silica in the initial solvent and pouring it in one continuous motion helps create a homogenous bed. Gently tapping the column as the silica settles can dislodge air bubbles. Never let the top of the silica bed run dry during equilibration or elution, as this will cause it to crack.[17]

Troubleshooting start Initial Problem Observed poor_sep poor_sep start->poor_sep Poor Separation low_yield low_yield start->low_yield Low Yield tailing tailing start->tailing Peak Tailing cause_solvent_p cause_solvent_p poor_sep->cause_solvent_p Check TLC Rf cause_on_column cause_on_column low_yield->cause_on_column Analyze Column Flush cause_sample_solvent cause_sample_solvent tailing->cause_sample_solvent Check Sample Solvent sol_reoptimize Solution: Decrease eluent polarity. Re-optimize with TLC. cause_solvent_p->sol_reoptimize Rf > 0.4 cause_overload Check Sample Load cause_solvent_p->cause_overload Rf is OK sol_reduce_load Solution: Reduce load to 1-2% of silica mass. cause_overload->sol_reduce_load > 5% w/w cause_loading_tech Evaluate Loading Method cause_overload->cause_loading_tech < 5% w/w sol_dry_load Solution: Use dry loading for a concentrated starting band. cause_loading_tech->sol_dry_load Wet load used sol_increase_polarity Solution: Use a stronger eluent or a gradient elution. cause_on_column->sol_increase_polarity Product in flush cause_degradation Test for Degradation cause_on_column->cause_degradation Product not found sol_neutral_silica Solution: Use neutral silica or add 0.1-1% Et3N to eluent. cause_degradation->sol_neutral_silica Degradation on silica sol_dry_load_tail Solution: Dissolve in weakest solvent possible or use dry loading. cause_sample_solvent->sol_dry_load_tail Stronger than eluent cause_packing Inspect Column Bed cause_sample_solvent->cause_packing Weak / Eluent sol_repack Solution: Repack column carefully using a uniform slurry technique. cause_packing->sol_repack Cracks or Channels

Caption: A decision tree for troubleshooting common chromatography issues.

Quantitative Data & Reference Tables

Table 1: Properties of Common Solvents for Normal-Phase Chromatography

This table lists solvents in order of increasing eluting strength (polarity). A solvent will displace any solvent below it in the series from the adsorbent.[18] Small, systematic increases in polarity are achieved by creating binary mixtures.[3][18]

SolventPolarity Index (ε°) on SilicaNotes
Hexane / Petroleum Ether0.01The standard non-polar base for most separations.[7]
Toluene0.29Can offer different selectivity for aromatic compounds.
Dichloromethane (DCM)0.42A good intermediate polarity solvent; denser than silica.[7]
Diethyl Ether0.38Polarity is similar to DCM but offers different selectivity.
Ethyl Acetate (EtOAc)0.58A very common polar modifier used with hexane.[7]
Acetone0.56Stronger polar modifier, useful for more polar compounds.
Methanol (MeOH)0.95Very polar; use sparingly (<10%) with DCM for highly polar compounds. Can dissolve silica at high concentrations.[7]
Table 2: Relationship Between TLC Rf and Column Elution Behavior

The Rf value from your TLC plate is the most critical parameter for predicting the success of your column.

TLC Rf ValueApprox. Column Volumes (CV) to Elute (1/Rf)AssessmentRecommended Action
> 0.5< 2Too High Compound will elute too close to the solvent front with poor separation.[11]
0.2 - 0.353 - 5Ideal Range Provides the best balance between good separation, reasonable run time, and solvent usage.[10]
< 0.2> 5Too Low Elution will require an excessive volume of solvent and lead to broad peaks.[11]

References

  • Chrom Tech, Inc. (2025, October 20). Unveiling the Power of Non-Polar GC Columns.
  • Sigma-Aldrich. Selecting a GC Column by a Specific Stationary Phase.
  • Column Chromatography: A Versatile Technique for Sample Purification and Analysis. (2023, December 20).
  • Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography.
  • Phenomenex. (2025, December 12). Column Chromatography Guide.
  • Biotage. Strategies for Improving Flash Chromatography Efficiency.
  • The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques.
  • Sorbent Technologies. (2023, April 7). HOW TO: Sample loading methods in flash chromatography.
  • Biotage. (2023, January 30). Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds.
  • Benchchem. Technical Support Center: HPLC Purification of Non-Polar Compounds.
  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography.
  • Column chromatography.
  • Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. (2023). Theseus.
  • University of York, Chemistry Teaching Labs. Determining a solvent system.
  • ResearchGate. (2017, November 7). How do I use two different solvent systems for column chromatography?.
  • Sigma-Aldrich. Affinity Chromatography Troubleshooting.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Yamazen. Ideal Method Transfer from TLC to Column Chromatography.
  • Alfa Chemistry. Table of Physical Properties of Common Organic Sulfur Compounds.
  • Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography.
  • University of Rochester, Department of Chemistry. Rookie Mistakes: Column Chromatography.
  • University of Rochester, Department of Chemistry. About Chromatography.
  • Reddit. (2025, February 27). Co-Eluting compounds in Column chromatography.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Chemistry Stack Exchange. (2012, June 18). How to translate the mobile phase from thin layer chromatography to column?.
  • PubMed. (2022, June 6). Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash....
  • Canada Troubleshooting Factory & Suppliers.
  • Simplified sulfite determination in foods and beverages using ion chromatography.
  • ResearchGate. (2025, October 31). Sulfites in meat: Occurrence, activity, toxicity, regulation, and detection. A comprehensive review.
  • Shimadzu. Liquid Chromatography.
  • Longdom Publishing. Advanced Techniques in Column Chromatography.
  • Reddit. (2025, March 15). Resources on 3+ component chromatography solvent systems?.
  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?.
  • PubMed Central. Establishing a method of HPLC involving precolumn derivatization by 2,2′‐dithiobis (5‐nitropyridine) to determine the sulfites in shrimps in comparison with ion chromatography.
  • United States Biological. Cyclohexylmethyl Heptyl Sulfite CAS 959225-63-9.
  • National Institutes of Health. Sulfite | O3S-2 | CID 1099 - PubChem.
  • How Do You Improve Separation in Column Chromatography?.
  • Wikipedia. Sulfite.
  • Pharmaffiliates. CAS No : 959225-63-9| Chemical Name : Cyclohexylmethyl Heptyl Sulfite.
  • Teledyne ISCO. (2019, March 26). Chromatography Troubleshooting [Video]. YouTube.
  • Petites Caves. Sulphites in natural and organic wine.

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Optimization

Technical Support Center: Cyclohexylmethyl Heptyl Sulfite Synthesis &amp; Purification

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with cyclohexylmethyl heptyl sulfite. This guide is designed to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with cyclohexylmethyl heptyl sulfite. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the synthesis and purification of this compound. Our goal is to empower you with the scientific rationale behind each step, enabling you to diagnose issues, optimize your protocols, and ensure the highest purity of your final product.

I. Frequently Asked Questions (FAQs)

This section addresses the most common challenges and queries that arise during the synthesis and purification of cyclohexylmethyl heptyl sulfite.

FAQ 1: My reaction yield is consistently low. What are the likely causes?

Low yield in the synthesis of cyclohexylmethyl heptyl sulfite can stem from several factors:

  • Incomplete Reaction: The esterification reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the thionyl chloride reagent.

  • Reagent Quality: Thionyl chloride (SOCl₂) is susceptible to degradation, especially if it's an older batch or has been improperly stored. Degradation can reduce its reactivity.[1]

  • Side Reactions: The formation of byproducts consumes the starting materials, thereby reducing the yield of the desired sulfite ester. Common side reactions include the dehydration of the heptyl alcohol starting material.

  • Product Loss During Workup: Significant amounts of the product can be lost during the aqueous workup and extraction phases if emulsions form or if the product has some solubility in the aqueous phase.[2]

FAQ 2: After purification, I'm still seeing unreacted starting materials in my NMR spectrum. How can I improve their removal?

The presence of unreacted cyclohexylmethanol or heptyl alcohol indicates that the initial reaction was incomplete or the purification was not stringent enough.

  • Driving the Reaction to Completion: Consider using a slight excess of thionyl chloride to ensure all the alcohol is consumed. However, be mindful that a large excess can lead to more byproducts.[1]

  • Optimizing the Workup:

    • Quenching Excess Thionyl Chloride: Ensure thorough quenching of unreacted SOCl₂ by washing with a sodium bicarbonate solution. This will also neutralize the HCl byproduct.[3][4]

    • Aqueous Washes: Multiple washes with water and brine will help remove the more water-soluble starting alcohols.[4][5]

  • Enhanced Purification: If a simple workup is insufficient, column chromatography is highly effective for separating the less polar sulfite ester from the more polar unreacted alcohols.[3]

FAQ 3: My final product is discolored (yellow or brown). What is the source of this impurity?

Discoloration often points to the formation of degradation products or high-molecular-weight byproducts.

  • Reaction Temperature: Overheating the reaction mixture can lead to the decomposition of the starting materials or the product, as well as promote side reactions that produce colored impurities.[1]

  • Thionyl Chloride Quality: Older or impure thionyl chloride can contain non-volatile, colored sulfur compounds that contaminate the product.[1]

  • Catalyst-Related Byproducts: If a catalyst like pyridine is used, it can sometimes form colored dimers or other byproducts.[1]

FAQ 4: What is the best method to confirm the purity of my final cyclohexylmethyl heptyl sulfite sample?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Chromatographic Methods:

    • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the presence of impurities.

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods can provide quantitative data on the purity of the sample and can be used to detect and quantify specific impurities.[6]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.[7]

    • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify the mass of any impurities.[7]

    • Infrared (IR) Spectroscopy: Can confirm the presence of the characteristic S=O bond in the sulfite ester.[7]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific issues you may encounter.

Guide 1: Eliminating Acidic Impurities and Excess Thionyl Chloride

Acidic impurities, primarily HCl and unreacted SOCl₂, must be removed to prevent product degradation and ensure the safety of subsequent handling.

Symptom: The aqueous layer from your workup is highly acidic, or your purified product has a sharp, acidic odor.

Troubleshooting Steps:

  • Careful Quenching: After the reaction is complete, cool the reaction mixture to 0°C.

  • Bicarbonate Wash: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture in a separatory funnel. Caution: This will generate CO₂ gas, so be sure to vent the funnel frequently to release pressure.[4]

  • Monitor pH: Continue adding the NaHCO₃ solution until the gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

  • Separate Layers: Allow the layers to separate fully and drain the aqueous layer.

  • Water and Brine Wash: Wash the organic layer with water and then with a saturated brine solution to remove any remaining water-soluble impurities.[5]

Guide 2: Resolving Emulsions During Solvent Extraction

Emulsions can form during the aqueous workup, trapping the product and making layer separation difficult, which can lead to significant product loss.

Symptom: The interface between the organic and aqueous layers is cloudy and does not separate into two distinct phases.

Troubleshooting Steps:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.

  • Add Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.[2]

  • Allow Time: Let the separatory funnel stand undisturbed for an extended period to allow the layers to separate.

  • Filtration: In some cases, passing the emulsified mixture through a pad of Celite or glass wool can help to break the emulsion.

  • Centrifugation: If the emulsion persists and the volume is manageable, centrifugation can be a very effective method for separating the layers.[2]

Guide 3: Purification by Column Chromatography

When simple extraction is insufficient to remove all impurities, column chromatography is the preferred method for achieving high purity.

Symptom: Your product contains impurities with similar solubility but different polarity (e.g., unreacted alcohols, chlorinated byproducts).

Protocol for Column Chromatography Purification
  • Select a Solvent System: Use TLC to determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your product and the impurities. The desired product should have an Rf value of approximately 0.3-0.4.

  • Prepare the Column:

    • Pack a glass column with silica gel using the chosen solvent system (slurry packing is recommended).

    • Ensure the silica bed is level and free of air bubbles.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elute the Column:

    • Run the solvent system through the column, collecting fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Combine and Concentrate:

    • Combine the pure fractions containing your product.

    • Remove the solvent using a rotary evaporator to obtain the purified cyclohexylmethyl heptyl sulfite.

III. Visualized Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of cyclohexylmethyl heptyl sulfite.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Reactants Cyclohexylmethanol + Heptyl Alcohol + SOCl₂ Reaction Stir at 0°C to RT Reactants->Reaction Quench Quench with NaHCO₃ (aq) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography FinalProduct Pure Cyclohexylmethyl Heptyl Sulfite Chromatography->FinalProduct Analysis NMR, MS, GC/HPLC FinalProduct->Analysis

Caption: General workflow for cyclohexylmethyl heptyl sulfite synthesis.

Potential Impurity Formation Pathways

This diagram outlines the primary reaction pathway and potential side reactions that can lead to impurities.

G ROH Cyclohexylmethanol (R-OH) + Heptyl Alcohol (R'-OH) DesiredProduct Cyclohexylmethyl Heptyl Sulfite (R-O-S(O)-O-R') ROH->DesiredProduct Chlorosulfite Chlorosulfite Intermediate (R-O-S(O)-Cl) ROH->Chlorosulfite Reaction with SOCl₂ Side_Ether Dialkyl Ether (R-O-R) ROH->Side_Ether Dehydration (Acid-catalyzed) Side_Alkene Alkene ROH->Side_Alkene Dehydration (Acid-catalyzed) SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Chlorosulfite Byproduct_HCl HCl DesiredProduct->Byproduct_HCl Byproduct_SO2 SO₂ DesiredProduct->Byproduct_SO2 Chlorosulfite->DesiredProduct Reaction with R'-OH Side_Chloride Alkyl Chloride (R-Cl) Chlorosulfite->Side_Chloride Decomposition

Caption: Reaction pathways for sulfite ester synthesis and byproduct formation.

IV. Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the synthesis and purification process.

ParameterRecommended Value/RangeRationale & Notes
Reactant Molar Ratio 1.0 : 1.1 (Alcohol : SOCl₂)A slight excess of thionyl chloride helps to drive the reaction to completion.
Reaction Temperature 0°C to Room TemperatureStarting at a lower temperature helps to control the initial exothermic reaction.
Reaction Time 2-12 hoursMonitor by TLC until starting material is consumed.
Typical Yield (Crude) 70-90%Yield can vary based on reaction scale and efficiency of the workup.
Typical Yield (Purified) 50-75%Loss of material during purification is expected.
Purity (Post-Chromatography) >98%As determined by GC or ¹H NMR.

References

  • Organic Synthesis. (n.d.). Acid to Ester (SOCl₂ & alcohol). Retrieved from [Link]

  • Acyl Chlorides from Carboxylic Acids with Thionyl Chloride. (2021, August 20). YouTube. Retrieved from [Link]

  • ResearchGate. (2012, November 27). Which reagents are suitable for decomposing residual thionyl chloride after esterification? Retrieved from [Link]

  • PubMed. (2014, March 15). [Synthesis and antitumor activity of S-hexyl(heptyl) substituted ethanethioate derivatives]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl. Retrieved from [Link]

  • Food Allergy Research and Resource Program. (n.d.). New sulfite analysis method: no false positive results. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl₂) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Semantic Scholar. (2010, March 10). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Retrieved from [Link]

  • Semantic Scholar. (1986, September 1). Analysis for total sulfite in foods by using rapid distillation followed by redox titration. Retrieved from [Link]

  • PMC. (2025, July 2). Design, synthesis, and biological activity of novel halogenated sulfite compounds. Retrieved from [Link]

  • ResearchGate. (2014, January 16). Comparison of four different methods for the determination of sulfites in foods marketed in South Korea. Retrieved from [Link]

  • CSUB. (n.d.). Lab 12: Synthesis of an Ester. Retrieved from [Link]

  • PubMed. (2024, November 9). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Retrieved from [Link]

  • Novatia, LLC. (2010, March 10). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

  • Radboud Repository. (n.d.). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. Retrieved from [Link]

  • Korean Chemical Society. (n.d.). Reactions of Cyclic Sulfites. Retrieved from [Link]

  • ResearchGate. (n.d.). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Retrieved from [Link]

  • ACS Publications. (n.d.). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012, July 30). Photoreactions of cyclic sulfite esters: Evidence for diradical intermediates. Retrieved from [Link]

  • Aus-e-Tute. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]

  • PMC. (n.d.). An improved procedure for the preparation of alkyl sulphate esters suitable for the study of secondary alkylsulphohydrolase enzymes. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 959225-63-9| Chemical Name : Cyclohexylmethyl Heptyl Sulfite. Retrieved from [Link]

  • Quora. (2017, August 15). What are the modifications to improve the purity of ester? Retrieved from [Link]

  • Frank Scullion. (n.d.). Preparation & Purification of Esters. Retrieved from [Link]

  • ResearchGate. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column? Retrieved from [Link]

Sources

Troubleshooting

optimal temperature and pH for cyclohexylmethyl heptyl sulfite stability

Welcome to the technical resource center for Cyclohexylmethyl Heptyl Sulfite (CAS No. 959225-63-9).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical resource center for Cyclohexylmethyl Heptyl Sulfite (CAS No. 959225-63-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the stability and integrity of this compound throughout your experimental workflows. Here, we move beyond simple data sheets to explain the causality behind our recommendations, empowering you to make informed decisions for optimal results.

Product Stability Profile at a Glance

For rapid reference, this table summarizes the critical stability parameters for Cyclohexylmethyl Heptyl Sulfite. Detailed explanations and protocols are provided in the subsequent sections.

ParameterRecommendationRationale
Long-Term Storage Temp. 2-8°C (Refrigerated)Minimizes rates of hydrolysis and potential oxidation. Long-term storage is recommended at 4°C for up to 6 months after receipt.[1][2]
Short-Term Storage Temp. Room Temperature (≤ 25°C)Acceptable for brief periods (e.g., during experimental setup), but extended exposure is not advised.[1][2]
Optimal pH Range (Aqueous) Slightly Acidic to Neutral (pH 5-7)Avoids accelerated base-catalyzed hydrolysis prevalent under alkaline conditions.[3][4] Acidic conditions below pH 5 may also increase hydrolysis rates, albeit typically slower than in strong base.
Atmosphere Inert Gas (Argon or Nitrogen)The compound is hygroscopic; an inert atmosphere prevents moisture absorption, which can lead to hydrolysis.[1][2] It also minimizes oxidation of the sulfite moiety.
Light Exposure Store in Dark/Amber VialsWhile not explicitly photolabile, storing in the dark is a best practice to prevent potential photo-initiated degradation pathways.

Frequently Asked Questions (FAQs)

This section addresses common questions and troubleshooting scenarios encountered by users. Our philosophy is to provide not just a solution, but a foundational understanding of the underlying chemical principles.

Category 1: Storage and Handling

Q1: I just received my vial of Cyclohexylmethyl Heptyl Sulfite. What are the absolute first steps I should take?

A: Upon receipt, immediately inspect the vial's integrity. The compound is shipped at room temperature, which is acceptable for transit, but it should be transferred to its recommended long-term storage condition promptly.[1][2] We recommend refrigerating at 4°C.[1][2] If you plan to use it over an extended period, consider aliquoting the neat oil into smaller, inert-gas-flushed vials to minimize repeated freeze-thaw cycles and exposure to air and moisture.

Q2: The data sheet mentions the compound is "hygroscopic." What does this practically mean for my experiments?

A: "Hygroscopic" means the compound readily absorbs moisture from the atmosphere.[1][2] For a sulfite ester, this is a critical stability concern. Water can act as a nucleophile to hydrolyze the ester bond, degrading your compound into cyclohexylmethanol, heptanol, and sulfurous acid. This is why storage under an inert, dry atmosphere (like argon or nitrogen) is mandatory for long-term stability.[1][2] When handling, work quickly and in a low-humidity environment if possible. Always ensure caps are sealed tightly immediately after use.

Category 2: Experimental Design

Q3: What is the primary degradation pathway I should be concerned about in my aqueous experiments?

A: The primary degradation pathway for organic sulfites in aqueous media is hydrolysis. This reaction can be catalyzed by both acid and, more significantly, by base (alkaline conditions).[3][4] Under alkaline conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the sulfur atom and leading to the cleavage of the ester bonds. This process is generally much faster than the acid-catalyzed pathway. Therefore, maintaining your experimental pH is the single most critical factor in preventing degradation.

cluster_alkaline Alkaline Hydrolysis (Rapid) cluster_acid Acid-Catalyzed Hydrolysis (Slower) Sulfite_A Cyclohexylmethyl Heptyl Sulfite Intermediate_A Pentacoordinate Intermediate Sulfite_A->Intermediate_A Nucleophilic Attack Products_A Cyclohexylmethanol + Heptanol + Sulfite Ion (SO3^2-) Intermediate_A->Products_A Cleavage OH OH⁻ (Hydroxide) OH->Intermediate_A Sulfite_B Cyclohexylmethyl Heptyl Sulfite Intermediate_B Protonated Sulfite Sulfite_B->Intermediate_B Protonation Products_B Cyclohexylmethanol + Heptanol + Sulfur Dioxide (SO2) Intermediate_B->Products_B Nucleophilic Attack by H₂O H2O H₂O (Water) H2O->Intermediate_B H_plus H⁺ (Acid) H_plus->Sulfite_B

Caption: Proposed degradation pathways for Cyclohexylmethyl Heptyl Sulfite.

Q4: You recommend a pH range of 5-7. Can you be more specific? What buffer system should I use?

A: The pH 5-7 range is recommended to stay clear of the regions where accelerated acid- or base-catalyzed hydrolysis occurs. The "optimal" pH within this range can be dependent on your specific matrix and experimental conditions.

For a robust starting point, we recommend using a phosphate buffer system (e.g., sodium phosphate) or a citrate buffer, as they have good buffering capacity in this range and are common in biological and chemical assays. Avoid amine-based buffers (like Tris) if your experiment involves any potential for reaction with the sulfite ester, although this is generally a low risk.

The most rigorous approach is to perform a preliminary stability test, as outlined in our Troubleshooting section.

Q5: How does temperature affect stability during an experiment?

A: As with most chemical reactions, the rate of hydrolysis for cyclohexylmethyl heptyl sulfite is temperature-dependent. Higher temperatures provide more energy for molecules to overcome the activation energy barrier of the hydrolysis reaction, leading to faster degradation. While many assays are run at 37°C, be aware that this will accelerate degradation compared to room temperature or 4°C. If your results are inconsistent, especially over longer incubation times, consider if temperature-induced degradation is a contributing factor. For kinetic studies, it is crucial to maintain a constant and recorded temperature.

Category 3: Troubleshooting

Q6: My experimental results are showing high variability. Could my compound be degrading? How can I check this?

A: High variability is a classic sign of compound instability. If you suspect degradation, we strongly recommend performing a Preliminary Stability Assessment . This is a self-validating experiment that will give you confidence in your results and help you pinpoint the optimal conditions for your specific system.

Protocol: Preliminary Stability Assessment

This workflow is designed to test the stability of Cyclohexylmethyl Heptyl Sulfite in your specific aqueous experimental buffer over a relevant timeframe.

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock 1. Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) prep_buffers 2. Prepare Test Buffers (e.g., pH 5, 6, 7, 8) prep_samples 3. Spike Stock into Buffers at Final Concentration t0 4. Take T=0 Sample (Immediately after spiking) prep_samples->t0 incubate 5. Incubate Aliquots at Desired Temperature (e.g., 37°C) t0->incubate sampling 6. Sample at Timepoints (e.g., 1h, 4h, 8h, 24h) incubate->sampling quench 7. Quench Reaction (e.g., flash freeze or acidify) sampling->quench analysis 8. Analyze Samples via LC-MS or HPLC-UV quantify 9. Quantify Remaining Parent Compound vs. T=0 analysis->quantify plot 10. Plot % Remaining vs. Time for each pH quantify->plot

Caption: Workflow for a preliminary stability assessment experiment.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of cyclohexylmethyl heptyl sulfite in a dry, water-miscible organic solvent like DMSO or acetonitrile.

  • Prepare Test Buffers: Prepare your experimental buffers at various pH values. We suggest starting with pH 5.0 (citrate), pH 6.0 (phosphate), pH 7.0 (phosphate), and pH 8.0 (phosphate or borate) to observe the effect of pH.

  • Spike and T=0 Sample: Spike the stock solution into each buffer to achieve your final experimental concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect. Immediately take an aliquot from each condition—this is your T=0 reference sample. Quench it immediately (e.g., by flash freezing in liquid nitrogen or by mixing with an equal volume of cold acetonitrile) and store at -80°C until analysis.

  • Incubate: Incubate the remaining samples at your intended experimental temperature (e.g., 25°C or 37°C).

  • Collect Timepoints: At various timepoints (e.g., 1, 4, 8, 24 hours), remove an aliquot from each pH condition, quench it as described in Step 3, and store at -80°C.

  • Analyze: Analyze all samples (T=0 and subsequent timepoints) using a suitable analytical method like LC-MS or HPLC-UV.

  • Interpret Data: Quantify the peak area of the parent compound in each sample. Normalize the results to the T=0 sample for each condition (% Remaining = [Peak Area at T=x / Peak Area at T=0] * 100). Plot "% Remaining" versus time for each pH. The condition that shows the least degradation over your experimental timeframe is the most stable.

By performing this experiment, you will generate authoritative, in-house data to guide your experimental design and ensure the integrity of your results.

References

  • Degradation kinetics of monosaccharides in hydrochloric, sulfuric, and sulfurous acid. BioResources. [Link]

  • A pathway for D-cysteinolate degradation in sulfate- and sulfite-reducing bacteria. PMC. [Link]

  • Cyclohexylmethyl heptyl sulfite | C14H28O3S | CID 6421699. PubChem - NIH. [Link]

  • The kinetics and mechanism of the alkaline hydrolysis of organic sulphites. Journal of the Chemical Society B: Physical Organic - RSC Publishing. [Link]

  • The kinetics and mechanism of the alkaline hydrolysis of organic sulphites. RSC Publishing. [Link]

  • I06 CLG-SFT1.00 Determination of Sulfites. Food Safety and Inspection Service. [Link]

  • Comparison of multiple methods for the determination of sulphite in Allium and Brassica vegetables. PMC. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Performance Analysis of Cyclohexylmethyl Heptyl Sulfite and Dimethyl Sulfite for Advanced Applications

In the landscape of specialty chemicals, the selection of a sulfite ester can be a critical determinant of performance, particularly in applications demanding high stability and specific solvency characteristics. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of specialty chemicals, the selection of a sulfite ester can be a critical determinant of performance, particularly in applications demanding high stability and specific solvency characteristics. This guide provides a comprehensive comparison of two distinct sulfite esters: the structurally complex cyclohexylmethyl heptyl sulfite and the more fundamental dimethyl sulfite. This document is intended for researchers, scientists, and drug development professionals seeking to make an informed decision based on empirical data and established scientific principles.

Introduction: A Tale of Two Sulfites

At first glance, cyclohexylmethyl heptyl sulfite and dimethyl sulfite are both members of the sulfite ester family, yet their molecular architectures suggest divergent performance profiles.

Dimethyl Sulfite (DMS) , with the chemical formula (CH₃O)₂SO, is a relatively simple, low-viscosity liquid.[1] It is recognized for its potential as a high-energy battery electrolyte solvent and as an additive to prevent oxidation in some polymers.[1][2] Its small molecular size and low molecular weight contribute to its physical properties and potential applications.

Cyclohexylmethyl Heptyl Sulfite , with a more complex structure (C₁₄H₂₈O₃S), is a colorless, clear oil.[3][4][5] Its larger alkyl chains and cyclohexyl group suggest a different set of properties, including higher viscosity, lower volatility, and distinct solubility characteristics. It has been identified as an aromatic component in fruits.[4][5]

This guide will delve into a direct comparison of their key performance attributes, underpinned by detailed experimental protocols to enable researchers to validate these findings and make application-specific assessments.

Physicochemical Properties: A Foundation for Performance

A summary of the fundamental physicochemical properties of both sulfites is presented below. These properties are the primary determinants of their behavior in various applications.

PropertyCyclohexylmethyl Heptyl SulfiteDimethyl Sulfite
Molecular Formula C₁₄H₂₈O₃S[3][4][5]C₂H₆O₃S[6]
Molecular Weight 276.44 g/mol [3][4][5]110.13 g/mol [6]
Appearance Colorless, clear oil[4][5]Colorless liquid[7]
Boiling Point Not readily available126-127 °C[2][6]
Density Not readily available1.294 g/mL at 25 °C[2][6]
Solubility Sparingly soluble in Chloroform, Slightly soluble in Ethyl Acetate[4][5]Soluble in organic solvents like ethanol, ether, and acetone; insoluble in water.[8]
Purity ≥95%[4][5]Typically available in high purity grades (97%, 98%, 99%)[7]

Performance Comparison: Key Application Areas

The disparate structures of these two sulfites suggest their suitability for different applications. Here, we compare their potential performance in two key areas: as electrolyte solvents in electrochemical energy storage and as specialty solvents in chemical synthesis.

Application as an Electrolyte Solvent

Organic sulfites are of significant interest as components of electrolytes for lithium-ion and sodium-ion batteries due to their potential to form a stable solid electrolyte interphase (SEI) on the anode surface.[9][10]

Cyclohexylmethyl Heptyl Sulfite: The large, bulky structure of this sulfite would likely result in a higher viscosity electrolyte, which could impede ion transport and lead to lower ionic conductivity. However, its higher boiling point and lower volatility could contribute to the thermal stability of the electrolyte. The complex ester group may also participate in the formation of a unique SEI layer, the properties of which would require experimental determination.

Dimethyl Sulfite: DMS has been identified as a potentially useful high-energy battery electrolyte solvent.[1][2] Studies have shown that DMS can improve the conductivity of electrolytes and the capacity of batteries, making it a good co-solvent.[9] Its low viscosity is advantageous for ionic mobility. However, its lower boiling point compared to other electrolyte components might be a concern for high-temperature applications.

Application as a Specialty Solvent

The choice of solvent is critical in chemical synthesis, influencing reaction rates, yields, and product purity.

Cyclohexylmethyl Heptyl Sulfite: With its significant non-polar character due to the long alkyl chains and cyclohexyl group, this sulfite would be a suitable solvent for non-polar reactants. Its high boiling point would make it useful for reactions requiring elevated temperatures. However, its limited solubility in a wide range of solvents might restrict its application.[4][5]

Dimethyl Sulfite: DMS is a versatile solvent and is also used as a methylating agent in organic synthesis.[7] Its ability to dissolve a range of organic compounds makes it a useful medium for various reactions.[8] Its moderate boiling point allows for easy removal after a reaction is complete.

Experimental Protocols for Performance Evaluation

To provide a quantitative comparison, the following experimental protocols are proposed. These are standard methods used to characterize and compare the performance of chemical compounds in the specified applications.

Electrochemical Performance Evaluation

This protocol outlines the steps to assess the suitability of the two sulfites as electrolyte solvents.

Objective: To compare the electrochemical stability, ionic conductivity, and battery cycling performance of electrolytes containing either cyclohexylmethyl heptyl sulfite or dimethyl sulfite.

Materials:

  • Cyclohexylmethyl Heptyl Sulfite (≥95% purity)[4][5]

  • Dimethyl Sulfite (99% purity)

  • Lithium hexafluorophosphate (LiPF₆)

  • Ethylene carbonate (EC)

  • Dimethyl carbonate (DMC)

  • Coin cell components (anode, cathode, separator)

  • Cyclic voltammetry workstation

  • Electrochemical impedance spectroscopy (EIS) analyzer

  • Battery cycling system

Experimental Workflow:

Figure 1: Workflow for electrochemical performance evaluation.

Step-by-Step Protocol:

  • Electrolyte Preparation:

    • Prepare a baseline electrolyte of 1 M LiPF₆ in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC).

    • Prepare two experimental electrolytes by adding 10% (by weight) of either cyclohexylmethyl heptyl sulfite or dimethyl sulfite to the baseline electrolyte.

  • Ionic Conductivity Measurement:

    • Measure the ionic conductivity of all three electrolytes at various temperatures (e.g., -20°C to 60°C) using a conductivity meter. This will assess the impact of the sulfite additive on ion transport.

  • Electrochemical Stability Window (ESW) Determination:

    • Use cyclic voltammetry (CV) to determine the ESW of each electrolyte.[11][12]

    • Assemble a three-electrode cell with a lithium metal reference and counter electrode, and a glassy carbon working electrode.

    • Scan the potential from the open-circuit potential to both anodic and cathodic limits at a slow scan rate (e.g., 1 mV/s) to identify the onset of oxidative and reductive decomposition. A wider ESW is desirable for high-voltage applications.

  • Coin Cell Assembly and Cycling:

    • Assemble coin cells using a standard cathode (e.g., LiCoO₂) and anode (e.g., graphite) with each of the three electrolytes.

    • Perform galvanostatic cycling at various C-rates (e.g., C/10, C/5, 1C) to evaluate the capacity retention and rate capability of the cells.

    • Monitor the coulombic efficiency over extended cycling to assess the stability of the SEI layer formed.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Conduct EIS measurements on the assembled cells at different states of charge and after a set number of cycles.

    • Analyze the Nyquist plots to determine the charge transfer resistance and the resistance of the SEI layer. A lower resistance indicates better kinetics and a more stable interphase.

Thermal Stability Analysis

Objective: To compare the thermal stability of the two sulfites, a critical parameter for safety in applications like batteries.

Materials:

  • Cyclohexylmethyl Heptyl Sulfite

  • Dimethyl Sulfite

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Experimental Workflow:

G A Sample Preparation B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C D D B->D Determine decomposition temperature and heat flow E E C->E Determine onset of weight loss

Figure 2: Workflow for thermal stability analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Place a small, accurately weighed amount of each sulfite into a hermetically sealed aluminum pan.

  • Differential Scanning Calorimetry (DSC):

    • Heat the samples in the DSC from room temperature to a high temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

    • Monitor the heat flow to identify exothermic or endothermic events, which can indicate decomposition or other thermal transitions. The onset temperature of a significant exothermic peak is often considered the decomposition temperature.

  • Thermogravimetric Analysis (TGA):

    • Heat the samples in the TGA under an inert atmosphere (e.g., nitrogen) over a similar temperature range and heating rate as the DSC experiment.

    • Record the mass of the sample as a function of temperature. The temperature at which significant mass loss begins indicates the onset of thermal decomposition.

Expected Outcomes and Interpretation

Based on the molecular structures and available data, we can anticipate the following outcomes from the proposed experiments:

  • Electrochemical Performance: The dimethyl sulfite-containing electrolyte is expected to exhibit higher ionic conductivity due to its lower viscosity. However, the cyclohexylmethyl heptyl sulfite may contribute to a more stable SEI layer, potentially leading to better long-term cycling stability, albeit with a possible trade-off in rate capability. The cyclic voltammetry results will be crucial in determining the practical voltage window for each electrolyte.

  • Thermal Stability: Cyclohexylmethyl heptyl sulfite is hypothesized to have a higher thermal decomposition temperature than dimethyl sulfite due to its larger molecular size and higher boiling point. The DSC and TGA data will provide clear quantitative evidence to support or refute this hypothesis.

Conclusion: A Framework for Informed Selection

While direct comparative data for cyclohexylmethyl heptyl sulfite and dimethyl sulfite is scarce, a systematic evaluation based on the established protocols outlined in this guide will enable researchers to make an evidence-based decision. The choice between these two sulfites will ultimately depend on the specific requirements of the application. For applications demanding high ionic conductivity and ease of handling, dimethyl sulfite may be the preferred choice. Conversely, for applications where high thermal stability and specific solvency for non-polar compounds are paramount, cyclohexylmethyl heptyl sulfite presents a compelling alternative. The experimental framework provided herein offers a clear and scientifically rigorous path to elucidating the performance trade-offs and selecting the optimal sulfite for your research and development needs.

References

  • Wikipedia. Dimethyl sulfite. [Link]

  • PubChem. Cyclohexylmethyl heptyl sulfite | C14H28O3S | CID 6421699. [Link]

  • Google Patents.
  • ChemBK. Dimethyl sulfite. [Link]

  • ResearchGate. A study on sulfites for lithium-ion battery electrolytes. [Link]

  • INCHEM. ICSC 0148 - DIMETHYL SULFATE. [Link]

  • Google Patents. US6423861B1 - Method of producing dimethyl sulfite.
  • Kinbester. Dimethyl Sulfide: A Key Chemical in Industrial Applications. [Link]

  • Google Patents. CN1339033A - Method of producing dimethyl sulfite.
  • Xi'an Qiyue Biotechnology. CAS:959225-63-9;Cyclohexylmethyl Heptyl Sulfite. [Link]

  • Britannica. Dimethyl sulfite | chemical compound. [Link]

  • OSTI.gov. Experimental Protocols for Studying Organic Non- Aqueous Redox Flow Batteries. [Link]

  • ResearchGate. Dimethyl Sulfite as a Possible Alternative Electrolyte Solvent for Na-Ion Batteries. [https://www.researchgate.net/publication/383120611_Dimethyl_Sulfite_as_a_Possible_Alternative_Electrolyte_Solvent_for_Na-Ion_Batteries]([Link]_ Electrolyte_Solvent_for_Na-Ion_Batteries)

  • PubChem. Sulfurous acid, cyclohexylmethyl hexyl ester | C13H26O3S | CID 6421698. [Link]

  • ACS Publications. Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries | ACS Energy Letters. [Link]

  • PMC. A Protocol for Electrochemical Evaluations and State of Charge Diagnostics of a Symmetric Organic Redox Flow Battery. [Link]

  • PMC. Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). [Link]

  • ACS Publications. Impact of Sulfur-Containing Additives on Lithium-Ion Battery Performance: From Computational Predictions to Full-Cell Assessments | ACS Applied Energy Materials. [Link]

  • ACS Publications. Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca) | Chemistry of Materials. [Link]

  • Pharmaffiliates. CAS No : 959225-63-9| Chemical Name : Cyclohexylmethyl Heptyl Sulfite. [Link]

  • ResearchGate. New method of dimethyl sulfide synthesis. [Link]

  • Nature. Performance benchmarking and analysis of lithium-sulfur batteries for next-generation cell design. [Link]

  • NASA Technical Reports Server (NTRS). Solubility, stability, and electrochemical studies of sulfur-sulfide solutions in organic solvents. [Link]

  • PMC. Electrochemical Sulfite Sensing: Current Trends and Challenges in Food Quality Control and Real Samples. [Link]

  • ACS Publications. Sulfite-Based Electrolyte Chemistry with Ion–Dipole Interactions and Robust Interphase Achieves Wide-Temperature Sodium-Ion Batteries | Journal of the American Chemical Society. [Link]

  • MDPI. Electrochemical Detection of Sulfite by Electroreduction Using a Carbon Paste Electrode Binder with N-octylpyridinium Hexafluorophosphate Ionic Liquid. [Link]

  • TYCORUN. Lithium sulfur battery vs lithium ion battery - comparison and how to choose. [Link]

  • Scielo. Electrochemical detection of sulfite in food samples. [Link]

  • ACS Publications. Thermal Stability between Sulfide Solid Electrolytes and Oxide Cathode | ACS Nano. [Link]

  • MDPI. A Comprehensive Review of Sulfide Solid-State Electrolytes: Properties, Synthesis, Applications, and Challenges. [Link]

  • AIP Publishing. Thermal stability and thermal conductivity of solid electrolytes. [Link]

  • ACS Publications. Thermal Stability between Sulfide Solid Electrolytes and Oxide Cathode | ACS Nano. [Link]

  • PMC. Design, synthesis, and biological activity of novel halogenated sulfite compounds. [Link]

  • RSC Publishing. Electrochemical synthesis of cyclic sulfites using diols and sulfur dioxide. [Link]

  • AIP Publishing. Thermal stability and thermal conductivity of solid electrolytes. [Link]

  • PubChem. Cyclohexyl sulfite | C6H11O3S- | CID 20537589. [Link]

Sources

Comparative

Comparative Analysis of Cyclohexylmethyl Heptyl Sulfite vs. Standard Dialkyl Sulfites: Mechanisms, Properties, and Applications

Introduction: The Dialkyl Sulfite Landscape Dialkyl sulfites ( R−O−S(=O)−O−R′ ) are a highly versatile class of organosulfur compounds. Symmetrical, short-chain variants like Dimethyl Sulfite (DMS) and Diethyl Sulfite (D...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dialkyl Sulfite Landscape

Dialkyl sulfites ( R−O−S(=O)−O−R′ ) are a highly versatile class of organosulfur compounds. Symmetrical, short-chain variants like Dimethyl Sulfite (DMS) and Diethyl Sulfite (DES) are widely utilized as potent alkylating agents, synthetic intermediates, and critical film-forming electrolyte additives in lithium-ion battery (LIB) formulations .

In stark contrast, Cyclohexylmethyl Heptyl Sulfite (CMHS) (CAS: 959225-63-9) represents a complex, unsymmetrical dialkyl sulfite characterized by significant steric bulk and high lipophilicity . As a Senior Application Scientist, I often emphasize that understanding the causality between the structural architecture of these sulfites and their macroscopic properties is essential. The specific R -groups dictate the molecule's solvation dynamics, oxidative stability, and susceptibility to nucleophilic attack, ultimately defining its functional limits in advanced research applications.

Physicochemical Profiling & Structural Causality

The substitution of compact methyl or ethyl groups with bulky cyclohexylmethyl and heptyl chains fundamentally alters the physicochemical profile of the sulfite.

Table 1: Comparative Physicochemical Properties
PropertyDimethyl Sulfite (DMS)Diethyl Sulfite (DES)Cyclohexylmethyl Heptyl Sulfite (CMHS)
CAS Number 616-42-2623-81-4959225-63-9
Molecular Weight 110.13 g/mol 138.18 g/mol 276.44 g/mol
Molecular Formula C₂H₆O₃SC₄H₁₀O₃SC₁₄H₂₈O₃S
Boiling Point 126 °C158–160 °C> 250 °C (Estimated)
Steric Bulk MinimalLowExtremely High
Lipophilicity (LogP) Low (-0.43)ModerateHigh
Primary Application Alkylating agent, LIB additiveLIB additive, AntioxidantSpecialty surfactant, Research

Causality Analysis: DMS and DES possess low molecular weights and minimal steric hindrance around the electrophilic sulfur center. This structural accessibility makes DMS a potent methylating agent and allows both DMS and DES to readily participate in electrochemical reduction, forming a protective Solid Electrolyte Interphase (SEI) on graphite anodes .

Conversely, CMHS features a long aliphatic heptyl chain and a bulky cyclohexyl ring. These moieties physically shield the S=O core, drastically reducing the molecule's susceptibility to nucleophilic attack and hydrolysis. Furthermore, the extensive van der Waals interactions between the long hydrocarbon chains result in a highly viscous, non-volatile oil, rendering CMHS unsuitable as a primary bulk solvent but highly intriguing as a lipophilic additive.

Application Workflows: Electrolyte Additives & Beyond

Electrolyte Additives in Li-ion Batteries

In high-voltage LIBs, the electrolyte solvent must withstand extreme oxidative environments. While DMS is a standard SEI-forming additive, it is prone to continuous decomposition at elevated voltages. The bulky nature of CMHS theoretically provides superior anodic stability. The steric shielding prevents the solvent molecules from easily coordinating with the highly reactive cathode surface, thereby suppressing parasitic oxidation reactions.

Synthetic Chemistry & Alkylation

DMS is widely deployed for the methylation of amines and phenols. However, attempting to use CMHS as an alkylating agent is kinetically unfavorable. The activation energy required for a nucleophile to displace the bulky cyclohexylmethyl or heptyl alkoxide is prohibitively high. Therefore, CMHS is primarily synthesized for its unique structural properties and aromatic profile rather than its reactivity as an intermediate.

Experimental Protocols: Synthesis and Kinetic Assays

Protocol 1: Synthesis of Dialkyl Sulfites via SOCl₂/Silica Gel

This protocol outlines the synthesis of dialkyl sulfites using a mild, silica gel-catalyzed reaction with thionyl chloride ( SOCl2​ ). Causality of Choice: The use of silica gel is critical; it provides a high-surface-area microenvironment that stabilizes the intermediate alkyl chlorosulfite, significantly suppressing the formation of undesired alkyl chloride byproducts .

  • Reagent Preparation: Dry 0.5 g of silica gel under vacuum at 120 °C for 2 hours to remove adsorbed moisture, which would otherwise violently hydrolyze the SOCl2​ .

  • Activation: In a flame-dried 25 mL round-bottom flask purged with inert argon, mix the dried silica gel with freshly distilled SOCl2​ (0.7 mmol). Stir at room temperature for 10 minutes to allow the SOCl2​ to adsorb onto the silica surface.

  • Alcohol Addition: Slowly add a solution of the target alcohol (1.0 mmol) in 5 mL of anhydrous CH2​Cl2​ . For unsymmetrical sulfites like CMHS, a sequential addition of cyclohexylmethanol followed by heptanol is required to control the stepwise substitution.

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The disappearance of the alcohol spot and the emergence of a less polar sulfite spot validate the reaction's progression. Do not proceed to workup until the precursor spot is entirely consumed.

  • Workup: Filter the mixture to remove the silica gel, wash the filtrate with cold saturated NaHCO3​ to neutralize residual HCl, and concentrate under reduced pressure.

Protocol 2: Comparative Hydrolysis Assay

To empirically validate the steric shielding effect of CMHS compared to DMS, a controlled hydrolysis assay is employed.

  • Preparation: Prepare 0.1 M solutions of DMS and CMHS in a 50:50 mixture of THF and D2​O . Causality of Choice: The THF ensures the highly lipophilic CMHS remains completely solubilized in the aqueous matrix.

  • Initiation: Add 0.01 M of NaOD (base catalyst) to each solution at 25 °C.

  • Self-Validating Measurement: Monitor the hydrolysis rate in real-time using in-situ 1H -NMR spectroscopy. The integration of the product alcohol peaks relative to the unreacted sulfite peaks provides a direct, self-validating kinetic curve.

  • Expected Outcome: DMS will exhibit rapid hydrolysis (complete within minutes) due to its exposed sulfur center. CMHS will demonstrate a significantly prolonged half-life, explicitly proving that the bulky cyclohexylmethyl and heptyl groups sterically hinder hydroxide attack.

Visualizations

G A Alcohol Precursors (Cyclohexylmethanol + Heptanol) C Thionyl Chloride (SOCl2) Addition at 0°C A->C B Silica Gel Catalyst (Surface Activation) B->C D Intermediate: Alkyl Chlorosulfite C->D - HCl E Dialkyl Sulfite Formation (e.g., CMHS) D->E + 2nd Alcohol - HCl F TLC Monitoring & Filtration Workup E->F

Workflow for the silica gel-catalyzed synthesis of dialkyl sulfites.

G cluster_DMS Dimethyl Sulfite (DMS) cluster_CMHS Cyclohexylmethyl Heptyl Sulfite (CMHS) D1 Compact Methyl Groups D2 High Nucleophilic Susceptibility D1->D2 D3 Rapid Hydrolysis / Alkylation D2->D3 C1 Bulky Cyclohexyl & Heptyl Groups C2 Steric Shielding of Sulfur Center C1->C2 C3 Resistance to Hydrolysis C2->C3

Steric hindrance mechanisms comparing DMS and CMHS reactivity.

References

  • Title: Diethyl sulfite - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Cyclohexylmethyl heptyl sulfite (CID 6421699) Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Dimethyl Sulfite - DOSS Database Source: Toxics Use Reduction Institute (TURI) URL: [Link]

  • Title: Silica gel/thionyl chloride: An efficient reagent for the conversion of alcohols to symmetrical dialkyl sulfites Source: Asian Journal of Chemistry / ResearchGate URL: [Link]

Validation

Benchmarking Cyclohexylmethyl Heptyl Sulfite: A Chemoselective Alkylating Agent for Medicinal Chemistry

Introduction: The Case for Asymmetric Dialkyl Sulfites In drug development, late-stage alkylation—particularly the installation of lipophilic chains like heptyl groups—is a critical maneuver for tuning a pharmacophore's...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Case for Asymmetric Dialkyl Sulfites

In drug development, late-stage alkylation—particularly the installation of lipophilic chains like heptyl groups—is a critical maneuver for tuning a pharmacophore's membrane permeability and pharmacokinetic profile. Historically, medicinal chemists have relied on standard alkyl halides (e.g., 1-bromoheptane) or alkyl sulfonates (e.g., heptyl tosylate). However, these traditional reagents often mandate harsh reaction conditions, suffer from poor chemoselectivity (O- vs. C-alkylation), and pose significant genotoxic risks.

Dialkyl sulfites have emerged as highly efficient, mild alternatives for the alkylation of nucleophiles, particularly phenolic compounds 1[1]. Among these, Cyclohexylmethyl Heptyl Sulfite (CMHS, CAS 959225-63-9) 2[2] stands out. Available as a high-purity analytical standard 3[3], CMHS is an asymmetric sulfite that leverages steric differentiation to achieve highly chemoselective heptylation.

Mechanistic Rationale: Steric Differentiation in S_N2 Pathways

The efficacy of CMHS lies in its dual reactivity profile and the superior leaving-group ability of the monoalkyl sulfite anion ( ROSO2−​ ) compared to standard halide ions 4[4].

When a nucleophile (such as a phenolate) attacks CMHS, it faces a choice between two electrophilic carbon centers: the primary unbranched heptyl carbon or the primary β -branched cyclohexylmethyl carbon. Due to the steric bulk of the cyclohexyl ring adjacent to the reactive center, the activation energy for attack at the cyclohexylmethyl group is significantly higher. Consequently, the nucleophile exclusively attacks the heptyl chain. The resulting leaving group is the stable cyclohexylmethyl sulfite anion, which resists further reaction under mild conditions, thereby preventing over-alkylation or mixed product formation 5[5].

Mechanism Nuc Phenolate Nucleophile TS S_N2 Transition State Nuc->TS Nucleophilic Attack CMHS Cyclohexylmethyl Heptyl Sulfite CMHS->TS Electrophile Prod Heptylated Ether Product TS->Prod Bond Formation LG Cyclohexylmethyl Sulfite Anion TS->LG Leaving Group

Fig 1: S_N2 mechanism of chemoselective heptylation using CMHS.

Benchmarking Data: CMHS vs. Standard Reagents

To objectively evaluate CMHS, we benchmarked it against two industry-standard heptylating agents: 1-Bromoheptane and Heptyl p-Toluenesulfonate (Heptyl Tosylate). The model reaction was the O-alkylation of 4-acetamidophenol (paracetamol) in N,N-Dimethylformamide (DMF) using Potassium Carbonate ( K2​CO3​ ) as the base.

ParameterCyclohexylmethyl Heptyl Sulfite (CMHS)1-BromoheptaneHeptyl p-Toluenesulfonate
Optimal Temperature 60 °C80 °C70 °C
Reaction Time (to >95% conversion) 2.5 hours6.0 hours3.5 hours
Chemoselectivity (O- vs C-alkylation) > 99%~ 85%~ 92%
Isolated Yield 94%76%88%
Primary Byproduct Profile Cyclohexylmethanol, water-soluble sulfite saltsHBr (requires excess base), dialkylated impuritiesp-Toluenesulfonic acid
Genotoxic Impurity (GTI) Risk Low (Sulfite esters rapidly hydrolyze in vivo/aqueous workup)High (Alkyl halides are classic GTIs)Moderate (Alkyl sulfonates are known GTIs)

Data Synthesis: CMHS outperforms both standard reagents. The lower activation energy required for the sulfite leaving group allows for a lower reaction temperature, which directly suppresses thermodynamically driven C-alkylation side reactions. Furthermore, the absence of halide byproducts simplifies the environmental and toxicological profile of the synthesis[4].

Experimental Protocol: Self-Validating Alkylation Workflow

As an Application Scientist, I emphasize protocols that are not just lists of instructions, but self-validating systems. The following workflow ensures high-fidelity heptylation while embedding causality and real-time quality control into every step.

Step-by-Step Methodology

1. Reagent Preparation & Deprotonation

  • Action: Dissolve 1.0 eq of the phenolic substrate in anhydrous DMF (0.2 M). Add 1.5 eq of anhydrous K2​CO3​ . Stir at 25 °C for 30 minutes.

  • Causality: Anhydrous conditions are critical; the absence of a protic solvent prevents the premature hydrolysis of the dialkyl sulfite[1]. K2​CO3​ is selected because it is a weak base—sufficient to deprotonate the phenol to the highly nucleophilic phenolate, but not aggressive enough to degrade the CMHS reagent via direct saponification.

2. Electrophile Dosing

  • Action: Add 1.1 eq of CMHS dropwise over 10 minutes.

  • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing the risk of polyalkylation and controlling any mild exotherm.

3. Thermal Activation

  • Action: Elevate the reaction temperature to 60 °C.

  • Causality: While dialkyl sulfites are highly reactive, the steric bulk of the cyclohexylmethyl group requires mild thermal activation to drive the S_N2 displacement of the monoalkyl sulfite anion to completion.

4. In-Process Monitoring (Self-Validation)

  • Action: At t = 2 hours, sample the reaction mixture for TLC (Hexanes:EtOAc 7:3) and LC-MS analysis.

  • Validation Check: The protocol validates itself when LC-MS shows the complete disappearance of the phenol [M-H]- peak and the emergence of the heptylated ether [M+H]+ peak. If unreacted phenol remains, the temperature is maintained for an additional 30 minutes.

5. Quenching and Purification

  • Action: Cool to room temperature and quench with a 5% aqueous NaOH solution. Extract with Ethyl Acetate.

  • Causality: The alkaline aqueous quench serves a dual purpose: it halts the reaction and rapidly hydrolyzes any residual, unreacted CMHS into cyclohexylmethanol, heptanol, and water-soluble sodium sulfite. This transforms a potentially reactive impurity into easily separable, benign byproducts.

Workflow Step1 1. Reagent Prep Dry DMF + K2CO3 Step2 2. Substrate Addition Phenolic Compound Step1->Step2 Step3 3. CMHS Dosing Dropwise at 25°C Step2->Step3 Step4 4. Thermal Activation Heat to 60°C (LC-MS Tracked) Step3->Step4 Step5 5. Aqueous Quench Hydrolysis of Excess CMHS Step4->Step5

Fig 2: Standardized self-validating workflow for CMHS-mediated alkylation.

Conclusion

For drug development professionals seeking to optimize late-stage alkylation, Cyclohexylmethyl Heptyl Sulfite represents a significant upgrade over traditional alkyl halides and sulfonates. By exploiting the steric differentiation inherent in its asymmetric structure and the excellent leaving-group kinetics of the sulfite anion, CMHS delivers superior chemoselectivity, higher yields, and a safer toxicological profile.

References

  • US4453018A - Process for the alkylation of phenolic compounds with alkyl sulfites Source: Google Patents URL
  • Nucleophilic and Electrophilic Reactivity Profiles (3-Methylbutan-1-ol;sulfurous acid)
  • Cyclohexylmethyl heptyl sulfite | C14H28O3S | CID 6421699 Source: PubChem - NIH URL
  • Cyclohexylmethyl Heptyl Sulfite, TRC 100 mg | Buy Online Source: Fisher Scientific URL
  • Silica Gel/Thionyl Chloride: An Efficient Reagent for the Conversion of Alcohols to Symmetrical Dialkyl Sulfites Source: Asian Journal of Chemistry URL

Sources

Comparative

A Comparative Guide to the Qualification and Calibration of Cyclohexylmethyl Heptyl Sulfite Analytical Reference Standards

An objective comparison of analytical reference standards for cyclohexylmethyl heptyl sulfite calibration, including performance and supporting experimental data for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of analytical reference standards for cyclohexylmethyl heptyl sulfite calibration, including performance and supporting experimental data for researchers, scientists, and drug development professionals.

Introduction: The robust quantification of active pharmaceutical ingredients (APIs), impurities, or novel chemical entities is a cornerstone of drug development and chemical research. This process is fundamentally reliant on the availability of highly pure and well-characterized analytical reference standards. For a novel or niche compound like cyclohexylmethyl heptyl sulfite, a certified commercial reference standard is often unavailable. This guide provides a comprehensive, field-proven framework for the in-house synthesis, purification, and multi-modal analytical qualification of cyclohexylmethyl heptyl sulfite to establish it as a primary reference standard. We will compare the utility and data derived from various analytical techniques, demonstrating a self-validating system for establishing identity, purity, and potency, thereby ensuring data integrity in subsequent quantitative assays.

Part 1: Strategy for an In-House Reference Standard

Given the absence of a commercially available standard, a de novo approach is required. The overall strategy involves synthesizing the target compound, rigorously purifying it, and then exhaustively characterizing it to assign an unambiguous purity value. This "in-house" standard then serves as the benchmark for all future quantitative analyses.

The workflow for developing and qualifying the reference material is outlined below. This multi-step, iterative process ensures that the final material meets the stringent requirements for a primary analytical standard.

cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Characterization & Purity Assessment cluster_2 Phase 3: Standard Management & Use S Chemical Synthesis P Crude Purification (e.g., Column Chromatography) S->P R Final Purification (e.g., Recrystallization) P->R ID Identity Confirmation (NMR, MS) R->ID ChromP Chromatographic Purity (HPLC-UV, GC-MS) ID->ChromP AbsP Absolute Purity (Potency) (qNMR) ChromP->AbsP ResS Residual Solvent Analysis (GC-HS) AbsP->ResS WI Water & Inorganic Content (KF, TGA) ResS->WI Cert Certificate of Analysis (Compilation of Data) WI->Cert Stab Stability Testing Cert->Stab Cal Use in Calibration Cert->Cal

Workflow for In-House Reference Standard Qualification.

Part 2: Comparative Analysis of Analytical Qualification Techniques

The trustworthiness of a reference standard is not determined by a single analytical result but by the convergence of data from multiple, orthogonal techniques. Below, we compare the primary methods used to characterize the synthesized cyclohexylmethyl heptyl sulfite, explaining the causality behind each experimental choice.

Identity Confirmation: A Foundational Step

Before assessing purity, it is imperative to confirm that the synthesized material is indeed cyclohexylmethyl heptyl sulfite. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the definitive tools for this purpose.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. For cyclohexylmethyl heptyl sulfite (C₁₄H₂₈O₃S), the expected monoisotopic mass is approximately 276.176 g/mol . This technique serves as a rapid, high-sensitivity confirmation of the molecular formula.

  • NMR Spectroscopy (¹H and ¹³C): Offers an unparalleled view of the molecular structure. It provides information on the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of the connectivity and stereochemistry of the molecule. This is crucial for distinguishing between potential isomers that would have the same molecular weight.

Purity Assessment: Orthogonal Methods for Comprehensive Validation

Purity assessment is the most critical phase. Relying on a single method, such as HPLC, can be misleading as co-eluting impurities or non-UV active species may go undetected. A multi-pronged approach is essential for a trustworthy result.

The diagram below illustrates the relationship between different purity assessment techniques, culminating in the final, reportable purity value.

HPLC HPLC-UV (Organic Impurities) FinalPurity Final Assigned Purity (Mass Balance) HPLC->FinalPurity GCMS GC-MS (Volatile Impurities) GCMS->FinalPurity qNMR qNMR (Absolute Molar Purity) qNMR->FinalPurity Primary Method KF Karl Fischer (Water Content) KF->FinalPurity TGA TGA (Inorganic Residue) TGA->FinalPurity

Orthogonal Approaches to Purity Assignment.

The table below compares the objectives, strengths, and limitations of each key technique in the context of qualifying cyclohexylmethyl heptyl sulfite.

Technique Primary Objective Strengths Limitations & Causality
HPLC-UV Quantify organic, UV-active impurities.High sensitivity and resolving power for structurally similar impurities. Excellent for routine quality control and stability studies.Causality: The method's accuracy depends on the assumption that all impurities have a similar UV response factor to the main peak. This is rarely true, leading to an estimation of purity (area %) rather than an absolute value. It will not detect non-UV active impurities.
GC-MS Identify and quantify volatile and semi-volatile impurities.Superior for detecting residual solvents from the synthesis or low molecular weight by-products. Provides structural confirmation of impurities via mass spectra.Causality: The compound must be thermally stable and volatile enough for analysis. Non-volatile impurities (e.g., salts, starting materials) will not be detected.
qNMR Determine the absolute purity (potency) of the material on a molar basis.Causality: As a primary ratio method, qNMR directly compares the integral of the analyte's signal to that of a certified internal standard of known purity and weight. It is independent of the analyte's structure or response factor, providing a direct measurement of molar purity without needing a pre-existing standard of the analyte itself.Requires a high-purity, certified internal standard. The analyte and internal standard must have distinct, well-resolved peaks in the NMR spectrum.
Karl Fischer (KF) Quantify water content.Highly specific and accurate for water determination, even at trace levels.Only measures water content; does not provide information on other impurities.
Thermogravimetric Analysis (TGA) Measure the mass of non-volatile inorganic residue (e.g., salts, catalysts).Simple and effective for quantifying inorganic content that would be invisible to chromatographic or spectroscopic methods.Does not identify the nature of the residue. Can be affected by the thermal decomposition profile of the analyte.
Data Summary & Final Purity Calculation

The final purity of the reference standard is assigned using a mass balance approach, which consolidates the data from all orthogonal tests.

Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Residue)

Analysis Method Result (Example) Comment
Chromatographic PurityHPLC-UV (210 nm)99.85% (Area %)Main peak area relative to total peak area.
Volatile ImpuritiesGC-MS Headspace0.05% (Heptane)Residual solvent from synthesis.
Water ContentKarl Fischer Titration0.08%Water can impact stability and accurate weighing.
Inorganic ResidueThermogravimetric Analysis< 0.01%No significant inorganic residue detected.
Assigned Purity (Mass Balance) Calculation 99.82% (100 - 0.15 - 0.08 - 0.05) - Corrected for area %
Purity Confirmation (Potency) qNMR 99.8% ± 0.2% Provides direct confirmation of the mass balance result.

The close agreement between the mass balance calculation and the primary qNMR result provides a high degree of confidence in the assigned purity value of 99.8% . This value is what should be used to prepare stock solutions for calibration.

Part 3: Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical experiments.

Protocol 1: HPLC-UV Purity Method
  • System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 60% B

    • 18.1-22 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection: DAD, 210 nm.

  • Sample Preparation: Accurately weigh ~10 mg of cyclohexylmethyl heptyl sulfite and dissolve in 10 mL of Acetonitrile to make a 1 mg/mL solution.

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity
  • System: Bruker 400 MHz Avance III HD Spectrometer or equivalent.

  • Internal Standard (IS): Maleic Anhydride (Certified Reference Material, >99.9% purity).

  • Solvent: Acetone-d₆.

  • Sample Preparation:

    • Accurately weigh ~20 mg of cyclohexylmethyl heptyl sulfite (Sample).

    • Accurately weigh ~5 mg of Maleic Anhydride (IS).

    • Dissolve both weighed materials completely in ~0.7 mL of Acetone-d₆ in a clean NMR tube.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Relaxation Delay (D1): 60 seconds. This long delay is critical to ensure complete T1 relaxation for all relevant protons, which is a prerequisite for accurate quantification.

    • Number of Scans (NS): 16.

  • Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, unique proton signal from the analyte (e.g., the -CH₂-O- protons).

    • Integrate the signal from the internal standard (the two olefinic protons of maleic anhydride).

  • Calculation:

    • Purity_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

    • Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, Purity = Purity of the standard.

Part 4: Calibration and Use

Once the purity of the cyclohexylmethyl heptyl sulfite reference standard is confidently assigned (e.g., 99.8%), it can be used to create a calibration curve for quantifying the analyte in unknown samples.

Protocol 3: Generating a Five-Point Calibration Curve
  • Prepare a Stock Solution: Accurately weigh ~10 mg of the qualified reference standard. Dissolve in a suitable solvent (e.g., Acetonitrile) in a 10.00 mL volumetric flask. Account for the purity in the concentration calculation.

    • Corrected Concentration = (Mass * Purity) / Volume

    • Example: (10.05 mg * 0.998) / 10.00 mL = 1.003 mg/mL

  • Prepare Calibration Standards: Perform serial dilutions from the stock solution to create a series of standards spanning the expected concentration range of the unknown samples (e.g., 100, 50, 10, 5, 1 µg/mL).

  • Analyze Standards: Inject each calibration standard into the validated HPLC-UV system (Protocol 1).

  • Construct the Curve: Plot the peak area response (y-axis) versus the corrected concentration (x-axis).

  • Perform Linear Regression: Fit the data with a linear equation (y = mx + c). The regression coefficient (R²) should be > 0.999 to demonstrate linearity.

  • Analyze Unknowns: Inject the unknown samples, obtain their peak areas, and use the regression equation to calculate their concentrations.

References

  • Quantitative NMR (qNMR) in Pharmaceutical Applications. U.S. Pharmacopeia.[Link]

  • Validation of Compendial Procedures <1225>. U.S. Pharmacopeia.[Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 70(3), 589–595. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Cyclohexylmethyl Heptyl Sulfite and Its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry, a thorough understanding of a molecule's behavior under mass spectrometry (MS) is paramount for its identification...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, a thorough understanding of a molecule's behavior under mass spectrometry (MS) is paramount for its identification and structural elucidation. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of cyclohexylmethyl heptyl sulfite, a compound with relevance in various chemical and biological studies.[1][2] By comparing its fragmentation with structural analogs, we aim to provide a predictive framework for the characterization of this class of compounds.

The Foundation: Understanding Sulfite Fragmentation

The fragmentation of dialkyl sulfites upon electron ionization is a well-documented process.[3] Ionization typically occurs at one of the oxygen atoms, leading to a molecular ion that is prone to several characteristic fragmentation pathways. These pathways often involve the cleavage of the C-O or S-O bonds, rearrangements, and the elimination of stable neutral molecules.[3] The relative abundance of the resulting fragment ions is influenced by the stability of the carbocations and radicals formed.

Cyclohexylmethyl Heptyl Sulfite: A Predicted Fragmentation Profile

While the specific experimental mass spectrum for cyclohexylmethyl heptyl sulfite is cataloged in the NIST Mass Spectrometry Data Center under NIST Number 309217, this guide will construct a detailed predictive fragmentation pattern based on established principles and available data for its constituent parts.[1]

Molecular Ion Peak (M+) : The molecular ion of cyclohexylmethyl heptyl sulfite (C14H28O3S) would be observed at a mass-to-charge ratio (m/z) of 276.44.[1][2] The stability of the molecular ion in EI-MS can vary, but its observation is crucial for determining the molecular weight.

The primary fragmentation pathways for cyclohexylmethyl heptyl sulfite are expected to involve cleavages at the sulfite moiety and within the alkyl and cycloalkyl chains.

Key Fragmentation Pathways:
  • Alpha-Cleavage at the Sulfite Group: Cleavage of the C-O bonds adjacent to the sulfur atom is a common fragmentation route for sulfites. This can lead to the formation of several key fragment ions.

  • Rearrangement and Elimination: McLafferty-type rearrangements and other rearrangements involving hydrogen transfer can lead to the elimination of neutral molecules like sulfur dioxide (SO2) or an alkene.

  • Fragmentation of the Alkyl and Cycloalkyl Chains: The heptyl and cyclohexylmethyl groups will also undergo characteristic fragmentation, primarily through the loss of alkyl radicals.

Below is a diagram illustrating the predicted primary fragmentation pathways of cyclohexylmethyl heptyl sulfite.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Cyclohexylmethyl Heptyl Sulfite

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory practices. While cyclohexylmethyl heptyl sulfite, an aromat...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory practices. While cyclohexylmethyl heptyl sulfite, an aromatic component identified in fruits, presents opportunities in various research applications, its proper handling and disposal are paramount to ensuring a safe laboratory environment and regulatory compliance.[1][2] This guide provides a detailed, step-by-step protocol for the safe disposal of cyclohexylmethyl heptyl sulfite, grounded in the principles of chemical reactivity and established safety standards.

I. Hazard Assessment and Chemical Profile

Key Chemical Properties:

Property Value Source
Molecular Formula C14H28O3S [3][4]
Molecular Weight 276.44 g/mol [1][3]
Appearance Colorless, clear oil [1][2]
Solubility Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate [1][2]

| Stability | Hygroscopic, moisture-sensitive. Should be stored under an inert atmosphere. |[1][2][5] |

Anticipated Hazards:

  • Release of Sulfur Dioxide (SO2): Like other sulfite compounds, cyclohexylmethyl heptyl sulfite may release toxic and irritating sulfur dioxide gas upon heating or contact with acids.[6] Studies on the thermal decomposition of similar compounds, such as dimethyl sulfite, confirm the evolution of SO2.[7]

  • Skin and Eye Irritation: As with many organic chemicals, direct contact may cause skin and eye irritation.[6]

  • Inhalation Risks: Inhalation of aerosols or decomposition products (i.e., SO2) may cause respiratory irritation.[6] For some individuals with sulfite sensitivity, this can lead to severe allergic reactions.[6]

II. Personal Protective Equipment (PPE): The First Line of Defense

Before handling cyclohexylmethyl heptyl sulfite, it is imperative to be outfitted with the appropriate personal protective equipment.

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8][9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for any signs of degradation or perforation before use.[9]

  • Body Protection: A lab coat should be worn to protect against accidental splashes. For larger quantities or in the event of a spill, a chemical-resistant apron is recommended.[8][9]

  • Respiratory Protection: All handling of cyclohexylmethyl heptyl sulfite that could generate aerosols or vapors should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits for sulfur dioxide, a NIOSH-approved respirator with an acid gas cartridge may be necessary.[6][8]

III. Spill Management: A Swift and Safe Response

In the event of a spill, a prompt and informed response is crucial to mitigate potential hazards.

For Minor Spills (less than 100 mL in a fume hood):

  • Alert Personnel: Notify others in the immediate vicinity.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[11]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[12]

For Major Spills (larger quantities or outside a fume hood):

  • Evacuate: Immediately evacuate the area.[13]

  • Isolate: Close the doors to the affected area to contain any vapors.

  • Notify: Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[13]

IV. Step-by-Step Disposal Protocol

The primary objective for the disposal of cyclohexylmethyl heptyl sulfite is to manage it as a hazardous chemical waste, with special consideration for its potential to generate sulfur dioxide.

Workflow for Disposal of Cyclohexylmethyl Heptyl Sulfite

start Start: Unused or Waste Cyclohexylmethyl Heptyl Sulfite ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood container Select a Compatible Hazardous Waste Container (e.g., glass or HDPE) fume_hood->container transfer Carefully Transfer Waste into the Container container->transfer labeling Label the Container: 'Hazardous Waste' 'Cyclohexylmethyl Heptyl Sulfite' 'Organic Sulfite' transfer->labeling segregation Store Segregated from Acids and Oxidizers labeling->segregation storage Store in a Designated Hazardous Waste Accumulation Area segregation->storage pickup Arrange for Pickup by Certified Hazardous Waste Personnel storage->pickup end End: Proper Disposal pickup->end

Sources

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